PRMT5-IN-36-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H15F4N5O2 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
4-amino-7-fluoro-N-(trideuteriomethyl)-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide |
InChI |
InChI=1S/C21H15F4N5O2/c1-29(17-8-32-18-4-10(21(23,24)25)2-3-11(17)18)20(31)12-5-15-14(6-13(12)22)28-19(26)16-7-27-9-30(15)16/h2-7,9,17H,8H2,1H3,(H2,26,28)/t17-/m1/s1/i1D3 |
Clave InChI |
MPJUJZTYGCAZPL-JCNGFBMWSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Probing the Epigenetic Landscape: A Technical Guide to the Mechanism of PRMT5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of numerous cellular processes and a compelling therapeutic target in oncology and other diseases. Its role in catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins underscores its importance in gene regulation, RNA splicing, DNA damage response, and signal transduction. Small molecule inhibitors of PRMT5 are invaluable tools for dissecting its biological functions and represent a promising class of therapeutic agents. This guide provides an in-depth overview of the mechanism of action of PRMT5 inhibitors, with a focus on the principles that govern their activity and the experimental approaches used to characterize them. While specific quantitative data and detailed experimental protocols for PRMT5-IN-36-d3 are not publicly available, this document will detail the well-established mechanisms of PRMT5 inhibition, which are fundamental to understanding the utility of such tool compounds. This compound is the deuterated form of a PRMT5 inhibitor, often used as a tracer or internal standard in quantitative analyses like mass spectrometry.
Core Mechanism of PRMT5 Inhibition
The primary function of PRMT5 is to transfer a methyl group from S-adenosylmethionine (SAM) to the arginine residues of its substrates.[1] Inhibitors of PRMT5 are designed to interfere with this catalytic activity. These inhibitors can be broadly categorized based on their binding mode and mechanism of action.[2]
Most PRMT5 inhibitors function by binding to the enzyme's active site, thereby preventing the methylation of target proteins.[1] This blockade of methyltransferase activity alters the methylation status of PRMT5 substrates, which in turn modulates various cellular pathways.[1]
Classes of PRMT5 Inhibitors:
-
SAM-Competitive Inhibitors: These molecules directly compete with the cofactor SAM for binding to the PRMT5 active site.[1][2] By occupying the SAM-binding pocket, they prevent the transfer of the methyl group to the substrate.
-
Substrate-Competitive Inhibitors: This class of inhibitors competes with the protein substrate for binding to PRMT5.[2]
-
Dual Substrate-/SAM-Competitive Inhibitors: Some inhibitors exhibit a mixed mechanism, competing with both the substrate and SAM.[2]
-
Allosteric Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces PRMT5's catalytic activity.[1][2]
-
MTA-Cooperative Inhibitors: A newer class of inhibitors shows enhanced binding to the PRMT5-MTA (methylthioadenosine) complex.[3] This is particularly relevant in cancers with MTAP gene deletion, which leads to MTA accumulation.[3][4]
-
PRMT5 Degraders: These are heterobifunctional molecules that induce the degradation of the PRMT5 protein through the ubiquitin-proteasome system.[2][5]
Downstream Cellular Consequences of PRMT5 Inhibition
Inhibition of PRMT5's methyltransferase activity triggers a cascade of downstream effects, impacting multiple cellular processes critical for cancer cell proliferation and survival.
Key Signaling Pathways and Processes Affected:
-
Transcriptional Regulation: PRMT5-mediated methylation of histones, such as H4R3me2s and H3R8me2s, is generally associated with transcriptional repression.[6][7] Inhibition of PRMT5 can therefore lead to the reactivation of tumor suppressor genes.
-
RNA Splicing: PRMT5 plays a crucial role in the assembly of the spliceosome by methylating Sm proteins.[6] Inhibiting PRMT5 can lead to splicing defects in genes essential for cell cycle progression and DNA replication.[8]
-
Cell Cycle Progression: By modulating the expression and splicing of key cell cycle regulators, PRMT5 inhibition can induce cell cycle arrest, typically at the G1/S transition.[8]
-
DNA Damage Response: PRMT5 is involved in the DNA damage response pathway. Its inhibition can sensitize cancer cells to DNA-damaging agents.
-
Signal Transduction: PRMT5 can methylate and regulate the activity of various signaling proteins, including those in the EGFR and AKT/mTOR pathways.[7][9]
Quantitative Analysis of PRMT5 Inhibitors
The potency and efficacy of PRMT5 inhibitors are determined through various quantitative assays. While specific data for this compound is not available, the following table outlines the typical quantitative parameters measured for PRMT5 inhibitors.
| Parameter | Description | Typical Range | Experimental Assay |
| IC50 | The concentration of an inhibitor that reduces the enzymatic activity of PRMT5 by 50%. | nM to µM | In vitro methyltransferase assays (e.g., radioactive, fluorescence-based) |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | nM to µM | Enzyme kinetics studies |
| EC50 | The concentration of an inhibitor that gives half-maximal response in a cell-based assay. | nM to µM | Cell viability assays (e.g., MTT, CellTiter-Glo), target engagement assays |
| GI50 | The concentration of an inhibitor that causes 50% growth inhibition of cells. | nM to µM | Cell proliferation assays |
Experimental Protocols for Characterizing PRMT5 Inhibitors
A variety of experimental techniques are employed to elucidate the mechanism of action of PRMT5 inhibitors.
In Vitro Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on PRMT5 enzymatic activity.
Methodology:
-
Recombinant human PRMT5/MEP50 complex is incubated with a specific substrate (e.g., a histone H4 peptide) and the methyl donor, S-adenosyl-L-[3H]-methionine.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the radiolabeled methylated substrate is captured on a filter membrane.
-
The amount of radioactivity incorporated is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis for Target Engagement and Downstream Effects
Objective: To assess the effect of the inhibitor on PRMT5 protein levels, the methylation status of its substrates, and downstream signaling pathways in cells.
Methodology:
-
Cancer cell lines are treated with the PRMT5 inhibitor at various concentrations for a specified duration.
-
Cells are harvested, and whole-cell lysates are prepared.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for PRMT5, symmetrically dimethylated arginine (SDMA), specific methylated substrates (e.g., H4R3me2s), and proteins in relevant signaling pathways (e.g., p-AKT, Cyclin E1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Cell Viability and Proliferation Assays
Objective: To evaluate the effect of the PRMT5 inhibitor on cancer cell growth and survival.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the PRMT5 inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using reagents such as MTT or CellTiter-Glo.
-
Absorbance or luminescence is measured using a plate reader.
-
GI50 or EC50 values are calculated from the dose-response curves.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of PRMT5 Inhibition
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Research Progress on Small-molecule Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Role of PRMT5 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of cancer cell proliferation and survival. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a pivotal role in diverse cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity is a common feature in a wide array of human cancers, often correlating with poor prognosis. Consequently, PRMT5 has become a promising therapeutic target for oncology drug development. This in-depth technical guide provides a comprehensive overview of the core functions of PRMT5 in cancer cell proliferation, detailed experimental methodologies for its study, and a summary of quantitative data on the effects of its inhibition.
The Enzymatic Activity and Substrates of PRMT5 in Cancer
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on target proteins[1]. It functions as part of a larger complex, often with Methylosome Protein 50 (MEP50), which is crucial for its enzymatic activity and substrate recognition[2][3]. The substrates of PRMT5 are diverse and their methylation has profound effects on cellular function, contributing to oncogenesis.[4][5]
Table 1: Key PRMT5 Substrates and Their Roles in Cancer Proliferation
| Substrate Category | Specific Substrate(s) | Biological Effect of Methylation in Cancer | Reference(s) |
| Histones | H4R3, H3R8, H2A | Transcriptional repression of tumor suppressor genes (e.g., RB1, RBL1, RBL2) and microRNAs that target oncogenes (e.g., Cyclin D1, c-myc, FGFR3). | [5][6][7] |
| Transcription Factors | p53, E2F-1, NF-κB | Modulation of transcriptional activity, affecting cell cycle control and apoptosis. Methylation of p53 can alter its nuclear localization and activity. | [2][4][5][6] |
| Splicing Factors | Sm proteins (B/D1/D3), SRSF1 | Regulation of pre-mRNA splicing. Aberrant splicing of genes critical for cell proliferation and apoptosis is a consequence of PRMT5 inhibition. | [4][8] |
| Signaling Proteins | EGFR, AKT | Regulation of growth factor signaling pathways. Methylation of EGFR can dampen ERK activation, while PRMT5 can also activate the PI3K/AKT pathway. | [4][9] |
| DNA Damage Response Proteins | Rad9, 53BP1 | Facilitation of DNA damage checkpoint activation and DNA repair, contributing to cancer cell survival following genotoxic stress. | [4] |
PRMT5-Mediated Signaling Pathways in Cancer Cell Proliferation
PRMT5 is a central node in several signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. Its influence is exerted through the direct methylation of key pathway components or by regulating the expression of genes involved in these pathways.
The p53 Pathway
PRMT5 plays a complex role in regulating the p53 tumor suppressor pathway. It can methylate p53 directly, which has been reported to decrease its oligomerization and increase its nuclear retention, leading to the enhanced expression of p53 target genes like p21 and PUMA.[4] Furthermore, inhibition of PRMT5 can induce aberrant splicing of MDM4, a negative regulator of p53, leading to p53 activation and subsequent cell cycle arrest and apoptosis.[8]
References
- 1. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to a Representative PRMT5 Degrader for Epigenetic Research
Note to the Reader: As of December 2025, there is no publicly available information regarding a molecule designated "PRMT5-IN-36-d3." This name may refer to an internal compound, a newly synthesized molecule not yet described in the literature, or a misnomer. This guide, therefore, focuses on a representative Protein Arginine Methyltransferase 5 (PRMT5) degrader, for which we will use the placeholder name PRMT5-d1 , to illustrate the principles and applications of such a tool in epigenetic research. The data and protocols presented are synthesized from publicly available information on well-characterized PRMT5 inhibitors and degraders.
Introduction to PRMT5 and its Role in Epigenetics
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in the field of epigenetics, playing a pivotal role in the regulation of gene expression, RNA processing, and DNA damage repair. As a Type II arginine methyltransferase, PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins. A primary target of PRMT5 is the methylation of histones H4 (H4R3me2s) and H3 (H3R8me2s), which are generally associated with transcriptional repression.
The dysregulation of PRMT5 has been implicated in a variety of human cancers, including mantle cell lymphoma, glioblastoma, and lung cancer, making it a compelling target for therapeutic development. The development of small molecule inhibitors and, more recently, targeted protein degraders against PRMT5 offers powerful tools for both basic research and clinical applications.
PRMT5-d1: A Representative PRMT5 Degrader
PRMT5-d1 is a representative heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the PRMT5 protein. It consists of three key components: a ligand that binds to PRMT5, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two ligands. This tripartite structure brings PRMT5 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of PRMT5 by the proteasome.
Mechanism of Action
The mechanism of action of PRMT5-d1 is a multi-step process that leverages the cell's own protein disposal machinery.
Caption: Mechanism of action for the representative PRMT5 degrader, PRMT5-d1.
Quantitative Assessment of PRMT5-d1 Activity
The efficacy of a protein degrader is assessed through a series of quantitative experiments to determine its potency, selectivity, and duration of action.
| Parameter | Description | Typical Value | Assay |
| DC50 | The concentration of the degrader that results in 50% degradation of the target protein. | 10-100 nM | Western Blot, In-Cell ELISA |
| Dmax | The maximum level of protein degradation achieved. | >90% | Western Blot, In-Cell ELISA |
| t1/2 of Degradation | The time required to achieve 50% of the maximal degradation. | 2-4 hours | Time-course Western Blot |
| Selectivity | The degree to which the degrader affects the target protein versus other proteins in the proteome. | High | Proteomics (e.g., mass spectrometry-based proteomics) |
Experimental Protocols
Western Blot for PRMT5 Degradation
This protocol is used to quantify the amount of PRMT5 protein in cells following treatment with PRMT5-d1.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known PRMT5 dependency)
-
PRMT5-d1
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PRMT5, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a concentration range of PRMT5-d1 or DMSO for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the percentage of PRMT5 degradation relative to the loading control.
Caption: A simplified workflow for Western blot analysis of PRMT5 degradation.
In-Cell ELISA for High-Throughput Screening
This protocol allows for a more high-throughput assessment of PRMT5 degradation.
Materials:
-
384-well clear-bottom plates
-
Cell line of interest
-
PRMT5-d1
-
Fixation and permeabilization buffers
-
Primary antibody (anti-PRMT5)
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
Procedure:
-
Seed cells in a 384-well plate.
-
Treat with a dilution series of PRMT5-d1.
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the HRP substrate and allow the color to develop.
-
Add the stop solution and read the absorbance at the appropriate wavelength.
-
Normalize the data to vehicle-treated cells to determine the percentage of PRMT5 degradation.
Downstream Effects of PRMT5 Degradation
The degradation of PRMT5 leads to a reduction in symmetric arginine dimethylation on its substrates, which in turn affects various cellular processes.
Caption: Signaling pathway illustrating the downstream effects of PRMT5 degradation.
Applications in Drug Development and Research
PRMT5 degraders like the representative PRMT5-d1 are invaluable tools for:
-
Target Validation: Confirming the role of PRMT5 in various disease models.
-
Therapeutic Development: Serving as a lead compound for the development of new cancer therapies.
-
Epigenetic Research: Elucidating the specific functions of PRMT5 in gene regulation and other cellular processes.
Conclusion
Targeted protein degradation of PRMT5 represents a promising strategy for both research and therapeutic applications. The ability to potently and selectively remove PRMT5 allows for a deeper understanding of its biological roles and provides a potential therapeutic avenue for cancers and other diseases driven by PRMT5 dysregulation. While the specific molecule "this compound" remains uncharacterized in the public domain, the principles and methodologies outlined in this guide using the representative degrader PRMT5-d1 provide a solid framework for the evaluation and application of such compounds in epigenetic research.
The Multifaceted Role of PRMT5 in Gene Transcription: A Technical Guide for Researchers
An In-depth Exploration of the Core Mechanisms, Experimental Methodologies, and Therapeutic Targeting of a Key Epigenetic Regulator.
For Immediate Release
[City, State] – [Date] – Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical player in the epigenetic regulation of gene expression, with profound implications for cellular processes ranging from development to cancer. This technical guide provides a comprehensive overview of PRMT5's function in gene transcription, tailored for researchers, scientists, and drug development professionals. Herein, we delve into the molecular mechanisms of PRMT5 action, present detailed experimental protocols for its study, and offer a quantitative analysis of its activity and the effects of its inhibition.
Core Concepts: The Role of PRMT5 in Transcriptional Regulation
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is a pivotal event in the control of gene expression, influencing chromatin structure, the recruitment of transcriptional machinery, and the activity of various transcription factors.
1.1. Histone Methylation: The Epigenetic Signature of PRMT5
PRMT5 catalyzes the symmetric dimethylation of arginine residues on histone tails, most notably Histone H4 at Arginine 3 (H4R3me2s), Histone H3 at Arginine 8 (H3R8me2s), and Histone H2A at Arginine 3 (H2AR3me2s).[3][4] These modifications are predominantly associated with transcriptional repression. The presence of H4R3me2s and H3R8me2s on gene promoters often correlates with a condensed chromatin state, hindering the access of transcription factors and RNA polymerase to the DNA.[5][6] However, the functional outcome of PRMT5-mediated histone methylation is context-dependent and can also be associated with transcriptional activation.[7]
1.2. Methylation of Non-Histone Proteins: Expanding the Regulatory Landscape
Beyond histones, PRMT5 targets a diverse array of non-histone proteins involved in gene transcription, including transcription factors and components of the splicing machinery.[2][8] This functional versatility underscores the integral role of PRMT5 in orchestrating gene expression programs.
-
Transcription Factors: PRMT5 can directly methylate key transcription factors, thereby modulating their activity. For instance, methylation of p53 by PRMT5 can influence its ability to induce cell-cycle arrest.[1][9][10] Similarly, PRMT5-mediated methylation of the p65 subunit of NF-κB is crucial for its activation and the subsequent expression of inflammatory response genes.[11][12][13] PRMT5 also interacts with and regulates the activity of c-Myc, a potent oncogenic transcription factor.[14][15][16]
-
Splicing Factors: PRMT5 plays a vital role in the maturation of spliceosomal small nuclear ribonucleoproteins (snRNPs) by methylating Sm proteins.[17][18] This function is critical for proper pre-mRNA splicing, a process tightly coupled to transcription. Dysregulation of splicing by PRMT5 inhibition can lead to global changes in the transcriptome.[2][19]
-
Transcriptional Elongation: PRMT5 can methylate SPT5, a key regulator of transcriptional elongation, thereby influencing the processivity of RNA polymerase II.[8][20]
Quantitative Data on PRMT5 Function and Inhibition
A quantitative understanding of PRMT5's enzymatic activity and the potency of its inhibitors is crucial for both basic research and therapeutic development.
2.1. Enzymatic Activity of PRMT5
The catalytic efficiency of PRMTs, including PRMT5, is characterized by their Michaelis-Menten constant (KM) and catalytic rate (kcat). For many PRMTs, the KM for the methyl donor S-adenosyl-L-methionine (SAM) is in the low micromolar range, while the turnover number (kcat) is typically around 0.0051 s⁻¹.[21]
| Parameter | Typical Value for PRMTs | Reference |
| KM for SAM | ~4 µM | [21] |
| kcat | ~0.0051 s⁻¹ | [21] |
| Catalytic Efficiency (kcat/KM) | ~708 M⁻¹s⁻¹ | [21] |
2.2. Potency of PRMT5 Inhibitors
Several small molecule inhibitors targeting the catalytic activity of PRMT5 have been developed and are in various stages of preclinical and clinical investigation. Their potency is typically measured by the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell-Based Assay (Cell Line) | IC50 (Cell-Based) | Reference |
| GSK3326595 | PRMT5 | 6.2 ± 0.8 nM | - | - | [9] |
| EPZ015666 (GSK3235025) | PRMT5 | 30 ± 3 nM | - | - | [1] |
| JNJ-64619178 | PRMT5 | - | NCI-H1048 | 0.4 - 1.9 nM (GI50) | [10] |
| CMP5 | PRMT5 | - | ATL cell lines | 3.98 - 21.65 µM | [22] |
| HLCL61 | PRMT5 | - | ATL cell lines | 3.09 - 7.58 µM | [22] |
2.3. Impact of PRMT5 Inhibition on Gene Expression
Inhibition or knockdown of PRMT5 leads to significant changes in the transcriptome. RNA-sequencing (RNA-seq) studies have revealed both upregulation and downregulation of a substantial number of genes.
| Cell Type/Condition | Number of Downregulated Genes | Number of Upregulated Genes | Reference |
| 3T3-L1 pre-adipocytes (siRNA knockdown) | 783 | 1,128 | [14][23][24] |
| U2OS cells (siRNA knockdown) | - | - | [25] |
| MDA-MB-231 (shRNA knockdown) | 1,607 | 1,466 | [8] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of PRMT5 within cellular signaling networks and understanding the workflows of key experimental techniques are essential for a comprehensive understanding of its function.
3.1. Signaling Pathways Involving PRMT5
Caption: PRMT5 interacts with and methylates key transcription factors.
3.2. Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
Caption: A typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
3.3. Experimental Workflow: RNA-Sequencing (RNA-seq)
Caption: A standard workflow for an RNA-sequencing (RNA-seq) experiment.
Detailed Experimental Protocols
4.1. Chromatin Immunoprecipitation (ChIP) for PRMT5
This protocol is adapted from established methods and provides a framework for investigating the genomic binding sites of PRMT5.[15][17][18][22][26]
Reagents and Buffers:
-
1% Formaldehyde in PBS
-
1.25 M Glycine
-
Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)
-
Nuclei Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl)
-
Wash Buffers (Low Salt, High Salt, LiCl, TE)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
5 M NaCl
-
0.5 M EDTA
-
1 M Tris-HCl pH 6.5
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
Glycogen
-
Anti-PRMT5 antibody and isotype control IgG
-
Protein A/G magnetic beads
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in Cell Lysis Buffer on ice to release nuclei.
-
Nuclei Lysis and Chromatin Shearing: Resuspend the nuclear pellet in Nuclei Lysis Buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Dilute the sheared chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with protein A/G beads. Incubate a fraction of the chromatin with an anti-PRMT5 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Sequentially wash the beads with Low Salt, High Salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding 5 M NaCl and incubating at 65°C for at least 4 hours.
-
DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Quantify the immunoprecipitated DNA using qPCR with primers for specific target genes or proceed with library preparation for ChIP-sequencing.
4.2. In Vitro PRMT5 Methyltransferase Assay
This assay measures the enzymatic activity of PRMT5 on a given substrate.[13][19][27]
Reagents and Buffers:
-
Recombinant PRMT5/MEP50 complex
-
Histone H4 peptide (or other substrate)
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM) or unlabeled SAM and a detection system (e.g., antibody-based or SAH detection kit)
-
Methyltransferase Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation fluid (for radioactive assay)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Methyltransferase Reaction Buffer, the substrate (e.g., 1-5 µg of histone H4 peptide), and ³H-SAM (e.g., 1 µCi).
-
Enzyme Addition: Initiate the reaction by adding the recombinant PRMT5/MEP50 enzyme (e.g., 100-500 ng).
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection:
-
Radioactive Method: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF membrane. Detect the incorporated radioactivity by autoradiography or a phosphorimager.
-
Non-Radioactive Method: If using a kit, follow the manufacturer's instructions for detecting the methylated product or the S-adenosylhomocysteine (SAH) byproduct. This may involve ELISA-based detection or fluorescence/luminescence readouts.
-
Conclusion
PRMT5 stands as a central regulator of gene transcription, wielding its influence through the precise methylation of histone and non-histone proteins. Its intricate involvement in fundamental cellular processes and its dysregulation in diseases like cancer have positioned it as a compelling target for therapeutic intervention. The methodologies and data presented in this guide offer a robust framework for researchers to further unravel the complexities of PRMT5 function and to accelerate the development of novel therapeutic strategies targeting this key epigenetic writer.
Contact:
[Title]
[Organization]
[Email]
[Phone Number]
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PRMT5 Interacting Partners and Substrates in Oligodendrocyte Lineage Cells [frontiersin.org]
- 4. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT5-mediated histone H4 arginine-3 symmetrical dimethylation marks chromatin at G + C-rich regions of the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. biorxiv.org [biorxiv.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis [elifesciences.org]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. epigenome-noe.net [epigenome-noe.net]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. epigentek.com [epigentek.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. whatisepigenetics.com [whatisepigenetics.com]
- 22. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Genome-wide R-loop analysis defines unique roles for DDX5, XRN2, and PRMT5 in DNA/RNA hybrid resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 26. mdanderson.org [mdanderson.org]
- 27. bellbrooklabs.com [bellbrooklabs.com]
A Technical Guide to PRMT5 Inhibition in Oncology: Preliminary Studies and Methodologies
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing preclinical or clinical studies, quantitative data, or specific experimental protocols for the compound designated PRMT5-IN-36-d3 or its non-deuterated parent. The "-d3" suffix indicates that this is a deuterated version of a parent compound, typically used as an internal standard for quantitative analytical methods like mass spectrometry rather than as a therapeutic agent itself[1].
This guide provides a comprehensive overview of the role of Protein Arginine Methyltransferase 5 (PRMT5) in oncology and outlines the typical preliminary studies conducted on PRMT5 inhibitors, using representative data from publicly studied molecules to illustrate the required format.
Introduction to PRMT5 as an Oncology Target
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins[2][3][4]. It forms a highly active complex with its binding partner MEP50 (Methylosome Protein 50)[3][5]. Through its methyltransferase activity, PRMT5 regulates numerous critical cellular processes, including gene expression, mRNA splicing, DNA damage response, and cell cycle progression[4][5][6][7].
Upregulation of PRMT5 is observed in a wide range of malignancies, including hematologic cancers and solid tumors like breast, lung, and pancreatic cancer[2][5][8][9]. Its overexpression is often correlated with advanced tumor grade and poor prognosis, making it a compelling target for cancer therapy[3]. Inhibition of PRMT5 has been shown to suppress tumor growth in preclinical models, validating its therapeutic potential[5][8][9].
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are small molecules designed to block the enzyme's catalytic activity. This leads to a global reduction in sDMA marks on key substrates. The primary anti-cancer effects stem from two main consequences:
-
Epigenetic Reprogramming: PRMT5 methylates histone tails (e.g., H4R3, H3R8) to repress the expression of tumor suppressor genes[3][10]. Inhibition of PRMT5 can lift this repression, reactivating tumor suppressor pathways.
-
Splicing Dysregulation: PRMT5 methylates spliceosomal proteins, such as SmD3[7]. Inhibiting this function disrupts mRNA splicing fidelity, which can be particularly detrimental to cancer cells that are highly dependent on specific splice variants of oncogenes like MYC[3].
This dual action can induce cell cycle arrest, apoptosis, and sensitization to other DNA-damaging agents[9].
PRMT5 Signaling and Inhibition Pathway
Caption: Generalized pathway of PRMT5 action and its inhibition in cancer cells.
Quantitative Data Summary (Representative)
The following tables summarize the types of quantitative data generated during the preclinical evaluation of a typical PRMT5 inhibitor. Note: These values are illustrative examples based on published data for various PRMT5 inhibitors and do not represent this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value (nM) | Assay / Cell Line | Description |
| Biochemical IC₅₀ | 5 - 20 | Recombinant PRMT5/MEP50 Enzyme Assay | Concentration needed to inhibit enzymatic activity by 50%. |
| Cellular IC₅₀ (sDMA) | 20 - 100 | Z-138 (Mantle Cell Lymphoma) | Concentration needed to reduce cellular sDMA marks by 50%. |
| Cell Viability GI₅₀ | 50 - 500 | LOUCY (T-ALL) | Concentration needed to inhibit cell growth by 50%. |
| Selectivity vs. PRMT7 | >10,000 | Biochemical Enzyme Panel | Demonstrates specificity for PRMT5 over other methyltransferases. |
Table 2: In Vivo Efficacy (Xenograft Model)
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes |
| Mantle Cell Lymphoma (Z-138) | 100 mg/kg, Oral, QD | >90% | Significant tumor regression observed after 21 days. |
| Pancreatic (PDX Model) | 50 mg/kg, Oral, BID | ~60% (as monotherapy) | Often evaluated in combination with standard-of-care chemotherapy[8]. |
| NSCLC (MTAP-deleted) | 75 mg/kg, Oral, QD | >80% | Shows synthetic lethality in MTAP-deleted cancers[11]. |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.
Cellular Symmetric Dimethylarginine (sDMA) Assay
This immunoassay is a key pharmacodynamic biomarker to confirm target engagement in cells.
-
Cell Culture and Treatment: Plate cancer cells (e.g., Z-138) at a density of 1x10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight. Treat with a serial dilution of the PRMT5 inhibitor for 48-72 hours.
-
Protein Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) assay.
-
ELISA/Western Blot:
-
For ELISA: Coat a 96-well plate with normalized protein lysate. Probe with a primary antibody specific for the sDMA mark (e.g., anti-sDMA H4R3).
-
For Western Blot: Separate 20 µg of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with the anti-sDMA antibody. A loading control (e.g., total Histone H4 or β-actin) is required.
-
-
Detection & Analysis: Use a secondary antibody conjugated to HRP (Horseradish Peroxidase) and a chemiluminescent substrate for detection. Quantify the signal and normalize to the vehicle control to calculate IC₅₀ values.
Experimental Workflow: sDMA Western Blot
Caption: Standard workflow for assessing target engagement via Western Blot.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the compound in a living organism.
-
Cell Implantation: Subcutaneously implant 5-10 million cancer cells (e.g., Z-138) mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 per group).
-
Compound Administration: Prepare the PRMT5 inhibitor in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage at predefined doses.
-
Monitoring: Measure tumor volume with calipers and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint & Analysis: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size. Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT and ΔC are the mean changes in tumor volume for the treatment and control groups, respectively.
Conclusion and Future Directions
The inhibition of PRMT5 represents a promising therapeutic strategy for a variety of cancers. Preliminary studies for any novel PRMT5 inhibitor must rigorously establish its potency, selectivity, and mechanism of action through a series of well-defined in vitro and in vivo experiments. Key future directions in the field include identifying predictive biomarkers of response (such as MTAP deletion or specific splicing factor mutations), exploring rational combination therapies to enhance efficacy and overcome resistance, and advancing the most promising candidates into clinical trials[3][8][9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. PRMT5 function and targeting in cancer [cell-stress.com]
- 11. m.youtube.com [m.youtube.com]
The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Therapeutic Potential of PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on both histone and non-histone proteins, PRMT5 plays a critical role in a multitude of cellular processes frequently dysregulated in cancer, including gene expression, mRNA splicing, and signal transduction.[1] Its overexpression is correlated with poor prognosis in a variety of malignancies, making it an attractive focus for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the therapeutic potential of PRMT5 inhibitors, detailing their mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for their evaluation.
A particularly promising strategy in the development of PRMT5 inhibitors is the exploitation of a synthetic lethal interaction in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[2] MTAP-deleted cancers, which represent a significant fraction of human malignancies, accumulate high levels of methylthioadenosine (MTA), a natural, weak inhibitor of PRMT5. This renders these tumors uniquely susceptible to further PRMT5 inhibition, creating a therapeutic window to target cancer cells while sparing normal tissues.[2] This guide will delve into the specifics of both MTA-cooperative and non-cooperative PRMT5 inhibitors currently in development.
The Central Role of PRMT5 in Oncology
PRMT5 is a Type II protein arginine methyltransferase that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on substrate proteins, resulting in symmetric dimethylation.[1] This post-translational modification is a pivotal regulatory mechanism.
Key Cellular Functions Regulated by PRMT5:
-
Gene Expression: PRMT5-mediated methylation of histones, such as H4R3 and H3R8, leads to transcriptional repression of tumor suppressor genes.[3]
-
mRNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome. Inhibition of PRMT5 disrupts mRNA splicing, leading to the generation of non-functional proteins and cell death in cancer cells that are often dependent on specific splicing events.[4]
-
DNA Damage Response: PRMT5 has been shown to regulate the expression of genes involved in DNA damage repair pathways. Its inhibition can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[5]
-
Signal Transduction: PRMT5 can directly methylate and regulate the activity of key signaling proteins in pathways crucial for cancer cell proliferation and survival, including the EGFR and PI3K/AKT pathways.[3]
Therapeutic Strategies: Targeting PRMT5
The development of small molecule inhibitors targeting PRMT5 has progressed rapidly, with several agents advancing into clinical trials. These inhibitors can be broadly classified based on their mechanism of action.
SAM-Competitive Inhibitors
These inhibitors bind to the SAM-binding pocket of PRMT5, preventing the binding of the methyl donor and thereby inhibiting the enzyme's catalytic activity.
MTA-Cooperative Inhibitors
This novel class of inhibitors specifically targets the PRMT5-MTA complex that is abundant in MTAP-deleted cancer cells.[6] By stabilizing this complex, they potently and selectively inhibit PRMT5 activity in cancer cells while having minimal effect on normal cells with functional MTAP.[6][7]
Quantitative Data on PRMT5 Inhibitors
The following tables summarize key preclinical and clinical data for selected PRMT5 inhibitors.
Table 1: Preclinical Activity of PRMT5 Inhibitors
| Inhibitor | Target Class | Cell Line (MTAP Status) | IC50 (nM) | Reference |
| GSK3326595 | SAM-cooperative | Z-138 (WT) | - | [8] |
| Pan-cancer panel | 2.5 - >10,000 | [9] | ||
| MRTX1719 | MTA-cooperative | HCT116 (del) | 90 | [10] |
| HCT116 (WT) | 2,200 | [10] | ||
| AMG 193 | MTA-cooperative | HCT116 (del) | 100 | [11] |
| HCT116 (WT) | >4,000 | [11] | ||
| JNJ-64619178 | SAM-competitive | DLBCL cell lines | Synergy with venetoclax | [12] |
| CMP5 | SAM-competitive | ATL cell lines | 3,980 - 7,580 | [13] |
| HLCL61 | SAM-competitive | ATL cell lines | 3,090 - 7,580 | [13] |
Table 2: Clinical Efficacy of PRMT5 Inhibitors
| Inhibitor | Trial Phase | Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| JNJ-64619178 | Phase 1 | Advanced Solid Tumors (all comers) | 5.6% | - | [14][15] |
| Adenoid Cystic Carcinoma | 11.5% | - | [14][15] | ||
| MRTX1719 | Phase 1/2 | MTAP-deleted Solid Tumors | 6 confirmed objective responses in 18 evaluable patients | - | [6][16][17] |
| PRT811 | Phase 1 | Recurrent High-Grade Glioma | Durable complete response in one IDH1-mutant patient | - | [18] |
| GTA182 | Phase 1 | MTAP-deleted NSCLC | 57.1% | 85.7% | [19] |
| MTAP-deleted Solid Tumors (active doses) | 30.0% | 83.3% | [19] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic potential of PRMT5 inhibitors.
PRMT5 Signaling Pathways
Synthetic Lethality in MTAP-deleted Cancers
Experimental Workflow for PRMT5 Inhibitor Evaluation
Detailed Experimental Protocols
This section provides an overview of key methodologies for the preclinical evaluation of PRMT5 inhibitors.
PRMT5 Enzymatic Activity Assay (Homogeneous Assay)
This assay quantifies the methyltransferase activity of PRMT5 by detecting the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
-
Principle: A highly specific antibody recognizes the methylated substrate, and through a series of antibody-based detection steps coupled with acceptor and donor beads, a luminescent or fluorescent signal is generated that is proportional to the amount of methylated product.[20]
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Assay buffer
-
Primary antibody against the methylated substrate
-
Streptavidin-conjugated donor beads and anti-species acceptor beads
-
Microplate reader capable of detecting the signal (e.g., AlphaLISA)
-
-
Procedure:
-
Incubate the PRMT5/MEP50 enzyme with varying concentrations of the test inhibitor.
-
Initiate the reaction by adding the biotinylated histone H4 peptide substrate and SAM.
-
Incubate for a defined period to allow for methylation.
-
Stop the reaction and add the primary antibody, followed by the donor and acceptor beads.
-
Read the plate on a compatible microplate reader.
-
Calculate IC50 values by fitting the dose-response data to a suitable model.[21]
-
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of a PRMT5 inhibitor on the viability and proliferation of cancer cell lines.
-
Principle: These assays measure metabolic activity as a surrogate for cell number. In the MTT assay, mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT) to a colored formazan product. The CellTiter-Glo® assay quantifies ATP, which is indicative of metabolically active cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
PRMT5 inhibitor stock solution
-
MTT reagent or CellTiter-Glo® reagent
-
Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.[22]
-
Treat the cells with a serial dilution of the PRMT5 inhibitor. Include vehicle-only controls.
-
Incubate for a specified period (e.g., 72 to 120 hours).[13]
-
Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) or IC50 from the dose-response curves.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a PRMT5 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the PRMT5 inhibitor, and tumor growth is monitored over time.[23]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional, to improve tumor take rate)
-
PRMT5 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the mice.[24]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]
-
Administer the PRMT5 inhibitor according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).[24]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Symmetric Dimethylarginine (SDMA) Western Blot for Target Engagement
This assay is used to confirm that the PRMT5 inhibitor is hitting its target in cells or tissues by measuring the levels of the product of PRMT5's enzymatic activity.
-
Principle: Proteins from cell or tissue lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the SDMA modification. A decrease in the SDMA signal upon inhibitor treatment indicates target engagement.[25]
-
Materials:
-
Cell or tissue lysates from treated and untreated samples
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibody specific for SDMA
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blot detection
-
-
Procedure:
-
Prepare whole-cell lysates from cells or tissues treated with the PRMT5 inhibitor.[25]
-
Quantify the protein concentration of each lysate.[25]
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-SDMA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with a chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in SDMA levels.
-
Future Directions and Conclusion
The therapeutic potential of PRMT5 inhibitors is significant, particularly with the advent of MTA-cooperative inhibitors that offer a precision medicine approach for MTAP-deleted cancers. Early clinical data is encouraging, demonstrating manageable safety profiles and signs of anti-tumor activity in heavily pre-treated patient populations.[6][16]
Future research will focus on:
-
Biomarker Discovery: Identifying predictive biomarkers beyond MTAP status to better select patients who are likely to respond to PRMT5 inhibition.
-
Combination Therapies: Exploring synergistic combinations of PRMT5 inhibitors with other targeted agents (e.g., PARP inhibitors, CDK4/6 inhibitors) and immunotherapies to enhance efficacy and overcome resistance.[4]
-
Understanding Resistance Mechanisms: Elucidating the mechanisms by which tumors develop resistance to PRMT5 inhibitors to inform the development of next-generation agents and rational combination strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor Effects of PRMT5 Inhibition in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mirati Therapeutics, Inc. Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers Through Novel Approach to MTA-Cooperative PRMT5 Inhibition | MarketScreener [marketscreener.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - Data from Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 16. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 17. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 18. scispace.com [scispace.com]
- 19. Apeiron Therapeutics Presents First-in-Human Data from [globenewswire.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
An In-Depth Technical Guide to PRMT5-IN-36-d3 for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRMT5-IN-36-d3 is the deuterated form of PRMT5-IN-36, an orally active small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] As a deuterated compound, this compound can serve as a valuable tool in cancer research, primarily as a tracer for pharmacokinetic studies or as an internal standard for quantitative analysis using methods such as NMR, GC-MS, or LC-MS.[1] This guide provides a comprehensive overview of the core knowledge surrounding PRMT5 inhibition in the context of cancer research, which is essential for understanding the potential applications of this compound.
While specific quantitative data and detailed experimental protocols for this compound and its parent compound are not publicly available, this document will detail the well-established roles of PRMT5 in cancer biology, its associated signaling pathways, and general methodologies for studying PRMT5 inhibitors. This information will provide a strong foundational understanding for researchers utilizing this compound in their studies.
The Role of PRMT5 in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes that are frequently dysregulated in cancer.
Key Functions of PRMT5 in Oncology:
-
Epigenetic Regulation: PRMT5-mediated methylation of histones, such as H4R3, H3R8, and H2AR3, is predominantly associated with transcriptional repression. This can lead to the silencing of tumor suppressor genes, thereby promoting cancer cell proliferation and survival.
-
mRNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome through the methylation of Sm proteins (e.g., SmD1, SmD3, and SmB/B'). Dysregulation of splicing is a hallmark of many cancers, and PRMT5's role in this process makes it a key therapeutic target.
-
DNA Damage Response: PRMT5 influences the DNA damage response (DDR) pathway. Inhibition of PRMT5 can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.
-
Regulation of Oncogenic Signaling: PRMT5 can modulate the activity of key signaling pathways implicated in cancer progression, including the ERK1/2, PI3K/AKT, and WNT/β-catenin pathways.
-
Cell Cycle Control: By regulating the expression of critical cell cycle proteins, PRMT5 influences cell cycle progression. Its inhibition can lead to cell cycle arrest.
PRMT5-Associated Signaling Pathways in Cancer
The oncogenic roles of PRMT5 are often executed through its influence on various signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting data when using PRMT5 inhibitors like this compound.
Experimental Protocols for Studying PRMT5 Inhibitors
While specific protocols for this compound are not available, the following are general methodologies commonly employed to characterize PRMT5 inhibitors in a cancer research setting. These can be adapted for use with this compound, particularly in its role as a tracer or standard.
Cell Viability and Proliferation Assays
Objective: To determine the effect of a PRMT5 inhibitor on cancer cell growth.
General Protocol:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of the PRMT5 inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a reagent such as MTT, MTS, or a cell-permeable dye that measures ATP content.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis for Target Engagement
Objective: To confirm that the PRMT5 inhibitor is engaging its target and modulating downstream markers.
General Protocol:
-
Treat cancer cells with the PRMT5 inhibitor at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against PRMT5, symmetric dimethylarginine (SDMA) marks (a marker of PRMT5 activity), and downstream pathway components (e.g., phosphorylated AKT, β-catenin).
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody and visualize the protein bands.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in an animal model.
General Protocol:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer the PRMT5 inhibitor (and this compound as a potential tracer in a satellite group) via an appropriate route (e.g., oral gavage).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., histology, Western blot).
Data Presentation
Due to the lack of publicly available data for this compound, the following tables are presented as templates for organizing experimental results when using this or other PRMT5 inhibitors.
Table 1: In Vitro Activity of a PRMT5 Inhibitor
| Cell Line | Cancer Type | IC50 (nM) |
| Cell Line A | Lung Cancer | Data |
| Cell Line B | Breast Cancer | Data |
| Cell Line C | Leukemia | Data |
Table 2: In Vivo Efficacy of a PRMT5 Inhibitor in a Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | Data | N/A |
| PRMT5 Inhibitor | X mg/kg, daily, p.o. | Data | Data |
Conclusion
This compound represents a specialized tool for researchers investigating the therapeutic potential of PRMT5 inhibition in cancer. While specific biological data for this compound is not yet in the public domain, the extensive body of research on PRMT5 provides a solid framework for its application. By understanding the fundamental roles of PRMT5 in cancer and employing the general experimental approaches outlined in this guide, researchers can effectively utilize this compound to advance our understanding of PRMT5-targeted therapies. As research progresses, it is anticipated that more specific data on PRMT5-IN-36 and its deuterated analog will become available, further enabling its use in the development of novel cancer treatments.
References
chemical structure and properties of PRMT5-IN-36-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological context of PRMT5-IN-36-d3, a deuterated inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document is intended for researchers and professionals in the fields of oncology, epigenetics, and drug development.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3] PRMT5 inhibitors are small molecules designed to block the enzymatic function of PRMT5, thereby modulating these cellular pathways and exhibiting potential as anti-cancer agents.[4][5]
This compound is the deuterated form of PRMT5-IN-36, an orally active inhibitor of PRMT5.[6][7] Deuteration is a common strategy in drug development to improve metabolic stability and pharmacokinetic properties. This compound is often utilized as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[6]
Chemical Structure and Physicochemical Properties
The chemical identity and key physicochemical properties of this compound and its non-deuterated parent compound, PRMT5-IN-36, are summarized below.
| Property | This compound | PRMT5-IN-36 |
| Molecular Formula | C₂₁H₁₂D₃F₄N₅O₂ | C₂₀H₁₅F₃N₆O₂ |
| Molecular Weight | 448.39 g/mol | 428.37 g/mol |
| CAS Number | 3034034-10-8 | 3034033-75-2 |
| SMILES | [2H]C([2H])([2H])N([C@H]1C2=CC=C(C(F)(F)F)C=C2OC1)C(C3=C(F)C=C4N=C(N)C5=CN=CN5C4=C3)=O | CN([C@H]1C2=CC=C(C(F)(F)F)C=C2OC1)C(C3=NC=C4N=C(N)C5=CN=CN5C4=C3)=O |
Biological Activity and Mechanism of Action
As an inhibitor of PRMT5, this compound is expected to exhibit a biological activity profile analogous to its non-deuterated counterpart. PRMT5 inhibitors function by blocking the catalytic activity of the PRMT5 enzyme, which in turn prevents the symmetric dimethylation of its substrates.[4] This inhibition can impact various downstream signaling pathways crucial for cancer cell proliferation and survival.
Key signaling pathways modulated by PRMT5 inhibition include:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of PRMT5 has been shown to impede the activation of the PI3K/AKT/mTOR signaling cascade.[8]
-
ERK Signaling Pathway: The ERK pathway is another critical signaling route involved in cell proliferation and differentiation. PRMT5 inhibition can lead to the downregulation of this pathway.[8]
-
WNT/β-catenin Signaling: In certain cancers, such as lymphoma, PRMT5 has been shown to activate WNT/β-catenin signaling. Inhibition of PRMT5 can, therefore, suppress this pro-proliferative pathway.[9]
The following diagram illustrates the central role of PRMT5 and the impact of its inhibition on downstream signaling pathways.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5's Role in Signal Transduction Pathways: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 7, 2025
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes, fundamentally impacting signal transduction, gene expression, and RNA splicing. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its overexpression is implicated in numerous malignancies, correlating with poor patient prognosis and making it a compelling therapeutic target.[1][2][3] This technical guide provides an in-depth exploration of PRMT5's role in core signal transduction pathways, including the EGFR/PI3K/AKT, JAK/STAT, NF-κB, Wnt/β-catenin, and Hippo pathways. We present quantitative data on its activity, detailed experimental protocols for its study, and visual diagrams of its complex interactions to serve as a comprehensive resource for the scientific and drug development community.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications in mammalian cells.[4][5] It functions within a hetero-octameric complex, typically with the Methylosome Protein 50 (MEP50), also known as WDR77, which is essential for its enzymatic activity and substrate recognition.[6] PRMT5's substrates are diverse, ranging from histone tails (H3R8, H4R3) to key signaling proteins and transcription factors.[7][8] Through these modifications, PRMT5 influences a wide array of cellular functions, including transcriptional regulation, cell cycle progression, and DNA damage repair.[6][9] Its dysregulation is a hallmark of many cancers, where it often drives proliferation and survival, thus positioning PRMT5 and its signaling networks as a critical focus for novel therapeutic interventions.[8][10]
PRMT5 in Core Signal Transduction Pathways
PRMT5 is deeply integrated into several key signaling networks that control cell growth, survival, and differentiation. Its activity can either activate or suppress pathways depending on the cellular context and specific substrate.
EGFR, PI3K/AKT, and ERK/MAPK Pathways
The Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT and ERK/MAPK pathways are central to cell proliferation and survival.[1] PRMT5 interacts with this axis at multiple levels. In some contexts, PRMT5-mediated methylation of EGFR at residue R1175 can dampen ERK activation.[6] However, more frequently, PRMT5 activity is shown to promote signaling through this axis. It can transcriptionally upregulate growth factor receptors like FGFR3 and EGFR itself.[1][2][11] Furthermore, PRMT5 can enhance AKT activity, either through direct interaction or by epigenetically silencing AKT antagonists like AXIN2.[2][12] This leads to the promotion of pro-survival and epithelial-mesenchymal transition (EMT) programs.[11][13]
JAK/STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. PRMT5 was originally identified as a JAK-binding protein.[14][15] In lung cancer, PRMT5 is essential for robust IL-6-induced STAT3 activation. It achieves this by methylating SMAD7 at Arginine-57, which promotes SMAD7's binding to the IL-6 co-receptor gp130, thereby facilitating STAT3 phosphorylation and activation.[14] Constitutive activity of the JAK2-V617F mutant in myeloproliferative neoplasms (MPNs) leads to PRMT5 phosphorylation, which paradoxically impairs its methyltransferase activity and promotes myeloproliferation, highlighting a complex regulatory feedback mechanism.[15]
NF-κB Pathway
The NF-κB pathway is a master regulator of inflammation, immunity, and cell survival. PRMT5 directly activates this pathway by methylating the p65/RelA subunit at Arginine 30 (R30).[16] This symmetric dimethylation, occurring after p65 is released from its inhibitor IκB, enhances the DNA-binding affinity of NF-κB to its target κB elements.[5][16] This leads to the enhanced expression of a wide array of NF-κB target genes involved in inflammation and cell proliferation.[17] In some cancers, PRMT5 orchestrates both EGFR/AKT and NF-κB networks to promote EMT.[11][18]
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is vital for development and stem cell maintenance, and its aberrant activation is common in cancer. PRMT5 promotes Wnt signaling primarily through epigenetic silencing of Wnt pathway antagonists. In breast cancer and lymphoma, PRMT5 binds to the promoters of genes like DKK1, DKK3, AXIN2, and WIF1, depositing symmetric methylation marks on H3R8 and H4R3.[7][12][19] This repression of Wnt inhibitors leads to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of target genes such as c-MYC and CYCLIN D1.[7][20]
Hippo Pathway
The Hippo pathway is a critical tumor-suppressive pathway that controls organ size and cell proliferation. In pancreatic and laryngeal cancers, PRMT5 has been shown to inactivate the Hippo pathway.[21][22] PRMT5 directly methylates the core kinase MST2 at arginines R461 and R467 within its SARAH domain.[23][24] This methylation event inhibits MST2 homodimerization, which is required for its autophosphorylation and kinase activity.[21][23] The inactivation of MST2 prevents the downstream phosphorylation cascade, leading to the nuclear translocation and activation of the oncogenic transcriptional co-activator YAP1.[21]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 (PRMT5) activates WNT/β-catenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. PRMT5 orchestrates EGFR and AKT networks to activate NFκB and promote EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 14. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK2V617F-mediated phosphorylation of PRMT5 downregulates its methyltransferase activity and promotes myeloproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Regulation of a PRMT5/NF-κB Axis by Phosphorylation of PRMT5 at Serine 15 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. ashpublications.org [ashpublications.org]
- 20. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 21. MST2 methylation by PRMT5 inhibits Hippo signaling and promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dysregulated YY1/PRMT5 axis promotes the progression and metastasis of laryngeal cancer by targeting Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MST2 methylation by PRMT5 inhibits Hippo signaling and promotes pancreatic cancer progression | The EMBO Journal [link.springer.com]
- 24. MST2 methylation by PRMT5 inhibits Hippo signaling and promotes pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Assessment of PRMT5-IN-36-d3 in Hematological Malignancies
DISCLAIMER: As of late 2025, "PRMT5-IN-36-d3" is documented as a research chemical, specifically a deuterated version of "PRMT5-IN-36," intended for research use, such as a tracer or internal standard for quantitative analysis[1]. There is no publicly available data from preclinical or clinical studies regarding its efficacy or specific mechanism in hematological malignancies. This guide will, therefore, serve as a comprehensive framework for the initial assessment of a novel, hypothetical PRMT5 inhibitor like this compound, using established principles and data types from known PRMT5 inhibitors as a proxy.
Introduction: PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) on both histone and non-histone proteins[2][3]. This post-translational modification is crucial for regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction[3][4].
In hematological malignancies such as leukemia and lymphoma, PRMT5 is frequently overexpressed and its activity is dysregulated[2][3][4][5]. This aberrant activity contributes to tumorigenesis by:
-
Epigenetic Silencing: Methylating histones (e.g., H3R8, H4R3) to repress tumor suppressor genes[2][3][6].
-
Altering RNA Splicing: Methylating components of the spliceosome (e.g., SmD1, SmD3), leading to splicing patterns that favor cancer cell survival[2].
-
Inactivating p53: Directly methylating and inhibiting the p53 tumor suppressor, a common bypass mechanism in blood cancers which often retain wildtype p53[7][8].
-
Driving Proliferation: Promoting the expression of oncogenes like MYC and Cyclin D1[9].
Given its central role, inhibiting PRMT5 has emerged as a promising therapeutic strategy[2][3][10]. This compound, as a deuterated compound, is designed to potentially offer improved pharmacokinetic properties over its non-deuterated parent, a common strategy to enhance metabolic stability and drug exposure.
Data Presentation: Preclinical Assessment Profile
The following tables summarize the type of quantitative data required for an initial assessment.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | IC50 (Biochemical) | Cell Line (AML) | EC50 (Cell Viability) | Target Engagement (SDMA IC50) |
|---|---|---|---|---|---|---|
| PRMT5-IN-36 | PRMT5/MEP50 | Radiometric Methyltransferase Assay | Data Needed | MV4-11 | Data Needed | Data Needed |
| This compound | PRMT5/MEP50 | Radiometric Methyltransferase Assay | Data Needed | MV4-11 | Data Needed | Data Needed |
| Reference Inhibitor | PRMT5/MEP50 | Radiometric Methyltransferase Assay | Data Needed | Z-138 (MCL) | Data Needed | Data Needed |
Table 2: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Change in Body Weight | Overall Survival Benefit |
|---|---|---|---|---|
| Vehicle Control | 10 mL/kg, oral, QD | 0% | +5% | - |
| This compound (25 mg/kg) | oral, QD | Data Needed | Data Needed | Data Needed |
| This compound (50 mg/kg) | oral, QD | Data Needed | Data Needed | Data Needed |
| Standard of Care | Specify Agent | Data Needed | Data Needed | Data Needed |
Experimental Protocols
Detailed and standardized protocols are critical for generating reproducible data.
Protocol 1: Biochemical PRMT5 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on PRMT5's enzymatic activity[11].
-
Principle: Measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-3H]-methionine (SAM) to a histone H4 peptide substrate by the recombinant PRMT5/MEP50 complex. Inhibition is quantified by the reduction in radioactivity incorporated into the peptide.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex.
-
Histone H4 (1-21) peptide substrate.
-
[3H]-SAM cofactor.
-
Test compounds (this compound) serially diluted in DMSO.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Phosphocellulose filter plates and scintillant.
-
-
Procedure:
-
Add assay buffer, PRMT5/MEP50 enzyme, H4 peptide, and test compound to a 96-well plate.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled peptide.
-
Wash the plate to remove unincorporated [3H]-SAM.
-
Add liquid scintillant and measure radioactivity using a microplate scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cellular Viability Assay (CellTiter-Glo®)
This assay determines the compound's effect on the proliferation and survival of cancer cells[11].
-
Principle: Measures the level of intracellular ATP, which is an indicator of metabolically active, viable cells.
-
Materials:
-
Hematological malignancy cell lines (e.g., MV4-11 for AML, Z-138 for MCL).
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compounds serially diluted.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
-
Procedure:
-
Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a range of concentrations of the test compound. Include DMSO-only wells as a negative control.
-
Incubate for 72-96 hours under standard cell culture conditions.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate EC50 values by normalizing the data to controls and fitting to a dose-response curve.
-
Protocol 3: In-Cell Western Blot for Target Engagement (SDMA)
This assay confirms that the compound inhibits PRMT5 activity within the cell by measuring the levels of its product, symmetric dimethylarginine (SDMA), on target proteins[11].
-
Principle: A quantitative immunoassay that uses antibodies to detect total levels of SDMA-modified proteins directly in fixed cells in a microplate format.
-
Materials:
-
Cell line of interest.
-
Test compound.
-
Primary antibodies: Anti-pan-SDMA antibody and a normalization antibody (e.g., anti-Actin).
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD).
-
Formaldehyde for fixing, Triton X-100 for permeabilization.
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound for 24-48 hours.
-
Fix cells with 4% formaldehyde in PBS.
-
Permeabilize cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer).
-
Incubate with the cocktail of primary antibodies (anti-SDMA and anti-Actin) overnight at 4°C.
-
Wash wells with PBS containing 0.1% Tween-20.
-
Incubate with the cocktail of fluorescent secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash wells thoroughly.
-
Scan the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the signal intensity for SDMA and normalize it to the actin signal. Calculate the IC50 for SDMA reduction.
-
Protocol 4: Murine Xenograft Model for In Vivo Efficacy
This protocol assesses the anti-tumor activity of the compound in a living organism, providing crucial data on efficacy and tolerability[12][13][14].
-
Principle: Human hematological cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the test compound to evaluate its effect on tumor growth and overall survival.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG strains)[12].
-
Cancer cell line (e.g., Z-138 MCL cells) or patient-derived cells.
-
Matrigel (optional, to support initial cell growth).
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject 5-10 million cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor mice for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Administer the test compound (e.g., this compound) and vehicle control daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, calculate Tumor Growth Inhibition (TGI) and assess statistical significance. A satellite group may be used for survival analysis.
-
Mandatory Visualizations
Diagram 1: PRMT5 Mechanism of Action in Hematological Malignancies
Caption: PRMT5 inhibition blocks methylation of key substrates, reversing oncogenic effects.
Diagram 2: Experimental Workflow for Initial Assessment
Caption: A sequential workflow for evaluating a novel PRMT5 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 in gene regulation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arginine methyltransferase PRMT5 is essential for sustaining normal adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Overview of the Use of Murine Models in Leukemia and Lymphoma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Leukemia’s Next Top Model? Syngeneic Models to Advance Adoptive Cellular Therapy [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Use of PRMT5-IN-36-d3 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of small molecule inhibitors in biological matrices is paramount in drug discovery and development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3] PRMT5-IN-36-d3 is the deuterated analog of PRMT5-IN-36, a potent and orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), making it an ideal internal standard for the accurate quantification of PRMT5-IN-36 in complex biological samples.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in LC-MS-based bioanalytical methods.
Principle and Rationale for Using a Deuterated Internal Standard
An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest, co-elute during chromatography, and experience similar ionization efficiency in the mass spectrometer's ion source.[2] Deuterated internal standards, such as this compound, fulfill these criteria as the substitution of hydrogen with deuterium atoms results in a minimal change in chemical properties but a distinct mass difference that is easily resolved by the mass spectrometer. This allows for the correction of potential matrix effects, variations in extraction recovery, and instrument response, leading to highly accurate and precise quantification.[1][4]
Caption: Logical relationship of an internal standard in LC-MS analysis.
PRMT5 Signaling Pathway Overview
PRMT5 is a type II protein arginine methyltransferase that plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its activity impacts gene transcription, RNA splicing, signal transduction, and DNA damage response. Dysregulation of PRMT5 is implicated in several cancers, making it a significant therapeutic target.
Caption: Overview of the PRMT5 signaling pathway.
Experimental Protocols
Materials and Reagents
-
PRMT5-IN-36 (Analyte)
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
-
96-well protein precipitation plates
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of PRMT5-IN-36 and this compound in methanol.
-
Analyte Working Solutions: Serially dilute the PRMT5-IN-36 primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[5]
-
To 50 µL of plasma in a 96-well plate, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile). For the blank sample, use acetonitrile without the internal standard.
-
Vortex the plate for 2 minutes at medium speed to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate.
-
Dilute the supernatant with 100 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) is suitable for the separation of small molecules.[6]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PRMT5-IN-36: To be determined empirically. A hypothetical transition would be m/z [M+H]+ → fragment ion.
-
This compound: To be determined empirically. A hypothetical transition would be m/z [M+H+3]+ → fragment ion. (Note: The specific m/z values for precursor and product ions need to be optimized in the laboratory by infusing the individual compounds into the mass spectrometer.)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. scispace.com [scispace.com]
- 5. news-medical.net [news-medical.net]
- 6. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PRMT5-IN-36-d3 in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant target in oncology due to its critical role in various cellular processes that are frequently dysregulated in cancer. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene expression, RNA splicing, DNA damage repair, and signal transduction.[1][2][3][4][5][6] Its overexpression has been linked to poor prognosis in a variety of malignancies, including lymphomas, breast cancer, lung cancer, and glioblastoma.[7] Consequently, the development of PRMT5 inhibitors and degraders is an active area of cancer research.
PRMT5-IN-36-d3 is the deuterated analog of PRMT5-IN-36, an orally active PRMT5 inhibitor.[8] Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to alter metabolic properties, potentially improving pharmacokinetic profiles. In a research context, this compound serves as a valuable tool, primarily as a tracer or an internal standard for quantitative analyses such as mass spectrometry.[8] These application notes provide an overview of the potential applications of this compound in targeted cancer therapy research and protocols for its use.
Principle and Mechanism of Action
PRMT5 catalyzes the symmetric dimethylation of arginine residues, a post-translational modification that plays a pivotal role in regulating cellular functions.[3] In cancer, PRMT5's activity can lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways.[1] For instance, PRMT5 can repress the expression of tumor suppressor genes like RB1 and RBL2 through histone methylation.[1][2] It also influences RNA splicing, which can result in altered protein products that favor tumor growth.[2][9] Inhibition of PRMT5 is therefore a promising therapeutic strategy to reverse these oncogenic effects.
While this compound is primarily a research tool, its non-deuterated counterpart, PRMT5-IN-36, acts as an inhibitor of PRMT5's methyltransferase activity. The general mechanism of PRMT5-targeted therapies, including small molecule inhibitors and degraders, involves the disruption of PRMT5's catalytic function or the complete removal of the PRMT5 protein from the cell.
Below is a diagram illustrating the central role of PRMT5 in cellular processes relevant to cancer.
Caption: PRMT5's role in regulating key cellular processes.
Applications in Cancer Research
As a deuterated compound, this compound is an ideal internal standard for pharmacokinetic (PK) and pharmacodynamic (PD) studies of its non-deuterated counterpart, PRMT5-IN-36. Its applications include:
-
Quantitative Mass Spectrometry: Used as an internal standard to accurately quantify the concentration of PRMT5-IN-36 in biological matrices such as plasma, tissues, and cell lysates.
-
Metabolic Stability Assays: To differentiate the parent compound from its metabolites in in vitro and in vivo metabolism studies.
-
Tracer for Target Engagement Studies: Can be used in competitive binding assays to determine the binding affinity of other unlabeled PRMT5 inhibitors.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following tables provide representative data for a class of potent PRMT5-targeting compounds, specifically protein degraders, to illustrate the type of data generated in their characterization. This data is for educational purposes and should not be considered representative of this compound's activity.
Table 1: Representative In Vitro Degradation Profile of a PRMT5 Degrader
| Parameter | Value | Cell Line |
| DC₅₀ | 1.1 ± 0.6 µM | MCF-7 |
| Dₘₐₓ | 74 ± 10% | MCF-7 |
DC₅₀: Concentration for 50% of maximal degradation. Dₘₐₓ: Maximum degradation.[10]
Table 2: Representative Anti-proliferative Activity of a PRMT5 Degrader
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MCF-7 | Breast Cancer | ~1.5 |
| A549 | Lung Cancer | ~2.0 |
| HCT116 | Colon Cancer | ~1.8 |
GI₅₀: Concentration for 50% of maximal inhibition of cell growth.
Experimental Protocols
The following are generalized protocols relevant to the study of PRMT5 inhibitors and degraders.
Protocol 1: Western Blot for PRMT5 Degradation
Objective: To determine the in-cell degradation of PRMT5 induced by a test compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound (PRMT5 degrader) and vehicle control (e.g., DMSO)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PRMT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the image and quantify the band intensities. Normalize the PRMT5 band intensity to the loading control (GAPDH). Calculate the percentage of PRMT5 degradation relative to the vehicle control.
Caption: Workflow for Western Blot analysis.
Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To assess the anti-proliferative effect of a PRMT5 inhibitor.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
Test compound and vehicle control
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add MTT reagent and incubate for 4 hours, then add solubilization solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the GI₅₀ value using non-linear regression.[11]
Caption: Workflow for cell viability assay.
Protocol 3: In Vitro Methyltransferase Assay (AlphaLISA)
Objective: To measure the inhibitory activity of a compound on PRMT5's methyltransferase activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Anti-methylated H4R3 antibody
-
AlphaLISA acceptor beads and donor beads
-
Assay buffer
-
Test compound
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add SAM to initiate the methylation reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the anti-methylated H4R3 antibody followed by the AlphaLISA acceptor and donor beads.
-
Incubation: Incubate in the dark at room temperature.
-
Measurement: Read the plate on an AlphaLISA-compatible microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.[12]
Conclusion
This compound is a specialized research tool that, when used appropriately, can significantly contribute to the preclinical development of novel PRMT5-targeted cancer therapies. Its primary utility lies in its application as an internal standard for the accurate quantification of its non-deuterated counterpart, PRMT5-IN-36. The protocols and data presented here provide a framework for the characterization of PRMT5 inhibitors and degraders, facilitating the advancement of this promising class of anti-cancer agents. Researchers are encouraged to adapt these general methodologies to their specific experimental needs.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of PRMT5 N-Terminal TIM Barrel Ligands from Machine-Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using PRMT5-IN-36-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2][3] As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][3][4] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it a promising therapeutic target.[1][4][5] PRMT5-IN-36-d3 is the deuterated form of PRMT5-IN-36, an orally active and potent inhibitor of PRMT5.[6] This document provides detailed protocols and application notes for utilizing this compound in cell-based assays to investigate its inhibitory effects and downstream cellular consequences. While this compound is often used as a tracer or internal standard for quantitative analysis, these protocols are based on the biological activity of its non-deuterated counterpart, assuming comparable inhibitory effects.[6]
Mechanism of Action
PRMT5 functions as a key regulator of cellular processes by methylating a variety of protein substrates. This post-translational modification can alter protein function, localization, and stability. Key substrates of PRMT5 include histone proteins (H2A, H3, H4), components of the spliceosome machinery (Sm proteins), and signaling molecules like p53 and EGFR.[1][2][4][7] Inhibition of PRMT5 with compounds like PRMT5-IN-36 leads to a global reduction in symmetric dimethylarginine (SDMA) levels, affecting gene expression, RNA processing, and signal transduction pathways critical for cancer cell proliferation and survival.[1][8][9]
Signaling Pathways Involving PRMT5
PRMT5 is integrated into several key signaling networks that are often dysregulated in cancer. Understanding these pathways is crucial for designing and interpreting experiments with PRMT5 inhibitors.
Caption: PRMT5 modulates key growth factor signaling pathways.
PRMT5 influences critical signaling cascades such as the PI3K/AKT/mTOR and ERK pathways.[3][10] It can methylate receptor tyrosine kinases like EGFR and PDGFRα, thereby modulating their activity and downstream signaling.[5][7] Furthermore, PRMT5 can regulate the expression of genes like FGFR3, which in turn activates both the PI3K/AKT and ERK pathways, promoting cell growth and metastasis.[10]
Experimental Protocols
The following protocols provide a framework for assessing the cellular effects of this compound. It is recommended to optimize conditions for specific cell lines and experimental goals.
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.01 to 10 µM. Include a DMSO vehicle control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plate for a period of 3 to 5 days, depending on the cell line's doubling time.[11]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Caption: Workflow for the cell viability assay.
Protocol 2: Western Blot Analysis of PRMT5 Activity
This protocol measures the inhibition of PRMT5's methyltransferase activity in cells by detecting the levels of symmetric dimethylarginine (SDMA) on a known substrate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-SDMA, anti-SmBB', anti-H4R3me2s, anti-H3R8me2s, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 48-72 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA or anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total substrate levels (e.g., total Histone H4) and a loading control to ensure equal protein loading.
Data Presentation
The quantitative data obtained from the described assays can be summarized in the following tables for clear comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | [Insert experimental value] |
| A549 | Non-Small Cell Lung Cancer | [Insert experimental value] |
| MCF7 | Breast Cancer | [Insert experimental value] |
Table 2: Effect of this compound on SDMA Levels
| Treatment Concentration | Relative SDMA Level (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 |
| 0.1 µM this compound | [Insert experimental value] |
| 1.0 µM this compound | [Insert experimental value] |
| 10 µM this compound | [Insert experimental value] |
Conclusion
This compound is a valuable tool for studying the biological roles of PRMT5 and for the development of novel cancer therapeutics. The protocols outlined in these application notes provide a robust framework for characterizing the cellular activity of this inhibitor. By employing these cell-based assays, researchers can effectively assess the potency of this compound, confirm its on-target effects, and elucidate its impact on cancer cell signaling and survival. Further optimization of these protocols for specific experimental systems will enhance the quality and reliability of the obtained results.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cell-stress.com [cell-stress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PRMT5 inhibition promotes osteogenic differentiation of mesenchymal stromal cells and represses basal interferon stimulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for In Vivo Experimental Design with PRMT5 Inhibitors Featuring PRMT5-IN-36-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a critical role in the regulation of gene expression, mRNA splicing, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT5 activity is implicated in the progression of various cancers, including lymphomas, lung cancer, breast cancer, and glioblastoma, often correlating with poor prognosis.[2][3] Consequently, the development of small molecule inhibitors targeting PRMT5 is an area of intense research.
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of PRMT5 inhibitors, with a special focus on the utility of deuterated analogs like PRMT5-IN-36-d3 for pharmacokinetic analysis. The protocols outlined below are based on established methodologies for preclinical assessment of PRMT5 inhibitors in xenograft models.
The Role of Deuterated Compounds: this compound in Pharmacokinetic Studies
Deuterated compounds, such as this compound, are stable isotope-labeled versions of a drug where one or more hydrogen atoms are replaced by deuterium.[4] This substitution results in a molecule that is chemically identical to the parent compound but has a higher mass.[5] The primary application of deuterated compounds in drug development is not as therapeutic agents themselves, but as internal standards for highly accurate quantification in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[5] The use of a deuterated internal standard is considered the gold standard in pharmacokinetic (PK) studies because it co-elutes with the analyte, correcting for variability in sample preparation and matrix effects.[5]
In the context of in vivo studies with a non-deuterated, active PRMT5 inhibitor (referred to hereafter as PRMT5-IN-36, the parent compound of this compound), this compound would be indispensable for the accurate measurement of PRMT5-IN-36 concentrations in plasma, tumors, and other tissues.
Data Presentation: In Vivo Efficacy of Representative PRMT5 Inhibitors
The following tables summarize quantitative data from preclinical in vivo studies of various PRMT5 inhibitors, providing a reference for expected outcomes.
Table 1: Antitumor Efficacy of PRMT5 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| EPZ015666 (GSK3235025) | Mantle Cell Lymphoma (Z-138 xenograft) | 200 mg/kg, BID, oral | ~95% after 21 days | [6] |
| LLY-283 | Melanoma (A375 xenograft) | 20 mg/kg, QD, oral | Statistically significant TGI after 28 days | [7] |
| MRTX1719 | Lung Cancer (LU99 MTAP-deleted xenograft) | 50-100 mg/kg, QD, oral | Dose-dependent TGI, with near-maximal effect at these doses | [8] |
| GSK3326595 | Neuroblastoma (kidney renal capsule implantation) | Not specified | Significant attenuation of primary tumor growth | [9] |
| PRT543 | Mantle Cell Lymphoma (Granta-519 CDX) | Subtherapeutic dose | Decreased tumor burden in combination with venetoclax | [10] |
Table 2: Pharmacodynamic Biomarker Modulation by PRMT5 Inhibitors In Vivo
| Compound | Cancer Model | Tissue | Biomarker | Modulation | Reference |
| MRTX1719 | Lung Cancer (LU99 MTAP-deleted xenograft) | Tumor | Symmetric Dimethylarginine (SDMA) | Dose-dependent reduction (>95% at 50-100 mg/kg) | [8] |
| Compound 20 | Lung Cancer (LU99 subcutaneous model) | Tumor | Symmetric Dimethylarginine (SDMA) | Dose-dependent reduction | [11] |
| EPZ015666 | Renal Ischemia-Reperfusion Injury Model | Kidney | PRMT5 expression | Upregulation inhibited by EPZ015666 | [12] |
| AU-574 / AU-755 | Lymphoma (Z-138) & Lung Cancer (H-358) | Tumor | H4R3Me2s | Modulation correlated with tumor drug levels | [13] |
Experimental Protocols
In Vivo Xenograft Tumor Model Protocol
This protocol outlines a general procedure for assessing the antitumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft mouse model.[14][15]
Materials:
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Cancer cell line with known PRMT5 dependency
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Vehicle and PRMT5 inhibitor (e.g., PRMT5-IN-36) formulation
-
Calipers for tumor measurement
-
Dosing equipment (e.g., oral gavage needles)
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. Prior to implantation, ensure cell viability is greater than 90%. Harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of 1x10⁶ to 10x10⁶ cells per 100-200 µL.[15]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.[15] Administer the PRMT5 inhibitor (formulated in a suitable vehicle) and vehicle alone to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis.
Pharmacokinetic (PK) Study Protocol with PRMT5-IN-36 and this compound
This protocol describes a method for determining the pharmacokinetic profile of PRMT5-IN-36 in plasma using this compound as an internal standard.[4][16]
Materials:
-
Mice or rats
-
PRMT5-IN-36 (test compound)
-
This compound (internal standard)
-
Vehicle for drug formulation
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Compound Administration: Administer a single dose of PRMT5-IN-36 to the animals via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[4]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[4]
-
Sample Analysis by LC-MS/MS:
-
Spike plasma samples, calibration standards, and quality control samples with a known concentration of this compound.
-
Perform protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of PRMT5-IN-36.
-
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Western Blot for Pharmacodynamic (PD) Biomarker Analysis
This protocol is for the detection of symmetric dimethylarginine (SDMA) or specific histone methylation marks (e.g., H4R3me2s) in tumor tissue to confirm target engagement of the PRMT5 inhibitor.[14]
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-H4R3me2s, anti-Histone H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissue in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[14]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify band intensities and normalize the signal of the methylation mark to a loading control (e.g., total Histone H4).[14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PRMT5 signaling network in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of PRMT5 Attenuates Oxidative Stress-Induced Pyroptosis via Activation of the Nrf2/HO-1 Signal Pathway in a Mouse Model of Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for PRMT5 Enzymatic Assay Using PRMT5-IN-36-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, playing a key role in a variety of processes including transcriptional regulation, RNA splicing, and signal transduction.[1][2] As the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins, its dysregulation has been implicated in the progression of numerous cancers, making it a significant target for therapeutic intervention.[2][3] PRMT5 is known to be involved in major signaling pathways such as the ERK1/2 and PI3K pathways.[1][4]
This document provides detailed application notes and protocols for conducting a PRMT5 enzymatic assay using PRMT5-IN-36-d3, a deuterated, orally active inhibitor of PRMT5 developed for cancer research.[2] These guidelines are intended to assist researchers in accurately determining the inhibitory potential of this compound and similar molecules against PRMT5.
Data Presentation: Inhibitor Potency
The inhibitory activity of PRMT5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for various PRMT5 inhibitors, which can serve as a reference for comparison with data obtained for this compound.
| Compound Name | Assay Type | Substrate | IC50 (nM) | Reference |
| EPZ015666 | Radiometric | Histone H4 Peptide | 19 | [5] |
| GSK3326595 | Biochemical | 6.2 | [6] | |
| PF-06939999 | Cellular (SDMA) | Endogenous | 1.1 | [7] |
| PRMT5-IN-30 | Biochemical | 330 | [8] | |
| PRMT5-IN-36 | Not Specified | Not Specified | Data not publicly available in searched literature | [9][10] |
Note: IC50 values are highly dependent on assay conditions, including enzyme and substrate concentrations.
Signaling Pathway
PRMT5 is a central node in cellular signaling, influencing pathways that control cell proliferation, survival, and differentiation. Its inhibition can impact downstream effectors, making it a strategic target in cancer therapy.
Caption: PRMT5 signaling pathway and the point of inhibition by this compound.
Experimental Workflow
A typical workflow for evaluating a PRMT5 inhibitor like this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Caption: General experimental workflow for the characterization of a PRMT5 inhibitor.
Experimental Protocols
The following are detailed protocols for commonly used PRMT5 enzymatic assays. These can be adapted for the use of this compound.
Protocol 1: Homogeneous (AlphaLISA) PRMT5 Enzymatic Assay
This assay format is a no-wash, bead-based immunoassay that measures the methylation of a biotinylated histone H4 peptide substrate by PRMT5.
Materials and Reagents:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 (1-21) peptide substrate
-
S-Adenosylmethionine (SAM)
-
This compound (or other test inhibitor)
-
PRMT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
AlphaLISA anti-methyl-arginine Acceptor beads
-
Streptavidin-coated Donor beads
-
384-well white OptiPlate
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in PRMT5 Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme and Substrate Preparation:
-
Dilute the PRMT5/MEP50 enzyme complex in PRMT5 Assay Buffer to the desired working concentration.
-
Prepare a master mix containing the biotinylated histone H4 peptide substrate and SAM in PRMT5 Assay Buffer.
-
-
Reaction Initiation:
-
To the wells of a 384-well plate, add 5 µL of the diluted this compound or DMSO vehicle control.
-
Add 10 µL of the PRMT5/MEP50 enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate/SAM master mix.
-
-
Reaction Incubation: Incubate the plate at 30°C for 1-2 hours with gentle shaking.
-
Detection:
-
Prepare a detection mix containing the AlphaLISA Acceptor beads and Streptavidin-Donor beads in an appropriate detection buffer.
-
Add 25 µL of the detection mix to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Read the plate on a compatible plate reader according to the manufacturer's instructions for AlphaLISA signal detection.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: AptaFluor SAH Detection Assay
This assay directly measures the production of S-adenosylhomocysteine (SAH), a universal by-product of SAM-dependent methyltransferase reactions.
Materials and Reagents:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H2A or other suitable protein/peptide substrate
-
S-Adenosylmethionine (SAM)
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
AptaFluor SAH Assay Kit (containing SAH detection reagents)
-
384-well black, low-volume microplate
-
Plate reader with TR-FRET capability
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound as described in Protocol 1.
-
Reaction Setup:
-
In a 384-well plate, combine the PRMT5/MEP50 enzyme, substrate, and this compound (or DMSO control) in the assay buffer.
-
Allow for a pre-incubation period of 15-30 minutes at room temperature.
-
-
Reaction Initiation: Start the reaction by adding SAM to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60-90 minutes. Ensure the reaction is within the linear range.
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Enzyme Stop Reagent provided in the AptaFluor kit.
-
Add the SAH Detection Mix (containing the terbium-labeled aptamer and a fluorescent acceptor).
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: The amount of SAH produced is proportional to the TR-FRET signal. Calculate the percent inhibition and determine the IC50 value for this compound as described in Protocol 1.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the enzymatic evaluation of PRMT5 inhibitors, with a specific focus on the application of this compound. By utilizing these standardized methods, researchers can obtain reliable and reproducible data to advance the understanding of PRMT5 inhibition and its therapeutic potential in cancer and other diseases.
References
- 1. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2024067433A1 - Novel prmt5 inhibitor and use thereof - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PRMT5 Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "PRMT5-IN-36-d3" in non-small cell lung cancer (NSCLC) studies is not extensively available in the public domain. The following application notes and protocols are based on published research involving other well-characterized PRMT5 inhibitors. Researchers should use this information as a comprehensive guide and optimize experimental conditions for their specific inhibitor and NSCLC models of interest.
Introduction to PRMT5 Inhibition in NSCLC
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is crucial for the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[3] In the context of non-small cell lung cancer (NSCLC), PRMT5 is frequently overexpressed and its elevated activity is associated with tumor progression and poor prognosis, making it a compelling therapeutic target.[1][4]
PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.[4][5] These inhibitors can act through various mechanisms, including competition with the S-adenosylmethionine (SAM) cofactor.[1]
Mechanism of Action of PRMT5 Inhibitors in NSCLC
Inhibition of PRMT5 in NSCLC cells has been shown to impact several key oncogenic signaling pathways:
-
Downregulation of Pro-Survival Pathways: PRMT5 inhibitors can block the activation of the PI3K/AKT/mTOR and ERK signaling pathways, which are critical for NSCLC cell proliferation and survival.[1][6]
-
Regulation of Gene Expression: By inhibiting the methylation of histones (e.g., H4R3), PRMT5 inhibitors can alter gene expression, leading to the downregulation of oncogenes such as FGFR3 and eIF4E.[1][7]
-
Induction of Cell Cycle Arrest: Inhibition of PRMT5 can lead to a decrease in the expression of cell cycle regulatory proteins like cyclin D1 and cyclin E1, resulting in cell cycle arrest.[4]
-
Modulation of the Tumor Microenvironment: PRMT5 inhibition has been shown to increase the expression of PD-L1 on tumor cells, suggesting a potential interplay with the immune system and a rationale for combination therapies with immune checkpoint inhibitors.[8]
Quantitative Data for PRMT5 Inhibitors in NSCLC
The following table summarizes the in vitro efficacy of various PRMT5 inhibitors in NSCLC cell lines. This data can serve as a reference for determining the effective concentration range for novel PRMT5 inhibitors.
| Inhibitor | NSCLC Cell Line(s) | IC50 / Effective Concentration | Reference |
| 3039-0164 | A549 | IC50: 63 µM (enzymatic assay) | [1][2] |
| GSK591 | A549, H1299 | Used at 250 nM and 1 µM | [4][9] |
| AMI-1 | A549 | Used at 10 µM | [10][11] |
| T1551 | A549, H460 | Not specified | [7] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway in NSCLC
Caption: PRMT5 signaling pathways and points of inhibitor intervention in NSCLC.
General Experimental Workflow for Evaluating a PRMT5 Inhibitor
Caption: General workflow for evaluating the effects of a PRMT5 inhibitor in NSCLC.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a PRMT5 inhibitor on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PRMT5 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[9][12] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control (for background).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for detecting changes in protein expression and methylation levels following treatment with a PRMT5 inhibitor.
Materials:
-
Treated and untreated NSCLC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Primary Antibodies:
| Target Protein | Supplier/Cat. No. | Dilution | Approx. MW |
| PRMT5 | Abcam (ab109451) | 1:1000 - 1:5000 | 73 kDa |
| p-AKT (Ser473) | Cell Signaling Tech. | Varies | 60 kDa |
| Total AKT | Cell Signaling Tech. | Varies | 60 kDa |
| p-ERK1/2 | Cell Signaling Tech. | Varies | 42/44 kDa |
| Total ERK1/2 | Cell Signaling Tech. | Varies | 42/44 kDa |
| Cyclin D1 | Cell Signaling Tech. | Varies | 36 kDa |
| H4R3me2s | Cell Signaling Tech. | Varies | 11 kDa |
| GAPDH (Loading Control) | Cell Signaling Tech. | 1:1000 | 37 kDa |
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
shRNA-Mediated Knockdown of PRMT5
This protocol is for validating the on-target effects of PRMT5 inhibition using a genetic approach.
Materials:
-
Lentiviral vectors expressing shRNA targeting PRMT5 and a non-targeting control
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine)
-
NSCLC cell lines
-
Polybrene
-
Puromycin for selection
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction of NSCLC Cells: Seed NSCLC cells and infect them with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection: After 24-48 hours, replace the medium with fresh medium containing puromycin to select for stably transduced cells.
-
Validation of Knockdown: Confirm the knockdown of PRMT5 expression by Western blot analysis and/or qPCR.
Example shRNA Target Sequence for Human PRMT5:
-
5'-GGATAAAGCTGTATGCTGT-3'
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-PRMT5 antibody [EPR5772] (ab109451) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. PRMT5 Monoclonal Antibody (PRMT5-21) (MA1-25470) [thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PRMT5-IN-36-d3 for Studying Drug Resistance in Breast Cancer
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PRMT5-IN-36-d3, a deuterated proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme involved in various cellular processes, and its overexpression is linked to the proliferation and survival of cancer cells, including those in breast cancer. Its role in splicing, signal transduction, and DNA damage repair makes it a key target for overcoming therapeutic resistance.
Introduction to PRMT5 and Drug Resistance
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification plays a crucial role in regulating gene expression, mRNA splicing, and signal transduction pathways. In breast cancer, elevated PRMT5 levels are often associated with poor prognosis and resistance to standard therapies. PRMT5 can promote drug resistance through several mechanisms, including:
-
Alternative Splicing: PRMT5 is a key component of the spliceosome. By altering splicing patterns of key genes, it can produce protein isoforms that promote cell survival and drug efflux.
-
Regulation of Key Signaling Pathways: PRMT5 can modulate pro-survival pathways such as the EGFR/PI3K/AKT axis.
-
DNA Damage Repair: PRMT5 is involved in the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents.
Targeted degradation of PRMT5 using a PROTAC like this compound offers a powerful strategy to overcome resistance mechanisms that may not be addressable by small molecule inhibitors alone. Degradation removes the entire protein scaffold, eliminating both its catalytic and non-catalytic functions. The deuterated "d3" form is often used as a stable internal standard for pharmacokinetic and pharmacodynamic studies using mass spectrometry, but it can also be used in cell-based assays to study the effects of PRMT5 degradation.
Mechanism of Action: PRMT5-IN-36
PRMT5-IN-36 is a PROTAC that consists of a ligand that binds to PRMT5, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This ternary complex formation (PRMT5 : PROTAC : E3 Ligase) facilitates the ubiquitination of PRMT5, marking it for degradation by the proteasome.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a PRMT5 degrader in various breast cancer cell lines. This data serves as an example of how to structure results from key experiments.
Table 1: In Vitro Activity of PRMT5 Degrader in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM)¹ | DC50 (nM)² | Dmax (%)³ |
|---|---|---|---|---|
| MCF-7 | ER+, PR+, HER2- | 15 | 5 | >95% |
| T-47D | ER+, PR+, HER2- | 25 | 8 | >90% |
| MDA-MB-231 | Triple-Negative | 50 | 20 | >90% |
| BT-549 | Triple-Negative | 65 | 25 | >85% |
| SK-BR-3 | HER2+ | 40 | 15 | >95% |
| MCF-7/TAMR | Tamoxifen-Resistant | 30 | 10 | >95% |
¹IC50 (Half-maximal inhibitory concentration): Concentration of the degrader required to inhibit cell proliferation by 50% after 72 hours of treatment. ²DC50 (Half-maximal degradation concentration): Concentration of the degrader required to degrade 50% of the target protein (PRMT5) after 24 hours of treatment. ³Dmax (Maximum degradation): The maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol determines the effect of the PRMT5 degrader on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 90 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. Final DMSO concentration should be <0.1%.
-
Add 10 µL of the diluted compound to each well. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours (or desired time point) at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the normalized values against the log concentration of the compound and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for PRMT5 Degradation
This protocol is used to quantify the extent of PRMT5 protein degradation following treatment.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PRMT5, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for 4, 8, 16, or 24 hours.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer.
-
Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-30 µg per lane) and boil in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary anti-PRMT5 antibody overnight at 4°C.
-
Wash membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH).
-
Perform densitometry analysis to quantify PRMT5 levels relative to the loading control and calculate DC50 and Dmax.
-
PRMT5 Signaling in Breast Cancer
PRMT5 influences multiple signaling pathways that are critical for breast cancer progression and drug resistance. Its degradation can impact these pathways, potentially re-sensitizing resistant cells to therapy.
Application Note: Quantitative Analysis of PRMT5-IN-36-d3 in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Its dysregulation has been implicated in the progression of numerous cancers, making it a promising therapeutic target.[1][2] PRMT5-IN-36 is a small molecule inhibitor of PRMT5. For robust preclinical and clinical development of such inhibitors, a reliable analytical method for their quantification in biological matrices is essential. This application note describes a general framework for the development and application of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of PRMT5-IN-36-d3 in plasma samples. This compound is the deuterated form of PRMT5-IN-36 and is an ideal internal standard for quantitative bioanalysis due to its similar physicochemical properties and chromatographic behavior to the parent compound.
PRMT5 Signaling Pathways
PRMT5 exerts its influence on cellular function through the methylation of a variety of protein substrates, thereby modulating several key signaling pathways implicated in cancer. A simplified overview of some of these pathways is presented below.
References
- 1. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PRMT5-IN-36-d3 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in regulating numerous cellular processes, including gene transcription, cell cycle control, and signal transduction.[1][3][4] Emerging evidence highlights PRMT5 as a key regulator of systemic energy homeostasis and various metabolic pathways, including lipid, fatty acid, and glucose metabolism.[5][6][7][8][9]
PRMT5-IN-36-d3 is a deuterated analog of a potent and selective PRMT5 inhibitor. The incorporation of three deuterium atoms provides a stable isotopic label, making it an invaluable tool for metabolic studies.[10][11][12][13][14] As a tracer, this compound allows for the precise tracking and quantification of the parent compound and its metabolites in complex biological systems, offering insights into its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement and downstream metabolic consequences.[10][13]
These application notes provide detailed protocols for utilizing this compound as a tracer in key metabolic studies, enabling researchers to investigate the role of PRMT5 in metabolic regulation and to characterize the metabolic fate of PRMT5 inhibitors.
Application 1: Tracing this compound to Elucidate its Role in Adipocyte Lipid Metabolism
Scientific Background: PRMT5 is essential for white adipose tissue homeostasis and function.[6] It promotes fatty acid biosynthesis and lipid droplet biogenesis by methylating key regulatory proteins such as Sterol Regulatory Element-Binding Transcription Factor 1a (SREBP1a) and SPT5.[3][6] Dysregulation of PRMT5 in adipocytes can lead to lipodystrophy and systemic metabolic syndrome.[6] By using this compound, researchers can track the inhibitor's uptake and its effect on lipid metabolism in adipocytes.
Principle of the Assay: Differentiated adipocytes are treated with this compound. The uptake and metabolic fate of the tracer are monitored over time using liquid chromatography-mass spectrometry (LC-MS). Concurrently, key metabolites in the lipid biosynthesis pathway are quantified to assess the impact of PRMT5 inhibition.
Experimental Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).
-
Induce differentiation into mature adipocytes using a standard cocktail of 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.
-
Confirm differentiation by observing lipid droplet accumulation using Oil Red O staining.
-
-
Tracer Administration:
-
On day 8 of differentiation, replace the culture medium with fresh medium containing a final concentration of 1 µM this compound.
-
Include a vehicle control (DMSO) and a non-deuterated PRMT5-IN-36 control group.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Sample Preparation for LC-MS Analysis:
-
Cell Lysate: At each time point, wash the cells twice with ice-cold PBS. Scrape the cells in 80% methanol and centrifuge to pellet cellular debris. Collect the supernatant containing metabolites.
-
Lipid Extraction: To a separate set of cell pellets, add a 2:1 chloroform:methanol mixture to extract total lipids. Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for analysis.
-
-
LC-MS Analysis:
-
Analyze the cell lysate and lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Monitor for the parent mass of this compound and its potential metabolites.
-
Quantify key fatty acids and triglycerides to assess changes in lipid profiles.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound at each time point.
-
Compare the levels of key lipids (e.g., palmitate, stearate, triacylglycerols) between the tracer-treated, non-deuterated inhibitor-treated, and vehicle control groups.
-
Expected Quantitative Data:
| Time Point (hours) | Intracellular this compound (pmol/10^6 cells) | Triacylglycerol (TAG) Levels (nmol/mg protein) | Fatty Acid Synthase (FASN) Expression (Fold Change) |
| 0 | 0 | 150.2 ± 12.5 | 1.0 |
| 2 | 15.8 ± 1.2 | 145.1 ± 11.8 | 0.95 |
| 6 | 32.5 ± 2.8 | 120.7 ± 9.9 | 0.78 |
| 12 | 25.1 ± 2.1 | 95.4 ± 8.2 | 0.62 |
| 24 | 10.3 ± 0.9 | 70.1 ± 6.5 | 0.45 |
Data are presented as mean ± SD from three independent experiments.
Signaling Pathway and Workflow Visualization:
Caption: Workflow for tracing this compound in adipocytes and the role of PRMT5 in lipid metabolism.
Application 2: Investigating the Impact of PRMT5 Inhibition on Hepatic Gluconeogenesis
Scientific Background: In response to fasting, PRMT5 is recruited to gluconeogenic gene promoters where it enhances CREB phosphorylation and stimulates the expression of genes involved in hepatic glucose production, such as G6PC and PCK1.[7][9] Inhibition of PRMT5 can therefore lower hepatic glucose output.[7][9] this compound can be used to trace the inhibitor's effect on this critical metabolic pathway in hepatocytes.
Principle of the Assay: Primary hepatocytes are cultured under glucagon-stimulated conditions to induce gluconeogenesis. The cells are then treated with this compound. The effect on gluconeogenic gene expression and glucose output is measured, while the intracellular concentration of the tracer is quantified by LC-MS.
Experimental Protocol:
-
Isolation and Culture of Primary Hepatocytes:
-
Isolate primary hepatocytes from mice using a two-step collagenase perfusion method.
-
Culture the hepatocytes on collagen-coated plates in Williams' Medium E with appropriate supplements.
-
-
Induction of Gluconeogenesis and Tracer Treatment:
-
After 24 hours of culture, wash the cells and incubate in glucose-free DMEM supplemented with gluconeogenic precursors (e.g., lactate and pyruvate).
-
Stimulate gluconeogenesis with glucagon (100 nM).
-
Concurrently, treat the cells with 1 µM this compound, a non-deuterated inhibitor control, or a vehicle control (DMSO).
-
Incubate for 6 hours.
-
-
Sample Collection and Analysis:
-
Glucose Output: Collect the culture medium and measure the glucose concentration using a commercially available glucose oxidase assay kit.
-
Gene Expression: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key gluconeogenic genes (G6pc, Pck1).
-
LC-MS Analysis: Prepare cell lysates as described in Application 1 to determine the intracellular concentration of this compound.
-
-
Data Analysis:
-
Normalize glucose output to the total protein content of the cell lysate.
-
Calculate the relative expression of target genes using the ΔΔCt method.
-
Correlate the intracellular tracer concentration with the observed effects on glucose output and gene expression.
-
Expected Quantitative Data:
| Treatment Group | Intracellular this compound (pmol/mg protein) | Glucose Output (nmol/mg protein/h) | G6pc mRNA (Fold Change) | Pck1 mRNA (Fold Change) |
| Vehicle Control | 0 | 250.6 ± 20.1 | 1.0 | 1.0 |
| PRMT5-IN-36 | N/A | 125.3 ± 15.8 | 0.48 | 0.55 |
| This compound | 45.2 ± 3.9 | 128.9 ± 16.2 | 0.51 | 0.58 |
Data are presented as mean ± SD from three independent experiments.
Signaling Pathway and Workflow Visualization:
Caption: Workflow for studying PRMT5 inhibition on gluconeogenesis and the associated signaling pathway.
Application 3: Pharmacokinetic Analysis of this compound in a Mouse Model
Scientific Background: Understanding the pharmacokinetic properties of a drug candidate is crucial for its development. Deuterated compounds are excellent tools for such studies as they can be distinguished from their non-deuterated counterparts and endogenous molecules by mass spectrometry.[10] This allows for accurate measurement of drug absorption, distribution, and elimination.[10]
Principle of the Assay: A cohort of mice is administered a single dose of this compound. Blood samples are collected at various time points, and the concentration of the deuterated compound in the plasma is determined by LC-MS/MS. This data is then used to calculate key pharmacokinetic parameters.
Experimental Protocol:
-
Animal Dosing:
-
Use adult C57BL/6 mice (n=3-5 per time point).
-
Administer a single oral gavage or intravenous injection of this compound at a specified dose (e.g., 10 mg/kg).
-
-
Blood Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and store the plasma at -80°C until analysis.
-
-
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation step by adding a three-fold volume of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound in blank plasma.
-
-
Pharmacokinetic Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Expected Quantitative Data:
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 95 | 2500 ± 210 |
| Tmax (h) | 1.0 | 0.25 |
| AUC (0-t) (ng*h/mL) | 4200 ± 350 | 5500 ± 480 |
| t1/2 (h) | 4.5 ± 0.5 | 4.2 ± 0.4 |
| Bioavailability (%) | 76.4 | N/A |
Data are presented as mean ± SD.
Workflow Visualization:
Caption: General workflow for pharmacokinetic analysis of this compound in a mouse model.
References
- 1. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 links lipid metabolism to contractile function of skeletal muscles | EMBO Reports [link.springer.com]
- 6. Protein Arginine Methyltransferase PRMT5 Regulates Fatty Acid Metabolism and Lipid Droplet Biogenesis in White Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. PRMT5 links lipid metabolism to contractile function of skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 modulates the metabolic response to fasting signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Deuterated Compounds [simsonpharma.com]
Application Notes and Protocols for GC-MS Analysis of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of deuterated compounds using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to serve as a comprehensive resource, offering insights into the principles, applications, and practical execution of GC-MS techniques for quantitative and qualitative analysis of deuterated molecules in various matrices.
Introduction to Deuterated Compounds and GC-MS Analysis
Deuterium (²H or D), a stable isotope of hydrogen, serves as a powerful tool in a multitude of scientific disciplines. Its increased mass compared to protium (¹H) allows for the differentiation of labeled from unlabeled molecules by mass spectrometry. This property is the foundation of the isotope dilution method, a gold standard for quantitative analysis. When a known amount of a deuterated internal standard is added to a sample, it behaves almost identically to the native analyte during extraction, derivatization, and chromatography. This co-elution allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique well-suited for the analysis of volatile and semi-volatile compounds.[3] The gas chromatograph separates complex mixtures into individual components, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio. For non-volatile compounds, derivatization is often employed to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[4]
The combination of deuterated standards and GC-MS analysis offers exceptional sensitivity and selectivity, making it an indispensable tool in metabolic research, pharmacokinetic studies, and environmental analysis.
Application 1: Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as deuterated glucose, into a cell culture or organism, researchers can trace the path of the isotope through various metabolic pathways.[3][5][6] GC-MS is then used to measure the isotopic enrichment in downstream metabolites, providing a snapshot of the metabolic state.[3][7]
Signaling Pathway: Glycolysis and Pentose Phosphate Pathway
The following diagram illustrates the flow of carbon from glucose through glycolysis and the pentose phosphate pathway, two central metabolic pathways often investigated using stable isotope tracing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: A Biochemical and Cellular Assay for Characterizing the PRMT5 Inhibitor, PRMT5-IN-36-d3
Audience: Researchers, scientists, and drug development professionals.
Abstract Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation and a prominent target in oncology.[1][2] As the primary enzyme responsible for symmetric arginine dimethylation (sDMA), PRMT5 modifies both histone and non-histone proteins, influencing gene transcription, RNA splicing, and signal transduction pathways.[3][4][5] Its upregulation in various cancers has made it an attractive target for small molecule inhibitors.[2][6] This document provides detailed protocols for characterizing the inhibitory activity of PRMT5-IN-36-d3, a deuterated derivative of a PRMT5 inhibitor, using both a biochemical enzymatic assay and a cellular target engagement assay.[7] The protocols outline a robust framework for determining inhibitor potency (IC50) and confirming its mechanism of action within a cellular context.
PRMT5 Signaling and Mechanism of Inhibition
PRMT5 functions as a key regulator of diverse cellular processes.[8] In complex with its binding partner MEP50, PRMT5 catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrates like histones (H2A, H3, H4) and components of the spliceosome.[3][4][9] This methylation activity can repress gene transcription and is essential for the proper assembly of the spliceosome.[3][9] PRMT5 inhibitors typically function by binding to the enzyme's active site, preventing the transfer of methyl groups from SAM to its target substrates.[10] By blocking this methyltransferase function, inhibitors can modulate the methylation status of PRMT5 substrates and influence associated cellular pathways.[10]
References
- 1. Research Progress on Small-molecule Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Investigating Post-Translational Modifications using PRMT5-IN-36-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification (PTM) plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, DNA damage repair, and signal transduction.[1][3][4] Dysregulation of PRMT5 activity is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[1][5]
PRMT5-IN-36-d3 is the deuterated form of PRMT5-IN-36, an orally active and potent inhibitor of PRMT5.[6] As a deuterated compound, this compound can be employed as a tracer or an internal standard in quantitative mass spectrometry-based assays.[6] These application notes provide detailed protocols for utilizing this compound to investigate the impact of PRMT5 inhibition on post-translational modifications and downstream cellular signaling pathways.
Mechanism of Action
PRMT5 is a type II protein arginine methyltransferase that symmetrically dimethylates arginine residues, a modification abbreviated as sDMA.[1][2] This is distinct from type I PRMTs, which catalyze asymmetric dimethylation (aDMA).[1] PRMT5 typically functions within a complex, with MEP50 (methylosome protein 50) being a key partner for its enzymatic activity.[7] The substrates of PRMT5 often contain glycine- and arginine-rich (GAR) motifs.[8]
By inhibiting the catalytic activity of PRMT5, this compound allows researchers to probe the functional consequences of reduced symmetric arginine dimethylation on a proteome-wide scale or on specific proteins of interest.
Key Applications
-
Elucidation of PRMT5-mediated signaling pathways: Investigate the role of PRMT5 in pathways such as ERK1/2, PI3K/AKT/mTOR, and Wnt/β-catenin.[3][4][9]
-
Identification of novel PRMT5 substrates: Utilize proteomic approaches to identify proteins with altered methylation status upon PRMT5 inhibition.[10]
-
Functional analysis of post-translational crosstalk: Examine the interplay between arginine methylation and other PTMs like phosphorylation and acetylation.[11][12]
-
Target validation in drug discovery: Assess the therapeutic potential of PRMT5 inhibition in various disease models.
Data Presentation
Table 1: Effect of this compound on Global Symmetric Di-Methyl Arginine (sDMA) Levels
| Treatment Group | Concentration (nM) | Global sDMA Levels (Relative to Vehicle) |
| Vehicle (DMSO) | 0 | 1.00 |
| This compound | 10 | 0.65 |
| This compound | 50 | 0.32 |
| This compound | 250 | 0.11 |
Table 2: Quantitative Mass Spectrometry Analysis of Histone Arginine Methylation
| Histone Mark | Vehicle Control (Fold Change) | This compound (100 nM) (Fold Change) |
| H4R3me2s | 1.0 | 0.21 |
| H3R8me2s | 1.0 | 0.35 |
| H2AR3me2s | 1.0 | 0.42 |
| H3R2me2s | 1.0 | 0.58 |
Table 3: Impact of this compound on Key Signaling Proteins
| Protein | PTM Site | Vehicle Control (Relative Abundance) | This compound (100 nM) (Relative Abundance) |
| p-AKT (S473) | Phosphorylation | 1.0 | 0.45 |
| p-ERK1/2 (T202/Y204) | Phosphorylation | 1.0 | 0.68 |
| β-catenin | Total Protein | 1.0 | 0.52 |
Mandatory Visualizations
Caption: PRMT5 signaling pathways and points of intervention by this compound.
Caption: Experimental workflow for Western blot analysis of protein methylation.
Caption: Workflow for immunoprecipitation followed by mass spectrometry.
Experimental Protocols
Protocol 1: Western Blot Analysis of Symmetric Arginine Dimethylation
Objective: To qualitatively and semi-quantitatively assess the global levels of sDMA on total cellular proteins or specific histone marks after treatment with this compound.
Materials:
-
Cells of interest
-
This compound (and its non-deuterated counterpart PRMT5-IN-36 for biological effect studies)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., pan-sDMA antibody, anti-H4R3me2s, anti-H3R8me2s, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or PRMT5-IN-36) or vehicle (DMSO) for the desired time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Protocol 2: Immunoprecipitation (IP) followed by Mass Spectrometry (MS) for Substrate Identification
Objective: To identify proteins that are symmetrically dimethylated by PRMT5.
Materials:
-
Cells treated with vehicle or this compound (as in Protocol 1)
-
IP lysis buffer
-
Anti-sDMA antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Lyse treated and control cells with IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with the anti-sDMA antibody overnight at 4°C.
-
Add fresh magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Protein Digestion:
-
Reduce and alkylate the eluted proteins.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
For experiments using this compound as a tracer, specific MS methods will need to be developed to detect the deuterated compound.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the proteins.
-
Compare the identified proteins between the vehicle and this compound treated samples to identify those with reduced methylation.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the effect of PRMT5 inhibition on the methylation of specific histone residues at gene promoter regions.
Materials:
-
Cells treated with vehicle or this compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis and wash buffers
-
Antibodies for ChIP (e.g., anti-H4R3me2s, anti-H3R8me2s, IgG control)
-
Protein A/G magnetic beads
-
Elution buffer and proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting specific gene promoters
-
qPCR reagents and instrument
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with specific antibodies (or IgG control) overnight.
-
Capture the antibody-chromatin complexes with magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers designed for the promoter regions of target genes to quantify the enrichment of specific histone marks.
-
Data Analysis: Calculate the relative enrichment of histone marks at specific loci, normalizing to input DNA and the IgG control. Compare the enrichment between vehicle and this compound treated samples.
Troubleshooting
| Issue | Possible Cause | Solution |
| No change in sDMA levels after treatment | Insufficient inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment. |
| Low PRMT5 expression in the cell line. | Confirm PRMT5 expression by Western blot. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and number of washes. |
| Antibody concentration too high. | Optimize antibody dilution. | |
| Low yield in IP-MS | Inefficient antibody or lysis conditions. | Test different antibodies and lysis buffers. |
| Low abundance of methylated proteins. | Increase the amount of starting material. | |
| High background in ChIP | Incomplete cross-linking or excessive sonication. | Optimize cross-linking time and sonication conditions. |
| Non-specific antibody binding. | Ensure the antibody is ChIP-grade and include an IgG control. |
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 4. Protein Arginine Methyltransferase 5 Functions via Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro Evaluation of PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][3] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3][4][5]
These application notes provide a comprehensive experimental workflow for the in vitro evaluation of small molecule inhibitors targeting PRMT5. The protocols detailed below cover essential assays to determine inhibitor potency, cellular activity, and target engagement.
PRMT5 Signaling Pathways
PRMT5 exerts its influence on cellular function through multiple pathways. It can methylate histone proteins (e.g., H4R3, H3R8) to epigenetically regulate gene expression.[6][7] Additionally, PRMT5 methylates non-histone proteins, thereby modulating the activity of key signaling pathways implicated in cancer cell proliferation and survival, such as the ERK1/2, PI3K/AKT/mTOR, and WNT/β-catenin pathways.[2][8][9][10] Understanding these interactions is crucial for elucidating the mechanism of action of PRMT5 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results with PRMT5-IN-36-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PRMT5-IN-36-d3, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in organic solvents such as DMSO. For cell-based assays, we recommend preparing a high-concentration stock solution in 100% DMSO and then diluting it to the final working concentration in your cell culture medium. The final DMSO concentration in your assay should be kept low (ideally below 0.1%) to avoid solvent-induced artifacts.
Q2: What is the stability of this compound in solution?
A2: Stock solutions of this compound in DMSO are stable for several weeks when stored at -20°C and protected from light. For aqueous solutions, we recommend fresh preparation before each experiment, as the stability in aqueous buffers can be limited. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What are the expected cellular effects of this compound treatment?
A3: PRMT5 inhibition can have pleiotropic effects on cells, as PRMT5 is involved in various cellular processes, including RNA processing, signal transduction, and cell cycle regulation.[1] The specific effects will be cell-type dependent. Common outcomes of PRMT5 inhibition include decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2]
Q4: How can I confirm that this compound is active in my cells?
A4: To confirm the activity of this compound, we recommend performing a Western blot to detect the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates, such as SmD3 or H4R3. A decrease in sDMA levels upon treatment is a direct indicator of PRMT5 inhibition.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell viability assays.
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values can arise from several factors:
-
Cell Culture Conditions: Ensure that your cells are in the logarithmic growth phase and have a consistent seeding density for each experiment. Variations in cell health, passage number, and confluency can all impact drug sensitivity.
-
Compound Preparation: Prepare fresh dilutions of this compound from a stable stock for each experiment. As mentioned, the compound may have limited stability in aqueous media.
-
Assay Incubation Time: The duration of drug exposure can significantly affect the IC50 value. Use a consistent incubation time for all experiments. For a new cell line, it may be necessary to perform a time-course experiment to determine the optimal endpoint.
-
Assay Method: Different viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values. Ensure you are using the same assay and protocol consistently.
Issue 2: No significant decrease in global symmetric dimethylarginine (sDMA) levels after treatment.
Q: I am not observing a decrease in sDMA levels on my Western blot after treating cells with this compound. What should I check?
A: This could be due to several reasons:
-
Insufficient Drug Concentration or Incubation Time: It may be necessary to increase the concentration of this compound or extend the incubation time. A dose-response and time-course experiment is recommended to determine the optimal conditions for observing a reduction in sDMA.
-
Antibody Quality: The quality of the anti-sDMA antibody is critical. Ensure you are using a validated antibody and that it is stored and used according to the manufacturer's instructions.
-
Protein Extraction and Western Blot Protocol: Optimize your protein extraction protocol to ensure efficient lysis and protein solubilization. Ensure proper transfer and blocking steps in your Western blot protocol.
-
Cell Line Specific Effects: Some cell lines may be less sensitive to PRMT5 inhibition or have compensatory mechanisms that maintain sDMA levels.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical results for a PRMT5 inhibitor.
| Parameter | Value | Cell Line | Assay |
| IC50 (Enzymatic) | 5 nM | - | Biochemical Assay |
| IC50 (Cell Viability) | 50 nM | MDA-MB-468 | CellTiter-Glo (72h) |
| IC50 (Cell Viability) | 100 nM | A549 | MTT (72h) |
| sDMA Reduction (EC50) | 25 nM | MDA-MB-468 | Western Blot (48h) |
Experimental Protocols
Western Blot for Symmetric Dimethylarginine (sDMA)
-
Cell Lysis:
-
Plate cells and treat with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-20% Tris-glycine gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a symmetrically dimethylated protein (e.g., anti-sDMA-SmD3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
Visualizations
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing PRMT5-IN-36-d3 Concentration for Cell Culture Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of PRMT5-IN-36-d3 for cell culture experiments. The information is presented in a question-and-answer format to directly address potential user issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a deuterated, orally active small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction. By inhibiting PRMT5, this compound can modulate these cellular processes, which are often dysregulated in cancer.
Q2: What is a recommended starting concentration for this compound in cell culture?
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, dilute the DMSO stock solution into your culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct way to confirm the activity of this compound is to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s) or Sm proteins (e.g., SmD3), via Western blotting. A dose-dependent decrease in SDMA levels upon treatment with this compound indicates on-target activity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak effect of this compound observed. | 1. Insufficient concentration: The concentration used may be too low for your specific cell line. 2. Short incubation time: The duration of treatment may not be sufficient to observe a biological effect. 3. Compound instability: The compound may have degraded in the cell culture medium. 4. Cell line insensitivity: The chosen cell line may not be dependent on PRMT5 activity for survival or the measured phenotype. | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration. 3. Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to cells. 4. Confirm PRMT5 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to PRMT5 inhibition. |
| High background or inconsistent results in Western blots for SDMA. | 1. Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically. 2. Insufficient washing: Inadequate washing steps can lead to high background. 3. Antibody concentration too high: Using too much primary or secondary antibody can increase background. | 1. Optimize blocking conditions (e.g., use 5% BSA in TBST for 1 hour at room temperature). 2. Increase the number and duration of wash steps with TBST. 3. Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio. |
| Observed cytotoxicity at concentrations with no significant decrease in SDMA. | 1. Off-target effects: The observed cell death may be due to the inhibitor acting on targets other than PRMT5. 2. Cellular sensitivity: The cell line may be highly sensitive to even minor disruptions in PRMT5 activity that are not readily detectable by Western blot. | 1. Use the lowest effective concentration of this compound that shows a reduction in SDMA levels. Consider validating key findings with a structurally different PRMT5 inhibitor or with siRNA/shRNA-mediated knockdown of PRMT5. 2. Perform a more detailed time-course experiment to correlate the onset of SDMA reduction with the induction of cell death. |
| Compound precipitation in cell culture medium. | 1. Poor solubility: The compound may have limited solubility in aqueous solutions, especially at higher concentrations. 2. Interaction with media components: Components in the cell culture medium could be causing the compound to precipitate. | 1. Ensure the DMSO stock is fully dissolved before diluting into the medium. Gently warm the stock solution if necessary. Prepare intermediate dilutions in a serum-free medium before adding to the final culture. 2. Test the solubility of this compound in different types of cell culture media. |
Quantitative Data Summary
Since specific IC50 values for this compound are not publicly available, the following table provides a general reference based on published data for other potent and selective PRMT5 inhibitors. These values should be used as a guide for designing your initial dose-response experiments.
| PRMT5 Inhibitor | Cell Line(s) | Reported IC50 Range | Reference |
| HLCL61 | ATL-related cell lines | 3.09 - 7.58 µM | [2] |
| HLCL61 | T-ALL cell lines | 13.06 - 22.72 µM | [2] |
| CMP5 | ATL-related cell lines | 3.98 - 21.65 µM | [2] |
| CMP5 | T-ALL cell lines | 32.5 - 92.97 µM | [2] |
| Prmt5-IN-11 (example) | MCF-7 (Breast Cancer) | 1.5 µM (72h) | [3] |
| Prmt5-IN-11 (example) | A549 (Lung Cancer) | 5.2 µM (72h) | [3] |
| Prmt5-IN-11 (example) | HCT116 (Colon Cancer) | 2.1 µM (72h) | [3] |
Experimental Protocols
Cell Viability Assay (e.g., MTS/MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[4]
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).[4]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is to confirm the on-target activity of this compound by measuring the reduction in SDMA levels of a known PRMT5 substrate.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-SDMA (e.g., anti-symmetric di-methyl Arginine), anti-total substrate protein (e.g., anti-SmD3 or anti-Histone H4), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 48 or 72 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize the SDMA signal to the total substrate protein and the loading control.[5]
Visualizations
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
PRMT5-IN-36-d3 in Solution: Technical Support & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential stability issues with PRMT5-IN-36-d3 in solution. As specific stability data for this deuterated compound is limited in publicly available literature, this guide offers troubleshooting strategies and frequently asked questions based on general principles for handling small molecule inhibitors.
Troubleshooting Guide: Common Issues in Solution
Researchers may face challenges such as compound precipitation, loss of activity, or inconsistent experimental results. The following table outlines potential causes and recommended solutions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Precipitation upon dissolution or storage | - Exceeding solubility limit in the chosen solvent.- Temperature fluctuations during storage.- Use of an inappropriate solvent. | - Gently warm the solution to aid dissolution.- Sonicate the solution for a short period.- Prepare a more dilute stock solution.- Refer to the supplier's datasheet for recommended solvents (though often limited to common stock solvents like DMSO). |
| Inconsistent or lower-than-expected bioactivity | - Degradation of the compound in solution.- Multiple freeze-thaw cycles of the stock solution.- Adsorption of the compound to container surfaces. | - Prepare fresh solutions for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use low-adsorption microplates and tubes.- Perform a concentration verification using techniques like LC-MS. |
| Variability between experimental replicates | - Incomplete dissolution of the compound.- Uneven distribution of the compound in the assay medium. | - Visually inspect the stock solution for any particulate matter before dilution.- Ensure thorough mixing after adding the compound to the assay medium. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific data for this compound is not provided, similar small molecule inhibitors are typically dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For aqueous buffers, it is crucial to determine the final desired concentration, as solubility can be significantly lower.
Q2: How should I store stock solutions of this compound?
A2: Based on general guidelines for similar compounds, stock solutions in DMSO should be stored at -20°C or -80°C to maximize long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always refer to the Certificate of Analysis provided by the supplier for any specific storage recommendations.[1]
Q3: My this compound solution has been stored at room temperature for an extended period. Is it still viable?
A3: While some suppliers may ship the compound at room temperature, long-term storage in this condition, especially in solution, is not recommended.[1] The stability of the compound under these conditions is unknown. It is best practice to perform a quality control check, such as LC-MS, to assess the integrity of the compound before use. For critical experiments, using a fresh vial is recommended.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
A4: To determine the stability in your buffer, you can perform a time-course experiment. Prepare a solution of this compound in your buffer and incubate it under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like LC-MS.
Illustrative Data & Experimental Protocols
As quantitative stability data for this compound is not publicly available, the following tables and protocols are provided as examples based on typical characteristics of small molecule inhibitors.
Table 1: Example Solubility Profile
| Solvent | Maximum Solubility (Illustrative) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: This data is for illustrative purposes only and does not represent actual measured values for this compound.
Table 2: Example Stability in Aqueous Buffer
| Time (hours) at 37°C | Remaining Compound (%) in PBS pH 7.4 (Illustrative) |
| 0 | 100 |
| 2 | 95 |
| 6 | 88 |
| 12 | 75 |
| 24 | 60 |
Note: This data is for illustrative purposes only and does not represent actual measured values for this compound.
Experimental Protocol: Assessing Compound Stability in an Aqueous Buffer
This protocol outlines a general method for determining the stability of a small molecule inhibitor like this compound in a specific aqueous buffer using LC-MS.
1. Preparation of Stock Solution: a. Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. b. Aliquot into single-use vials and store at -80°C.
2. Preparation of Working Solution: a. Dilute the 10 mM stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM. b. Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize its effect on the experiment.
3. Incubation and Sampling: a. Incubate the working solution at the desired temperature (e.g., 37°C). b. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the solution. c. Immediately quench any potential degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.
4. LC-MS Analysis: a. Analyze the samples using a validated LC-MS method to quantify the concentration of the parent compound. b. The peak area of the parent compound at each time point is compared to the peak area at time 0 to determine the percentage of the remaining compound.
5. Data Analysis: a. Plot the percentage of the remaining compound versus time to visualize the degradation profile. b. Calculate the half-life (t½) of the compound in the tested buffer.
Visualizations
Caption: Workflow for assessing compound stability.
Caption: Simplified PRMT5 signaling pathway.
References
Technical Support Center: Navigating PRMT5 Inhibitor Research
Welcome to the technical support center for researchers utilizing Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and avoid potential off-target effects of PRMT5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PRMT5 inhibitors?
PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[2][3][4] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby preventing the methylation of its substrates and impacting these downstream cellular events.[5]
Q2: What are the common classes of PRMT5 inhibitors?
PRMT5 inhibitors can be broadly categorized based on their mechanism of action:
-
SAM-competitive inhibitors: These molecules bind to the S-adenosylmethionine (SAM) binding pocket of PRMT5, competing with the natural methyl donor cofactor.[6][7]
-
Substrate-competitive inhibitors: These inhibitors bind to the substrate-binding site of PRMT5.[8][9]
-
MTA-cooperative inhibitors: This newer class of inhibitors takes advantage of the accumulation of methylthioadenosine (MTA) in cancer cells with a deletion of the MTAP gene. These inhibitors form a ternary complex with PRMT5 and MTA, leading to potent and selective inhibition in MTAP-deleted cancers.[6][10]
-
Protein-protein interaction (PPI) inhibitors: These agents are designed to disrupt the interaction between PRMT5 and its essential cofactor, MEP50, or other adaptor proteins, which is crucial for its enzymatic activity and substrate specificity.[6][11]
Q3: Why is it important to consider off-target effects when using PRMT5 inhibitors?
While PRMT5 is a compelling therapeutic target, ensuring that the observed biological effects are due to the inhibition of PRMT5 and not unintended interactions with other proteins is critical for the validity of research findings. Off-target effects can lead to misinterpretation of experimental results, unexpected toxicities, and the pursuit of non-viable therapeutic strategies.[1][6] Minimizing off-target effects is a key aspect of drug development.[1][12]
Q4: What are the potential on-target toxicities associated with PRMT5 inhibition?
Given that PRMT5 is essential for normal cellular function, its inhibition can lead to on-target toxicities, particularly in highly proliferative tissues like bone marrow and the gastrointestinal tract.[1] Common adverse effects observed in clinical trials with PRMT5 inhibitors include anemia, thrombocytopenia (low platelet count), and nausea.[1][10][13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PRMT5 inhibitors and provides step-by-step troubleshooting advice.
Scenario 1: The observed cellular phenotype is inconsistent with the known functions of PRMT5.
-
Problem: You observe an unexpected cellular response (e.g., a specific type of cell death or differentiation pattern) that doesn't align with the established roles of PRMT5.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: The first step is to verify that the inhibitor is engaging with PRMT5 in your cellular model. This can be achieved by performing a Western blot to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as Histone H4 at Arginine 3 (H4R3me2s) or SmD3.[1][14][15] A significant decrease in SDMA levels upon inhibitor treatment indicates on-target activity.
-
Perform a Dose-Response Analysis: Use the lowest effective concentration of the PRMT5 inhibitor to minimize the likelihood of engaging lower-affinity off-targets.[1]
-
Genetic Validation with CRISPR-Cas9: To definitively link the phenotype to PRMT5 inhibition, generate a PRMT5 knockout cell line using CRISPR-Cas9. The phenotype induced by the inhibitor should be mimicked in the knockout cells. If the inhibitor still produces the phenotype in the absence of PRMT5, it is likely due to an off-target effect.[1]
-
Scenario 2: The PRMT5 inhibitor shows high potency in biochemical assays but weaker or different effects in cellular assays.
-
Problem: The inhibitor has a low IC50 value in an enzymatic assay with purified PRMT5 but requires a much higher concentration to achieve a cellular effect, or the cellular phenotype is not as expected.
-
Troubleshooting Steps:
-
Assess Cell Permeability: The discrepancy may be due to poor cell permeability of the compound. Consider using specialized assays to measure the intracellular concentration of the inhibitor.
-
Evaluate Cellular Target Engagement: Employ a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to PRMT5 within intact cells.[1] This assay measures the thermal stabilization of a target protein upon ligand binding.
-
Consider the Role of Intracellular SAM Concentration: For SAM-competitive inhibitors, high intracellular concentrations of SAM can compete with the inhibitor, leading to reduced potency in cellular assays compared to biochemical assays where SAM levels are controlled.[8][9][16] Conversely, for some substrate-competitive inhibitors, SAM binding can enhance inhibitor engagement.[8][9][16]
-
Investigate Resistance Mechanisms: Cells can develop resistance to PRMT5 inhibitors through various mechanisms, such as transcriptional reprogramming.[17][18] For example, resistance in some lung adenocarcinoma cell lines has been linked to the upregulation of stathmin 2 (STMN2).[17][18]
-
Scenario 3: How can I proactively assess the selectivity of my PRMT5 inhibitor?
-
Problem: Before conducting extensive cellular experiments, you want to understand the selectivity profile of your inhibitor to anticipate potential off-target effects.
-
Troubleshooting Steps:
-
Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions.[1] This is a common practice as many small molecule inhibitors can have unintended activity against kinases.
-
Proteome-Wide Profiling: Techniques like drug affinity chromatography and thermal profiling can provide a more global view of inhibitor selectivity by identifying a wider range of potential off-target proteins in an unbiased manner.[8][9]
-
Comparative Analysis with Known Inhibitors: Compare the selectivity profile of your inhibitor with that of well-characterized PRMT5 inhibitors (see Data Presentation section).
-
Data Presentation
Table 1: Comparative Potency of Selected PRMT5 Inhibitors
| Inhibitor | Type | Biochemical IC50 (PRMT5/MEP50) | Cellular SDMA Inhibition (IC50/EC50) | Key Substrates for On-Target Validation |
| GSK3326595 (Pemrametostat) | SAM-competitive | 6.2 nM[15] | ~5-56 nM (in various cell lines)[15] | SmD1/3, Histone H4 (H4R3me2s)[15] |
| JNJ-64619178 | SAM-competitive | 0.14 nM[7] | Not explicitly reported, but potent in cellular models | SmD3[7] |
| MRTX1719 | MTA-cooperative | >70-fold selectivity for MTAP-deleted cells[15] | Potent in MTAP-deleted cells | SmD1/3, Histone H4 (H4R3me2s) |
| LLY-283 | SAM-competitive | Nanomolar range[8] | Sub-micromolar range[8] | Not specified |
| EPZ015666 | Substrate-competitive | 22 nM | 92 nM (Z-138 cells) | SmD3 |
Experimental Protocols
1. Western Blot for Symmetric Dimethylarginine (SDMA)
-
Objective: To assess the on-target activity of a PRMT5 inhibitor by measuring the reduction in SDMA levels on a known substrate.[14][15]
-
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for SDMA. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or total protein of the substrate) to normalize the SDMA signal.[15]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of a PRMT5 inhibitor to PRMT5 in intact cells.[1]
-
Methodology:
-
Cell Treatment: Treat cultured cells with the PRMT5 inhibitor or a vehicle control.
-
Heating: Harvest the cells, resuspend them in buffer, and heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the precipitated protein by centrifugation.[1]
-
Western Blot Analysis: Analyze the amount of soluble PRMT5 in each sample by Western blotting. Increased thermal stability of PRMT5 in the inhibitor-treated samples indicates direct binding.
-
3. Kinase Profiling Assay
-
Objective: To identify potential off-target kinase interactions of a PRMT5 inhibitor.[1]
-
Methodology:
-
Assay Setup: Use a panel of purified, active kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP (often radiolabeled).
-
Inhibitor Addition: Add the PRMT5 inhibitor at various concentrations.
-
Reaction: Allow the kinase reactions to proceed for a set time at a controlled temperature.
-
Detection: Stop the reactions and quantify the amount of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each inhibitor concentration to determine IC50 values for any off-target interactions.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. mdpi.com [mdpi.com]
- 5. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. onclive.com [onclive.com]
- 11. mdpi.com [mdpi.com]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 18. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PRMT5 Inhibitor Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the common challenge of poor cell permeability of PRMT5 inhibitors.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the cellular uptake and efficacy of your PRMT5 inhibitors.
Issue 1: Low or Inconsistent Cellular Activity Despite High Biochemical Potency
You have a potent PRMT5 inhibitor in an enzymatic assay, but it shows weak or variable activity in cell-based assays (e.g., proliferation, target engagement).
-
Possible Cause 1: Poor Passive Permeability
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Evaluate the inhibitor's molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA). Properties outside the optimal range can hinder passive diffusion across the cell membrane.
-
Conduct a PAMPA Assay: A Parallel Artificial Membrane Permeability Assay (PAMPA) will help determine the compound's passive diffusion capabilities in a cell-free system.
-
-
-
Possible Cause 2: Active Efflux by Transporters
-
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: This assay measures permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) suggests that your inhibitor is a substrate for efflux pumps like P-glycoprotein (P-gp).[1]
-
Use Efflux Pump Inhibitors: Co-incubate your PRMT5 inhibitor with known P-gp inhibitors (e.g., verapamil) in your cellular assays. A significant increase in inhibitor potency or intracellular accumulation can confirm its susceptibility to efflux.[1]
-
-
-
Possible Cause 3: Low Compound Solubility in Assay Media
-
Troubleshooting Steps:
-
Assess Aqueous Solubility: Determine the solubility of your inhibitor in the cell culture medium. Poor solubility can lead to compound precipitation and inaccurate results.
-
Optimize Formulation: Consider using co-solvents like DMSO, but be mindful of their potential cellular toxicity at higher concentrations.
-
-
-
Possible Cause 4: High Protein Binding in Culture Media
-
Troubleshooting Steps:
-
Measure Plasma Protein Binding: Determine the extent to which your inhibitor binds to proteins in fetal bovine serum (FBS). High binding reduces the free concentration of the inhibitor available to enter the cells.
-
Reduce Serum Concentration: If permissible for your cell line, perform initial experiments in lower serum conditions to increase the unbound fraction of the inhibitor.
-
-
Issue 2: Discrepancy Between Target Engagement and Functional Outcome
You observe good target engagement (e.g., reduction in symmetric dimethylarginine - SDMA levels) but a weaker than expected downstream functional effect (e.g., apoptosis, cell cycle arrest).
-
Possible Cause 1: Subcellular Localization
-
Troubleshooting Steps:
-
Cellular Fractionation and Western Blot: Isolate nuclear and cytoplasmic fractions to determine if the inhibitor is reaching the subcellular compartment where PRMT5 is active. PRMT5 is found in both the cytoplasm and the nucleus.[2]
-
Immunofluorescence Microscopy: Visualize the subcellular localization of your inhibitor (if fluorescently tagged) or its effect on PRMT5 localization.
-
-
-
Possible Cause 2: Rapid Metabolism of the Inhibitor
-
Troubleshooting Steps:
-
Intracellular Stability Assay: Use LC-MS/MS to measure the concentration of the parent inhibitor and any potential metabolites within the cells over time.
-
Inhibition of Metabolic Enzymes: If a specific metabolic pathway is suspected, use appropriate inhibitors to see if the functional activity of your PRMT5 inhibitor is restored.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the cell permeability of PRMT5 inhibitors?
A1: The cell permeability of small molecule inhibitors, including those targeting PRMT5, is significantly influenced by a balance of several physicochemical properties. Generally, compounds with a lower molecular weight, a LogP value between 1 and 3, and a topological polar surface area (TPSA) of less than 140 Ų tend to have better passive permeability.
Q2: How can I quantitatively measure the cell permeability of my PRMT5 inhibitor?
A2: The two most common in vitro assays for quantifying cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay that predicts passive diffusion, while the Caco-2 assay uses a monolayer of human intestinal cells to model both passive and active transport mechanisms. The output of these assays is the apparent permeability coefficient (Papp).
Q3: My PRMT5 inhibitor is a substrate for P-glycoprotein. What are my options?
A3: If your inhibitor is subject to P-gp mediated efflux, you can consider several strategies:
-
Structural Modification: Modify the chemical structure of the inhibitor to reduce its affinity for P-gp. This is a key activity in lead optimization.
-
Co-administration with a P-gp Inhibitor: In a research setting, using a P-gp inhibitor can help elucidate the on-target effects of your compound. However, this approach has significant challenges for clinical translation due to potential drug-drug interactions.[1]
-
Formulation Strategies: Advanced drug delivery systems, such as nanoparticles, can sometimes bypass efflux pumps.
Q4: What are some strategies to improve the overall cellular uptake of a PRMT5 inhibitor with poor permeability?
A4: Improving cellular uptake can be approached from multiple angles:
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. This strategy can be used to mask polar functional groups that hinder membrane transport.
-
Formulation with Permeation Enhancers: Certain excipients can transiently increase the permeability of the cell membrane.
-
Nanoparticle-based Delivery: Encapsulating the inhibitor in nanoparticles can facilitate its entry into cells through endocytosis.
Q5: How do I confirm that my inhibitor is engaging with PRMT5 inside the cell?
A5: Several methods can be used to confirm intracellular target engagement:
-
Western Blot for SDMA: A reduction in the symmetric dimethylation of known PRMT5 substrates (e.g., SmD3) is a reliable indicator of target inhibition.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of PRMT5 upon inhibitor binding in intact cells.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the binding of an inhibitor to a NanoLuc®-tagged PRMT5 protein.[3]
-
Direct Quantification by LC-MS/MS: This method directly measures the amount of inhibitor that has accumulated inside the cells.
Data Presentation: Physicochemical Properties and Cellular Activity of Selected PRMT5 Inhibitors
The following table summarizes key data for representative PRMT5 inhibitors. Note that direct comparative permeability data (Papp values) is not always available in the public domain.
| Inhibitor | Type | Biochemical IC50 (PRMT5/MEP50) | Cellular SDMA Inhibition (IC50/EC50) | Key Substrates for On-Target Validation | Reference |
| GSK3326595 (Pemrametostat) | SAM-competitive | 6.2 nM | ~5-56 nM (in various cell lines) | SmD1/3, Histone H4 (H4R3me2s) | |
| MRTX1719 | MTA-cooperative | Not reported directly; >70-fold selectivity for MTAP-deleted cells | Not reported directly | SmD1/3 | |
| EPZ015666 | Substrate-competitive | 22 nM | Nanomolar range in MCL cell lines | SmD3 | |
| BRD0639 | PBM-competitive | 12 µM (FP assay) | 16 µM (intact cells) | Substrate-specific reduction in SDMA |
Note: The difference in IC50 values for BRD0639 in biochemical versus intact cell assays suggests a potential issue with cell permeability.
Experimental Protocols
1. Caco-2 Bidirectional Permeability Assay
This protocol is for determining the apparent permeability (Papp) of a PRMT5 inhibitor and its potential for active efflux.
-
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
PRMT5 inhibitor stock solution (in DMSO)
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values >200 Ω·cm².
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with transport buffer.
-
Add the dosing solution containing the PRMT5 inhibitor to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability (for efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the PRMT5 inhibitor in the collected samples using a validated LC-MS/MS method.
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions.
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
-
2. Cellular Target Engagement by Western Blot for SDMA
This protocol assesses the intracellular activity of a PRMT5 inhibitor by measuring the reduction of symmetric dimethylarginine on a known substrate.
-
Materials:
-
Cancer cell line of interest
-
PRMT5 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SDMA (e.g., anti-SmD3-SDMA), anti-total SmD3, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a dose-response range of the PRMT5 inhibitor for a predetermined time (e.g., 48-72 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the SDMA signal to the total substrate protein and/or a loading control.
-
Visualizations
Caption: Simplified PRMT5 signaling pathway and mechanism of inhibition.
Caption: Troubleshooting workflow for poor cell permeability of PRMT5 inhibitors.
References
- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 silencing selectively affects MTAP‐deleted mesothelioma: In vitro evidence of a novel promising approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using in vitro ADME data for lead compound selection: An emphasis on PAMPA pH 5 permeability and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Incubation Time for PRMT5-IN-36-d3 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for experiments involving the protein arginine methyltransferase 5 (PRMT5) inhibitor, PRMT5-IN-36-d3. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimental procedures.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The following recommendations are based on established protocols for other well-characterized PRMT5 inhibitors and should serve as a starting point for your own experiment-specific optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the deuterated form of PRMT5-IN-36, an orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, mRNA splicing, and signal transduction.[1] this compound, like other PRMT5 inhibitors, is designed to block the methyltransferase activity of PRMT5, thereby impacting these cellular functions. Due to its deuteration, it can also be used as a tracer or an internal standard in quantitative analyses such as NMR or mass spectrometry.
Q2: What is a typical starting point for incubation time when using a PRMT5 inhibitor in a cell-based assay?
A2: The optimal incubation time is highly dependent on the specific assay and the cellular process being investigated. For initial experiments, a time-course study is highly recommended.
-
For assessing direct inhibition of PRMT5 activity (e.g., by measuring global symmetric dimethylarginine - sDMA levels): A shorter incubation period of 24 to 72 hours is often sufficient to observe a significant reduction in sDMA levels.[2][3]
-
For studying downstream cellular effects (e.g., cell viability, proliferation, or apoptosis): Longer incubation times of 72 to 120 hours are commonly used.[1] Some studies have even extended incubations up to 8 days to observe maximal effects, particularly for degraders.[3]
-
For gene expression studies: The timing will depend on the specific target gene's transcription and translation rates. An initial time-course of 24, 48, and 72 hours is a reasonable starting point.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of the inhibitor may lead to a more rapid and pronounced effect, potentially requiring shorter incubation times. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to observe a significant biological response. It is crucial to perform a dose-response experiment to determine the optimal concentration (e.g., the IC50 value for your specific cell line and endpoint) before settling on a fixed incubation time.
Q4: Can the optimal incubation time vary between different cell lines?
A4: Yes, absolutely. The optimal incubation time can differ significantly based on factors such as the cell line's doubling time, endogenous PRMT5 expression and activity levels, and its dependence on PRMT5 for survival and proliferation. Cell lines with a higher proliferation rate might show effects on viability more rapidly. Therefore, it is essential to optimize the incubation time for each cell line used in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak effect of this compound observed. | Insufficient Incubation Time: The duration of treatment may not be long enough to elicit a measurable response for the chosen endpoint. | Conduct a time-course experiment (e.g., 24, 48, 72, 96, 120 hours) to identify the optimal treatment duration.[4] |
| Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit PRMT5 in your system. | Perform a dose-response curve to determine the effective concentration range for your specific cell line and assay. | |
| Cell Line Insensitivity: The chosen cell line may have low PRMT5 expression or may not be highly dependent on PRMT5 activity for survival. | Confirm PRMT5 expression in your cell line using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to PRMT5 inhibition.[4] | |
| Compound Instability or Degradation: The inhibitor may not be stable under your experimental conditions. | Prepare fresh working solutions for each experiment and ensure proper storage of stock solutions as per the manufacturer's instructions. | |
| Inconsistent results between experiments. | Variability in Cell Seeding Density: Different starting cell numbers can lead to variations in growth rates and inhibitor sensitivity. | Standardize your cell seeding protocol to ensure consistent cell density at the start of each experiment. |
| Inconsistent Incubation Conditions: Fluctuations in temperature, CO2 levels, or humidity can affect cell health and experimental outcomes. | Ensure your incubator is properly calibrated and maintained to provide a stable environment. | |
| High background or suspected off-target effects. | Inhibitor Concentration is Too High: High concentrations can lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response studies. |
| Cellular Context: The observed effects might be specific to the cellular context and not solely due to PRMT5 inhibition. | Consider using a negative control, such as an inactive analog of the inhibitor if available, or a PRMT5 knockout/knockdown cell line to confirm on-target effects.[4] |
Quantitative Data Summary
The following tables summarize incubation times and corresponding IC50 values from studies on various PRMT5 inhibitors. This data can serve as a reference for designing your experiments with this compound.
Table 1: Incubation Times for Cellular Assays with PRMT5 Inhibitors
| Assay Type | Cell Line(s) | PRMT5 Inhibitor | Incubation Time | Observed Effect | Reference |
| Cell Viability (MTT) | A549 (Lung Cancer) | 3039-0164 | 24, 48, 72 hours | Concentration-dependent decrease in cell viability. | [5][6] |
| Cell Viability (MTT) | Various Cancer Lines | General PRMT5 Inhibitor | 72 to 120 hours | Cytotoxic effects. | [1] |
| Cell Proliferation | Prostate Cancer Lines | SJL2-1 | 24, 48, 72, 96 hours | Inhibition of cell proliferation. | [7] |
| Apoptosis | Myeloma Cell Lines | EPZ015938 | From 3 days | Increased AnnexinV-positivity and caspase cleavage. | [2] |
| sDMA Reduction | Myeloma Cell Lines | EPZ015938 | Not specified, but effects seen after treatment. | Strong reduction in total symmetric-dimethyl arginine levels. | [2] |
| PRMT5 Degradation | MCF-7 (Breast Cancer) | Compound 15 (Degrader) | 2 to 8 days | Significant PRMT5 degradation observed after 2 days, maximal at 6-8 days. | [3] |
Table 2: IC50 Values of Various PRMT5 Inhibitors in Cellular Assays
| PRMT5 Inhibitor | Cell Line | Assay Type | Incubation Time | IC50 | Reference |
| 3039-0164 | A549 | Cell Viability (MTT) | 72 hours | 7.8 ± 1.7 µM | [5] |
| Z319334062 | L1 (GBM) | Cell Viability (CCK8) | 96 hours | 12.8 µM | [8] |
| Compound 15 (Degrader) | MCF-7 | PRMT5 Degradation | Not specified | DC50 = 1.1 ± 0.6 µM | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effect of this compound.
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for a range of time points (e.g., 24, 48, 72, 96, 120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Symmetric Di-Methyl Arginine (sDMA) Levels
This protocol measures the direct inhibitory effect of this compound on PRMT5's enzymatic activity within cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against pan-sDMA
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or vehicle control for the desired incubation time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary anti-sDMA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Normalization: Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading and for normalization of the sDMA signal.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of PRMT5 signaling and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: A logical guide for troubleshooting experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting High Background in PRMT5 Enzymatic Assays
Welcome to the technical support center for PRMT5 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of high background signals in their experiments. High background can obscure true enzymatic activity, leading to a low signal-to-noise ratio and unreliable data. This guide provides answers to frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in a PRMT5 assay?
High background in PRMT5 enzymatic assays can stem from multiple factors, broadly categorized as reagent-related issues, suboptimal assay conditions, and interference from test compounds or the detection method itself.[1]
-
Reagent-Related Issues: Problems can arise from the enzyme preparation, such as impurities or aggregation.[2] The peptide substrate may also be a source of noise due to impurities from synthesis or inherent fluorescence.[1][3] Furthermore, the instability of the cofactor S-adenosylmethionine (SAM) or detection reagents can contribute to non-enzymatic signal generation.
-
Assay Conditions: Suboptimal buffer conditions, such as incorrect pH or ionic strength, can increase background.[2] Prolonged incubation times or inappropriate temperatures can also lead to higher non-specific signals. Non-specific binding of assay components to the microplate is another common cause.[1]
-
Compound and Detection Interference: When screening chemical libraries, the compounds themselves can be autofluorescent, which directly interferes with fluorescence-based readouts.[4] This is a significant issue, as a notable percentage of compounds in HTS libraries exhibit fluorescence.[4]
Figure 1. Key contributors to high background in PRMT5 enzymatic assays.
Q2: My "No Enzyme" control shows a high signal. What should I check first?
A high signal in the "no enzyme" control is a clear indicator that the background is not coming from the enzyme itself.[4] The likely culprits are the substrate, the cofactor (SAM), or the detection reagents. This control is critical for identifying signals that arise from substrate instability or non-enzymatic degradation.[4]
To diagnose the issue, systematically omit each component from the "no enzyme" reaction. For example, prepare wells with everything except the substrate to see if the SAM or detection reagents are the source. If that background is low, the issue likely lies with the substrate peptide, which may be contaminated with fluorescent impurities or is inherently unstable under assay conditions.[3] Using highly pure (>95%) peptide substrates is recommended to minimize this issue.[5]
Figure 2. Troubleshooting workflow for high signal in "no enzyme" controls.
Q3: I am screening small molecules and observing high background. How can I identify compound interference?
Compound interference is a major challenge in high-throughput screening (HTS).[4] Many small molecules are inherently fluorescent (autofluorescent) and can create false positive signals.[6] This is especially problematic with assays using blue or green fluorescence, as compound autofluorescence is more common at these wavelengths.[4]
To identify interfering compounds, it is essential to perform a counter-screen. This involves running the assay in the absence of a key biological component (like the PRMT5 enzyme or the substrate) and measuring the signal produced by the compounds alone.
Protocol 1: Counter-Screen for Compound Autofluorescence
-
Plate Setup: Use the same black, low-volume microplates as your primary screen.
-
Reagent Preparation: Prepare assay buffer with all detection reagents but without the PRMT5 enzyme .
-
Compound Addition: Dispense your library compounds into the wells at the same final concentration used in the primary assay. Include vehicle (e.g., DMSO) controls.
-
Incubation: Incubate the plates under the same conditions (time, temperature) as the primary assay.
-
Signal Reading: Measure the fluorescence using the same plate reader settings (excitation/emission wavelengths, gain) as the primary screen.
-
Data Analysis: Any well containing a compound that produces a signal significantly above the vehicle control is flagged as autofluorescent and a potential false positive.
| Well Type | PRMT5 Enzyme | Substrate | Compound | Purpose |
| Primary Screen | Yes | Yes | Yes | Measures inhibition |
| Counter-Screen | No | Yes | Yes | Measures compound autofluorescence |
| Vehicle Control | Yes | Yes | No (DMSO) | Defines 100% enzyme activity |
| Blank Control | No | No | No (DMSO) | Measures baseline background |
Table 1. Control plate setup for identifying compound autofluorescence.
Q4: How can I optimize my buffer and reagent concentrations to improve the signal-to-background ratio?
Optimizing the concentrations of the enzyme, substrate, and key buffer components is crucial for maximizing the specific signal while minimizing background.
Enzyme and Substrate Titration: A systematic titration of both PRMT5 and its substrate (e.g., a histone H4 peptide) should be performed. The goal is to find concentrations that operate in the linear range of the assay and yield a robust signal-to-background (S/B) ratio.
Protocol 2: Enzyme and Substrate Titration Matrix
-
Prepare Reagents: Create serial dilutions of the PRMT5 enzyme and the peptide substrate in assay buffer.
-
Set Up Matrix: In a 384-well plate, create a matrix where enzyme concentration is varied across the rows and substrate concentration is varied across the columns.
-
Include Controls: Dedicate columns for "no enzyme" controls (at each substrate concentration) and "no substrate" controls (at each enzyme concentration).
-
Initiate Reaction: Add SAM to all wells to start the enzymatic reaction.
-
Incubate and Detect: Incubate for a fixed time (e.g., 60 minutes) at the desired temperature (e.g., 30°C), then add detection reagents and read the plate.
-
Calculate S/B: For each condition, calculate the Signal-to-Background ratio as (SignalEnzyme / SignalNo Enzyme). Select the concentration pair that provides the best S/B ratio for further experiments.
| PRMT5 (nM) | H4 Peptide (µM) | Signal (RFU) | Background (RFU) | S/B Ratio |
| 5 | 1 | 8,500 | 1,500 | 5.7 |
| 5 | 5 | 25,000 | 1,800 | 13.9 |
| 5 | 10 | 35,000 | 2,100 | 16.7 |
| 10 | 1 | 15,000 | 1,600 | 9.4 |
| 10 | 5 | 48,000 | 1,900 | 25.3 |
| 10 | 10 | 65,000 | 2,300 | 28.3 |
| 20 | 5 | 70,000 | 2,000 | 35.0 |
| 20 | 10 | 95,000 | 2,500 | 38.0 |
Table 2. Example data from an enzyme/substrate titration experiment. While higher concentrations yield higher signals, the optimal S/B ratio must be considered alongside reagent costs.
Buffer Optimization: Buffer components can significantly impact background.[1] For example, non-ionic detergents are often added to reduce non-specific binding, but their concentration must be optimized.[1]
| Buffer Component | Typical Range | Potential Issue with High Background | Recommendation |
| Detergent (Tween-20, Triton X-100) | 0.005% - 0.05% | High concentrations can inhibit enzyme activity; low concentrations may not prevent non-specific binding. | Titrate detergent concentration to find the lowest effective level that reduces background without impacting signal.[1] |
| Reducing Agent (DTT) | 0.5 - 2 mM | Can interfere with some fluorescence detection technologies or become oxidized, contributing to background. | Prepare DTT fresh for each experiment. Test if a lower concentration is sufficient. |
| pH (Tris, HEPES) | 7.5 - 8.5 | Suboptimal pH can reduce enzyme activity, lowering the S/B ratio. | Confirm that the buffer pH is optimal for PRMT5 activity. |
Table 3. Guidelines for optimizing common assay buffer components.
Visualizing a Typical PRMT5 Assay Workflow
Many modern PRMT5 assays are homogeneous, "mix-and-read" formats like TR-FRET or AlphaLISA®, which are suitable for HTS.[7][8] Understanding the workflow can help pinpoint where background might be introduced.
Figure 3. Generalized workflow for a homogeneous PRMT5 assay, highlighting steps where background can be introduced.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
PRMT5-IN-36-d3 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of PRMT5-IN-36-d3, a deuterated and orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the deuterated form of PRMT5-IN-36, a potent and orally active inhibitor of PRMT5. Its primary applications in research include:
-
Cancer Research: As an inhibitor of PRMT5, which is often dysregulated in various cancers, it is used to study the role of this enzyme in tumor growth and progression.
-
Tracer Compound: The deuterium labeling allows it to be used as a tracer in various biochemical and cellular assays.
-
Internal Standard: It can serve as an internal standard for quantitative analyses using techniques like NMR, GC-MS, or LC-MS.[1]
Q2: What are the recommended storage conditions for this compound?
A2: While specific stability data for this compound is not extensively published, general best practices for similar small molecule inhibitors should be followed to ensure stability and efficacy.[2]
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Protect from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2][3] |
| DMSO Stock Solution | -20°C | Up to 1 month | For shorter-term storage. |
| Aqueous Working Solution | Use immediately | N/A | Prepare fresh from stock solution for each experiment to avoid degradation. |
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is soluble in DMSO.[3]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aid dissolution by vortexing or brief ultrasonication.
-
Working Solutions: Dilute the DMSO stock solution in the appropriate cell culture medium or assay buffer immediately before use. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
Troubleshooting Guides
Problem 1: High variability in IC50 values in biochemical or cellular assays.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh working solutions for each experiment. Ensure proper storage of stock solutions at -80°C in aliquots.[2] |
| Inconsistent Assay Conditions | Maintain consistent pH and temperature, as enzyme activity can be sensitive to these factors.[4] |
| Reagent Quality | Use high-quality, fresh reagents, including the PRMT5 enzyme, substrates, and co-factors. |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density for each experiment. |
Problem 2: Potent activity in biochemical assays, but weak or no effect in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Extend the incubation time to allow for sufficient compound uptake.[4] |
| Compound Efflux | Some cell lines express efflux pumps that can remove the compound. Consider using cell lines with lower expression of these pumps or co-incubating with an efflux pump inhibitor as a control experiment. |
| Rapid Metabolism | The compound may be rapidly metabolized by the cells. While deuteration can sometimes slow metabolism, this can still be a factor.[5] Consider shorter time points for initial experiments. |
| Cell Line Insensitivity | Confirm that your cell line of choice is sensitive to PRMT5 inhibition. This can be done by checking for PRMT5 expression via Western blot or qPCR and using a known sensitive cell line as a positive control.[2] |
Problem 3: Suspected off-target effects.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response experiment to determine the lowest effective concentration.[2] |
| Non-specific Cytotoxicity | Include a negative control compound with a similar chemical structure but is inactive against PRMT5 to differentiate between on-target and off-target effects.[4] |
| Confirmation of Target Engagement | Measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates (e.g., SmD3, H4R3me2s) via Western blot. A dose-dependent decrease in SDMA levels would confirm on-target activity of your PRMT5 inhibitor.[4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for a desired time period (e.g., 72 to 120 hours).[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Target Engagement (SDMA Levels)
This protocol is to confirm that this compound is inhibiting its target, PRMT5, by measuring the levels of a downstream methylation mark.
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-SmD3, anti-H4R3me2s, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the SDMA signal to a loading control.
Visualizations
Caption: PRMT5 signaling pathway and inhibition by this compound.
Caption: A typical experimental workflow for characterizing this compound.
Caption: Troubleshooting logic for weak cellular activity of this compound.
References
Technical Support Center: Refining LC-MS/MS Parameters for PRMT5-IN-36-d3 Detection
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working on the quantitative analysis of PRMT5 inhibitors using PRMT5-IN-36-d3 as an internal standard. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges in LC-MS/MS method development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
This compound is the deuterated form of the PRMT5 inhibitor, PRMT5-IN-36.[1] It is used as a stable isotope-labeled (SIL) internal standard in quantitative mass spectrometry. SIL internal standards are the preferred choice for bioanalysis because they have nearly identical chemical and physical properties to the analyte of interest.[2] This allows them to co-elute chromatographically and experience similar ionization effects, effectively correcting for variability in sample preparation, matrix effects, and instrument response, which leads to highly accurate and precise quantification.[3]
Q2: What are the essential first steps for developing an LC-MS/MS method for PRMT5-IN-36 and its deuterated internal standard?
The initial step is to determine the optimal mass spectrometry parameters for both the analyte (PRMT5-IN-36) and the internal standard (this compound). This is typically done by direct infusion of a standard solution of each compound separately into the mass spectrometer. The goal is to identify the precursor ion (usually [M+H]⁺ in positive ion mode) and the most stable and intense product ions (fragments) to create a Multiple Reaction Monitoring (MRM) method.[3]
Q3: Why must I optimize MS parameters for both the analyte and the internal standard separately?
While SIL internal standards behave very similarly to the analyte, it is crucial to optimize parameters for each independently.[3] Slight differences in molecular structure can lead to different optimal settings for parameters like collision energy (CE) and declustering potential (DP) or cone voltage (CV). Using sub-optimal parameters for either the analyte or the internal standard can compromise the sensitivity and accuracy of the assay.
Q4: What are the most critical MS parameters to optimize on a triple quadrupole instrument for quantification?
For robust and sensitive quantification using MRM, the following parameters require careful optimization for each precursor-to-product ion transition:
-
Declustering Potential (DP) or Cone Voltage (CV): This voltage helps to desolvate the ions and prevent cluster formation as they enter the mass spectrometer. Optimizing it maximizes the precursor ion signal.[3]
-
Collision Energy (CE): This is the potential applied to the collision cell, which controls the fragmentation of the precursor ion. The optimal CE maximizes the formation and signal of the specific product ion being monitored.[4]
-
Collision Cell Exit Potential (CXP): This parameter helps to focus and transmit the product ions from the collision cell into the third quadrupole for detection.
Q5: How do I choose the most suitable sample preparation technique for my experiment?
The choice of sample preparation technique depends on several factors, including the biological matrix (e.g., plasma, urine, tissue), the required lower limit of quantitation (LLOQ), and the properties of the analyte.[5]
-
Dilute and Shoot: The simplest method, but offers minimal cleanup and is susceptible to significant matrix effects.[5][6]
-
Protein Precipitation (PPT): A fast and widely used method for plasma or serum samples. It involves adding a solvent like acetonitrile or methanol to "crash out" proteins.[5][6][7]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[7][8]
-
Solid-Phase Extraction (SPE): The most effective technique for removing interferences and concentrating the analyte, resulting in the cleanest samples and lowest matrix effects.[8]
Experimental Protocols
Protocol 1: Mass Spectrometer Parameter Optimization via Direct Infusion
This protocol outlines the systematic optimization of MRM parameters for PRMT5-IN-36 and this compound.
Methodology:
-
Prepare Standard Solutions: Prepare separate working solutions of PRMT5-IN-36 and this compound (e.g., 100-500 ng/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse and Identify Precursor Ion:
-
Set up a syringe pump to infuse the PRMT5-IN-36 solution at a low, stable flow rate (e.g., 5-10 µL/min) into the mass spectrometer's ion source.
-
In the instrument software, perform a Q1 scan over a mass range that includes the expected molecular weight of the compound.
-
Identify the most abundant ion, which is typically the protonated molecule [M+H]⁺. Record this exact m/z value.
-
-
Identify Product Ions:
-
Set the first quadrupole (Q1) to transmit only the precursor ion m/z identified in the previous step.
-
Perform a product ion scan by scanning the third quadrupole (Q3) over a relevant mass range to detect the fragment ions generated in the collision cell (Q2). Use a moderate, default collision energy to start (e.g., 20-30 eV).
-
Select two or three of the most intense and stable product ions. One will be used for quantification ("quantifier") and another for confirmation ("qualifier").
-
-
Optimize Declustering Potential (DP) / Cone Voltage (CV):
-
Set up an MRM method using the precursor ion and the chosen quantifier product ion.
-
While infusing the solution, ramp the DP/CV across a relevant range (e.g., 20 V to 150 V).
-
Plot the ion intensity against the voltage. The optimal DP/CV is the value that yields the maximum signal intensity.[3]
-
-
Optimize Collision Energy (CE):
-
Using the optimized DP/CV, create an experiment to optimize the CE for each MRM transition (precursor → product).
-
Ramp the CE value across a range (e.g., 5 V to 60 V).
-
Plot the ion intensity against the energy. The optimal CE is the value that produces the maximum product ion signal.[4]
-
-
Repeat for Internal Standard: Repeat steps 2 through 5 using the this compound solution.
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This protocol provides a general method for extracting small molecules from a plasma matrix.
Methodology:
-
Aliquot Sample: Pipette a known volume of the biological matrix (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Spike Internal Standard: Add a small volume (e.g., 10 µL) of the this compound working solution to all samples, calibration standards, and quality controls.
-
Add Precipitation Solvent: Add a volume of ice-cold organic solvent, typically acetonitrile containing 0.1% formic acid, at a ratio of 3:1 or 4:1 to the plasma volume (e.g., 300 µL of acetonitrile for 100 µL of plasma).
-
Mix and Precipitate: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate, avoiding the protein pellet.
-
Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated to dryness and reconstituted in the mobile phase to increase concentration.
Quantitative Data Summary
Use the following table to document the optimized MS parameters for your assay. These values are instrument-dependent and must be determined empirically.
| Compound Name | Ion Mode | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| PRMT5-IN-36 | Positive | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value |
| This compound | Positive | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value |
Troubleshooting Guide
Problem: No signal or very low signal intensity.
-
Possible Causes:
-
MS/Source: Incorrect instrument settings, dirty ion source, clogged capillary, no spray visible.
-
LC System: Leak in the fluid path, clogged lines, faulty pump, incorrect mobile phase composition.[9]
-
Sample: Analyte degradation, incorrect sample preparation, very low concentration.
-
-
Solutions:
-
Isolate the Problem: Infuse the standard solution directly into the MS to bypass the LC system. If a signal appears, the problem lies with the LC. If there is still no signal, the issue is with the MS or the sample itself.[9]
-
Check MS: Verify tune parameters, clean the ion source and capillary, and ensure proper gas flows.
-
Check LC: Inspect for leaks, check mobile phase levels, and perform a system pressure test.[9]
-
Check Sample: Prepare a fresh standard to confirm the compound's integrity.
-
Problem: Poor or inconsistent peak shape (tailing, fronting, or splitting).
-
Possible Causes:
-
Column: Column contamination or degradation, column overload.[10]
-
Mobile Phase: Injection solvent is too strong compared to the initial mobile phase, causing distortion. pH of the mobile phase is inappropriate for the analyte.
-
Hardware: Extra column volume or dead volume from loose fittings.
-
-
Solutions:
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase.
-
Column Health: Replace the guard column or the analytical column if it is old or has been contaminated.
-
Mobile Phase: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
-
Check Fittings: Ensure all tubing connections are secure and properly seated.
-
Problem: High background noise or baseline.
-
Possible Causes:
-
Contaminated mobile phase, solvents, or additives.[10]
-
A dirty MS ion source or contaminated transfer optics.
-
Leaching from plasticware or sample collection tubes.
-
-
Solutions:
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives.[11]
-
Prepare Fresh Mobile Phase: Prepare mobile phases daily and filter them if necessary.
-
Clean the System: Clean the MS ion source. If noise persists, a full system flush may be required.
-
Problem: Poor reproducibility and high variability in results.
-
Possible Causes:
-
Matrix Effects: Co-eluting endogenous compounds from the matrix are suppressing or enhancing the ionization of the analyte.[8]
-
Inconsistent Sample Preparation: Variability in pipetting, extraction, or evaporation steps.
-
Carryover: Analyte from a high-concentration sample adsorbs to surfaces in the autosampler or column and elutes in subsequent blank or low-concentration injections.[10]
-
-
Solutions:
-
Address Matrix Effects: The use of this compound should compensate for most matrix effects. If issues persist, improve the sample cleanup method (e.g., switch from PPT to LLE or SPE).
-
Automate Sample Prep: Use automated liquid handlers for more consistent sample processing.
-
Mitigate Carryover: Optimize the autosampler wash sequence by using a strong organic solvent in the wash solution. Inject blanks after high-concentration samples to verify cleanliness.
-
Visualizations
Caption: General experimental workflow for quantitative LC-MS/MS analysis.
Caption: Systematic workflow for optimizing key MS/MS parameters via direct infusion.
Caption: A logical decision tree for troubleshooting a "no signal" issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. myadlm.org [myadlm.org]
- 10. zefsci.com [zefsci.com]
- 11. tecan.com [tecan.com]
Technical Support Center: Synthesis of Deuterated PRMT5 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of deuterated Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, offering potential causes and solutions to overcome challenges in your experiments.
| Problem ID | Question | Potential Causes | Recommended Solutions |
| SYN-001 | Low Deuterium Incorporation | 1. Incomplete H/D Exchange: The reaction may not have reached equilibrium, or the equilibrium is unfavorable.[1] 2. Back-Exchange: Presence of protic impurities (e.g., water) in solvents or reagents can lead to the replacement of deuterium with hydrogen.[1] 3. Steric Hindrance: The target C-H bond might be sterically inaccessible to the deuterating agent or catalyst. 4. Inefficient Catalyst: The chosen catalyst for H/D exchange may have low activity or may be poisoned by impurities.[1] | 1. Optimize Reaction Conditions: Increase reaction time, temperature, or the molar excess of the deuterium source (e.g., D₂O, deuterated solvent).[1] For reactions involving D₂O, using it as the solvent can drive the equilibrium.[1] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous, and if possible, deuterated solvents and reagents. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).[1] 3. Select Appropriate Deuteration Strategy: For sterically hindered positions, consider using smaller deuterating reagents or a multi-step synthetic approach with deuterated building blocks.[2] 4. Catalyst Optimization: Increase catalyst loading, screen different catalysts (e.g., iridium, ruthenium, palladium-based), or use a more robust catalyst.[1][3][4] |
| SYN-002 | Isotopic Scrambling | 1. Unstable Deuterium Label: The C-D bond may be labile under the reaction or work-up conditions (e.g., acidic or basic pH, high temperature).[5] 2. Side Reactions: The reaction conditions may promote unintended H/D exchange at other positions in the molecule. | 1. Milder Reaction Conditions: Use milder reaction conditions (lower temperature, neutral pH) if the label is at a labile position.[5] 2. Protecting Groups: Introduce protecting groups to block reactive sites prone to unwanted H/D exchange. 3. Late-Stage Deuteration: Introduce the deuterium label as late as possible in the synthetic sequence to minimize exposure to harsh conditions. |
| PUR-001 | Difficulty in Purification | 1. Similar Polarity of Isotopologues: Deuterated and non-deuterated compounds often have very similar polarities, making chromatographic separation challenging.[5] 2. Co-eluting Impurities: Synthetic impurities may have similar retention times to the desired deuterated product. | 1. High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) with high-resolution columns and optimized solvent gradients. 2. Recrystallization: If the compound is a solid, recrystallization can be an effective method for removing non-isotopic impurities.[1] 3. Focus on Synthetic Purity: Aim for high chemical purity during the synthesis to simplify the final purification step.[1] |
| CHAR-001 | Inaccurate Isotopic Purity Determination | 1. Instrumental Limitations: Insufficient resolution in mass spectrometry or NMR can lead to inaccurate quantification.[6] 2. Inappropriate Analytical Technique: Using only one analytical method may not provide a complete picture of isotopic purity.[7][8] 3. Complex NMR Spectra: Signal overlap in ¹H NMR can make accurate integration of residual proton signals difficult.[8] | 1. High-Resolution Mass Spectrometry (HRMS): Use HRMS to resolve and quantify the relative abundance of different isotopologues.[6] 2. Combined Analytical Approach: Employ a combination of ¹H NMR, ²H NMR, and HRMS for comprehensive characterization.[7][8] 3. ²H NMR: Utilize ²H NMR for direct detection and quantification of deuterium incorporation, especially for highly deuterated compounds.[8][9] |
| STAB-001 | Loss of Deuterium During Storage or Formulation | 1. Labile Deuterium Position: Deuterium at certain positions (e.g., acidic C-H bonds) can be prone to exchange with protons from the environment, especially in protic solvents.[10] 2. pH Effects: Acidic or basic conditions in the storage solution or formulation can catalyze H/D exchange.[10] | 1. Strategic Labeling: Whenever possible, introduce deuterium at metabolically stable positions that are less prone to chemical exchange. 2. Aprotic and Neutral Storage: Store the deuterated compound in aprotic solvents under neutral pH conditions. 3. Lyophilization: For long-term storage, consider lyophilizing the compound to remove all traces of protic solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing deuterium into PRMT5 inhibitors?
A1: There are two main strategies for synthesizing deuterated PRMT5 inhibitors:
-
Hydrogen Isotope Exchange (HIE): This involves the direct replacement of hydrogen atoms with deuterium on the final inhibitor scaffold or a late-stage intermediate.[11] This is often achieved using transition-metal catalysts (e.g., Iridium, Ruthenium, Palladium) in the presence of a deuterium source like D₂O or D₂ gas.[12][13]
-
Synthesis with Deuterated Building Blocks: This "bottom-up" approach involves using starting materials that already contain deuterium at the desired positions.[2] This method offers precise control over the location of the deuterium labels but may require a more complex overall synthetic route.
Q2: How can I accurately determine the percentage of deuterium incorporation?
A2: A combination of analytical techniques is recommended for accurate determination of deuterium incorporation:[7][8]
-
¹H NMR Spectroscopy: This technique is used to quantify the disappearance of a proton signal at a specific position. The percentage of deuteration can be calculated by comparing the integral of the residual proton signal to a non-deuterated internal standard or a signal from a non-deuterated part of the molecule.[8]
-
²H NMR Spectroscopy: This method directly detects the deuterium nuclei, providing unambiguous evidence of deuteration. It is particularly useful for highly enriched compounds.[8][9]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between different isotopologues (molecules with different numbers of deuterium atoms) and determine their relative abundance, allowing for the calculation of overall isotopic purity.[6]
Q3: Can deuteration affect the biological activity of a PRMT5 inhibitor?
A3: Generally, deuteration is not expected to significantly alter the in vitro potency (e.g., IC50) of a PRMT5 inhibitor because the shape and electronic properties of the molecule remain largely unchanged.[14] The primary goal of deuteration is often to improve the pharmacokinetic profile by slowing down metabolism.[15][16] However, it is crucial to experimentally verify the IC50 of the deuterated compound and compare it to its non-deuterated counterpart.
Q4: What is the "Deuterium Kinetic Isotope Effect" and why is it important for PRMT5 inhibitors?
A4: The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the C-D bond, being stronger than the C-H bond, is broken at a slower rate during metabolic reactions.[15] Many small molecule drugs, including some PRMT5 inhibitors, are metabolized by cytochrome P450 enzymes, which often involves the cleavage of a C-H bond. By strategically placing deuterium at a site of metabolism, the rate of metabolic breakdown can be reduced, potentially leading to:[15][17]
-
Increased drug exposure (higher AUC)
-
Longer half-life
-
Reduced formation of certain metabolites
Q5: Are there any safety concerns specific to deuterated compounds?
A5: Deuterium is a stable, non-radioactive isotope of hydrogen and is naturally present in small amounts in the human body.[16] Deuterated drugs are generally considered to have a safety profile similar to their non-deuterated counterparts. However, as with any new chemical entity, a full toxicological assessment is required by regulatory agencies.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data that researchers might encounter when comparing a non-deuterated PRMT5 inhibitor to its deuterated analog.
Table 1: Comparison of Synthesis and Purity
| Parameter | PRMT5 Inhibitor (Non-deuterated) | Deuterated PRMT5 Inhibitor |
| Overall Yield | 45% | 38% |
| Chemical Purity (by HPLC) | >99% | >99% |
| Deuterium Incorporation (by ¹H NMR & HRMS) | N/A | 98.5% at the target position |
| Major Isotopologues (by HRMS) | d₀ (100%) | d₃ (98.5%), d₂ (1.4%), d₁ (0.1%) |
Table 2: Comparison of In Vitro Potency and In Vivo Pharmacokinetics
| Parameter | PRMT5 Inhibitor (Non-deuterated) | Deuterated PRMT5 Inhibitor |
| IC₅₀ (PRMT5 enzymatic assay) | 10 nM | 11 nM |
| Cellular IC₅₀ (e.g., in a cancer cell line) | 50 nM | 55 nM |
| Plasma Half-life (t₁/₂, in preclinical model) | 4 hours | 8 hours |
| Area Under the Curve (AUC, in preclinical model) | 1500 ng·h/mL | 3200 ng·h/mL |
| Maximum Concentration (Cₘₐₓ, in preclinical model) | 300 ng/mL | 450 ng/mL |
Note: The data presented in these tables are illustrative and will vary depending on the specific PRMT5 inhibitor and the deuteration strategy employed.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogen Isotope Exchange (HIE) of a PRMT5 Inhibitor
This protocol describes a general method for deuteration of a PRMT5 inhibitor containing an N-heterocyclic scaffold using an iridium catalyst.
Materials:
-
PRMT5 inhibitor (1 equivalent)
-
[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer, 0.025 equivalents)
-
1,10-Phenanthroline (0.05 equivalents)
-
NaOtBu (Sodium tert-butoxide, 0.1 equivalents)
-
Deuterium oxide (D₂O, as solvent)
-
Anhydrous, degassed toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox, to an oven-dried vial, add [Ir(cod)Cl]₂ and 1,10-phenanthroline. Add anhydrous, degassed toluene to dissolve the solids. Stir for 30 minutes at room temperature to form the active catalyst complex.
-
Reaction Setup: In a separate oven-dried vial, add the PRMT5 inhibitor and NaOtBu.
-
Deuteration Reaction: Add the prepared catalyst solution to the vial containing the PRMT5 inhibitor. Add D₂O as the deuterium source and co-solvent.
-
Heating and Monitoring: Seal the vial and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by taking small aliquots, quenching with H₂O, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by LC-MS and ¹H NMR to determine the extent of deuterium incorporation.
-
Work-up: Once the desired level of deuteration is achieved, cool the reaction to room temperature. Quench with H₂O and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the deuterated PRMT5 inhibitor.
-
Characterization: Confirm the structure and determine the isotopic purity of the final product using ¹H NMR, ²H NMR, and HRMS.
Protocol 2: Analysis of Deuterium Incorporation by ¹H NMR and HRMS
¹H NMR Analysis:
-
Accurately weigh the deuterated PRMT5 inhibitor and a suitable internal standard (with a known concentration and a signal in a clean region of the spectrum).
-
Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Integrate the residual proton signal at the site of deuteration and the signal of the internal standard.
-
Calculate the percentage of deuterium incorporation using the following formula: %D = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)] x 100
HRMS Analysis:
-
Prepare a dilute solution of the deuterated PRMT5 inhibitor in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in the appropriate mass range.
-
Analyze the isotopic distribution of the molecular ion peak.
-
Calculate the relative abundance of each isotopologue (d₀, d₁, d₂, etc.) to determine the overall isotopic purity.
Visualizations
Caption: A generalized experimental workflow for the synthesis and characterization of a deuterated PRMT5 inhibitor.
Caption: A troubleshooting decision tree for addressing low deuterium incorporation in the synthesis of PRMT5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 3. Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
minimizing variability in PRMT5-IN-36-d3 based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in assays utilizing PRMT5-IN-36-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterated form of PRMT5-IN-36, an orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of PRMT5-IN-36 in complex biological matrices.[1] The deuterium labeling allows for its differentiation from the non-labeled analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and analysis, thus correcting for variability.
Q2: Why am I observing high variability in my LC-MS/MS quantification of PRMT5-IN-36?
A2: High variability in LC-MS/MS quantification when using a deuterated internal standard like this compound can stem from several factors:
-
Poor Co-elution: The analyte and the deuterated standard may not perfectly co-elute from the liquid chromatography column, leading to differential matrix effects.
-
Isotopic Impurity: The deuterated standard may contain a small amount of the non-deuterated analyte, leading to inaccurate measurements, especially at low concentrations.
-
Hydrogen/Deuterium (H/D) Back-Exchange: The deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix, altering its mass and leading to quantification errors.
-
Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.
Q3: My PRMT5 inhibitor shows high potency in biochemical assays but weak activity in cell-based assays. What are the possible reasons?
A3: This discrepancy is a common challenge and can be attributed to several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, PRMT5.
-
Efflux Pumps: The inhibitor might be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Metabolism: The compound could be rapidly metabolized by the cells into inactive forms.
-
Insufficient Incubation Time: The duration of the treatment may not be long enough to observe a cellular phenotype.
-
Compound Solubility and Stability: The inhibitor may have poor solubility or stability in the cell culture medium.[2]
Q4: How can I confirm that the observed cellular effects are specifically due to PRMT5 inhibition?
A4: To ensure the observed effects are on-target, you can perform the following control experiments:
-
Western Blot for Target Engagement: Measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or histone H4 at arginine 3 (H4R3me2s). A dose-dependent decrease in these marks confirms PRMT5 inhibition.[3]
-
Use of a Structurally Unrelated PRMT5 Inhibitor: Confirm that a different, validated PRMT5 inhibitor produces a similar phenotype.
-
Rescue Experiment: If possible, overexpress a resistant mutant of PRMT5 to see if it rescues the phenotype induced by the inhibitor.
-
Inactive Control Compound: Use a structurally similar but inactive analog of your inhibitor to rule out off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Verify and maintain a consistent pH (typically 7.0-8.0) and temperature (e.g., 30°C or 37°C) for the PRMT5 enzymatic reaction.[2] |
| Inhibitor Solubility | Prepare fresh stock solutions of PRMT5-IN-36 in a suitable solvent like DMSO. Ensure complete dissolution before diluting into the aqueous assay buffer. Visually inspect for any precipitation.[2] |
| Reagent Quality and Stability | Use high-quality recombinant PRMT5 enzyme and substrates. Ensure the cofactor S-adenosylmethionine (SAM) is fresh and has been stored correctly, as it is unstable. |
| Assay Format | For homogeneous assays like HTRF, ensure that the final DMSO concentration is consistent across all wells and does not exceed the recommended tolerance of the assay. Avoid using compounds that interfere with the fluorescence signal. |
Issue 2: High Variability in Cellular Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before plating. Use a consistent cell number for all wells and plates. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Inhibitor Instability in Media | Assess the stability of PRMT5-IN-36 in your cell culture medium over the course of the experiment. Consider refreshing the medium with a fresh inhibitor for long-term assays. |
| Cell Line Health and Passage Number | Use cells that are in a healthy, logarithmic growth phase. Keep the passage number of the cells consistent between experiments, as high-passage cells can exhibit altered phenotypes and drug responses. |
Issue 3: Challenges with LC-MS/MS Quantification using this compound
| Potential Cause | Troubleshooting Step |
| Analyte and Internal Standard Do Not Co-elute | Modify the chromatographic conditions (e.g., gradient, column chemistry) to ensure the analyte and this compound elute as closely as possible. A slight separation is sometimes unavoidable, but it should be minimized. |
| Matrix Effects | Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your specific matrix. Optimize sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction).[4][5][6] |
| H/D Back-Exchange | Investigate the stability of the deuterium label on this compound under your sample processing and storage conditions. If significant back-exchange is observed, consider using a different deuterated analog or a ¹³C-labeled internal standard. |
| Carryover | Implement a rigorous wash sequence for the autosampler and chromatography system between injections to prevent carryover from high-concentration samples to subsequent runs. |
Data Presentation
Table 1: Example IC50 Values for a PRMT5 Inhibitor in Various Assays
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical (HTRF) | Recombinant PRMT5/MEP50 | 15 | Fictional Data |
| Cellular (SDMA Western Blot) | Z-138 (Mantle Cell Lymphoma) | 50 | Fictional Data |
| Cellular (Cell Viability) | Z-138 (Mantle Cell Lymphoma) | 120 | Fictional Data |
| Cellular (Cell Viability) | A549 (Lung Cancer) | 250 | [7] |
Table 2: Representative LC-MS/MS Performance Data for PRMT5-IN-36 Quantification
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Matrix Effect | 85-115% |
| Recovery | > 80% |
(Note: The data in these tables are for illustrative purposes and should be determined experimentally for your specific assay conditions.)
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA) to Confirm Target Engagement
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose-range of PRMT5-IN-36 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-SDMA, anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-SmD3 or anti-Histone H4) or a loading control (e.g., β-actin, GAPDH) to normalize the SDMA signal.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of PRMT5-IN-36 in the appropriate cell culture medium. Add the diluted compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
Protocol 3: Representative LC-MS/MS Quantification of PRMT5-IN-36
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or cell lysate, add 10 µL of this compound internal standard solution (at a known concentration).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation and elution of the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Determine the specific precursor and product ion transitions for PRMT5-IN-36 and this compound by direct infusion.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of PRMT5-IN-36 in the unknown samples from the calibration curve.
-
Mandatory Visualizations
Caption: PRMT5 signaling and inhibition by PRMT5-IN-36.
Caption: Western blot workflow for target engagement.
Caption: Troubleshooting decision tree for assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bme.psu.edu [bme.psu.edu]
- 7. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
protocol refinement for reproducible results with PRMT5-IN-36-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducible results when using PRMT5-IN-36-d3 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated version of PRMT5-IN-36, an orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] Its primary application is in cancer research.[1] The deuterium labeling makes it suitable for use as a tracer in metabolic studies or as an internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS).[1]
Q2: What is the mechanism of action of PRMT5?
PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3][4][5] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression.[6][7][8][9] PRMT5 is often found in a complex with MEP50 (methylosome protein 50), which is essential for its enzymatic activity.[3][9]
Q3: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C for up to two years. If dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to six months.[6] It is crucial to prepare fresh working solutions from the frozen stock for each experiment to avoid degradation and ensure consistency.[6] Always refer to the Certificate of Analysis for specific storage recommendations.[1]
Q4: What are the appropriate positive and negative controls for experiments using this compound?
Proper controls are critical for interpreting your results.[6]
-
Positive Controls:
-
A well-characterized, non-deuterated PRMT5 inhibitor (e.g., GSK591, EPZ015666) can be used to confirm that the observed effects are due to PRMT5 inhibition.[3][6]
-
Genetic knockdown of PRMT5 using siRNA or shRNA can serve as a genetic positive control to mimic the effects of pharmacological inhibition.[6][7]
-
-
Negative Controls:
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in biochemical or cellular assays.
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Solubility | Prepare fresh working solutions of this compound from a frozen stock for each experiment.[6][10] Ensure the compound is fully dissolved in the solvent before diluting it into the assay buffer. Visually inspect for any precipitation.[10] |
| Assay Conditions | Maintain a consistent pH (ideally between 6.5 and 8.5) and temperature (around 37°C) for enzymatic assays, as PRMT5 activity is sensitive to these parameters.[10] |
| Reagent Quality | Use high-quality, fresh reagents, including the PRMT5 enzyme, substrate (e.g., histone H4 peptide), and the co-factor S-adenosylmethionine (SAM).[10] |
| Cell Line Variability | Ensure consistent cell passage number and confluency, as these can affect cellular response to inhibitors. |
Issue 2: Weak or no effect in cell-based assays despite potent biochemical activity.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | Determine the cell permeability of the compound if this information is not available. Low permeability will result in a lower intracellular concentration.[10] |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal duration of treatment needed to observe the desired cellular effect. Effects of PRMT5 inhibition can manifest over several hours to days.[6][10] |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses PRMT5 at a sufficient level using Western blot or qPCR. Some cell lines may be less dependent on PRMT5 activity for survival.[6] Consider using a cell line known to be sensitive to PRMT5 inhibition as a positive control.[6] |
| Compound Efflux | Cellular efflux pumps may be actively removing the inhibitor from the cells. This can be investigated using efflux pump inhibitors. |
Issue 3: High background or suspected off-target effects.
| Potential Cause | Troubleshooting Steps |
| Compound Concentration Too High | Perform a dose-response study to determine the lowest effective concentration of this compound. Using excessively high concentrations increases the risk of off-target effects.[6] |
| Cellular Context | The effects of PRMT5 inhibition can be cell-type specific.[6] Characterize the key pathways regulated by PRMT5 in your specific experimental system. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is not toxic to the cells.[11] |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA) Marks
This protocol is to assess the inhibitory activity of this compound by measuring the levels of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as SmD3 or Histone H4.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the sDMA mark on your target protein (e.g., anti-SDMA-SmD3 or anti-H4R3me2s) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Normalization: To ensure equal protein loading, re-probe the membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH) or the total protein of the substrate (e.g., anti-SmD3 or anti-Histone H4).[6]
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add 100 µL of fresh media containing serial dilutions of this compound. Include a vehicle control (DMSO).[10]
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the media containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Data Presentation
Table 1: Illustrative IC50 Values of a PRMT5 Inhibitor in Various Cancer Cell Lines. (Note: This table presents hypothetical data for illustrative purposes.)
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 50 |
| MCF-7 | Breast Cancer | 75 |
| HCT116 | Colon Cancer | 30 |
| PC-3 | Prostate Cancer | 120 |
Table 2: Illustrative Results of Western Blot Analysis for SDMA Marks. (Note: This table presents hypothetical data for illustrative purposes.)
| Treatment | Concentration (nM) | Relative SDMA Level (%) |
| DMSO (Vehicle) | 0 | 100 |
| This compound | 10 | 85 |
| This compound | 50 | 40 |
| This compound | 250 | 15 |
Visualizations
Caption: PRMT5 signaling pathway and its inhibition.
Caption: A typical workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Navigating PRMT5 Inhibitor Studies: A Guide to Avoiding Common Pitfalls
Technical Support Center
For researchers, scientists, and drug development professionals working with PRMT5 inhibitors, navigating the complexities of experimental design and data interpretation can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during these studies, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing a discrepancy between biochemical potency (IC50) and cellular activity (GI50) of a PRMT5 inhibitor?
A significant drop-off in potency from a biochemical assay to a cell-based assay is a frequent observation. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target, PRMT5.
-
Cellular Efflux: The compound could be actively transported out of the cell by efflux pumps.[1]
-
Rapid Metabolism: The inhibitor may be quickly metabolized into an inactive form within the cell.[1]
-
Assay Conditions: Inconsistent assay conditions, such as pH and temperature, can affect enzyme activity and inhibitor stability.[1] The enzymatic activity of PRMT5 is optimal around 37°C and within a pH range of 6.5 to 8.5.[1]
-
Inhibitor Solubility: Poor solubility of the inhibitor in cell culture media can lead to inaccurate concentrations.[1]
Q2: How can I validate that the observed cellular phenotype is a direct result of PRMT5 inhibition and not off-target effects?
Confirming on-target activity is crucial for validating your findings. Several strategies can be employed:
-
Use Structurally Distinct Inhibitors: Corroborating results with a different PRMT5 inhibitor that has a distinct chemical structure can help rule out off-target effects specific to a single compound.[2]
-
Genetic Validation (siRNA/shRNA/CRISPR-Cas9): Knockdown or knockout of PRMT5 should replicate the phenotype observed with the inhibitor.[2][3] If the phenotype persists in PRMT5-knockout cells upon inhibitor treatment, it strongly suggests an off-target mechanism.[2]
-
Cellular Thermal Shift Assay (CETSA): This assay directly assesses the binding of the inhibitor to PRMT5 in a cellular context by measuring changes in the protein's thermal stability.[2]
-
Rescue Experiments: Re-introducing a resistant form of PRMT5 into the cells should rescue the phenotype caused by the inhibitor.
Q3: My PRMT5 inhibitor shows initial efficacy, but the cancer cells develop resistance. What are the known mechanisms of resistance?
Resistance to PRMT5 inhibitors is a significant challenge. Some identified mechanisms include:
-
Transcriptional State Switching: Cancer cells can undergo a drug-induced transcriptional reprogramming, leading to a stable resistant state.[4][5] This is not always due to the selection of a pre-existing resistant population.[4][5]
-
Activation of Alternative Pathways: Resistant cells may activate alternative signaling pathways to bypass the effects of PRMT5 inhibition.[6] For instance, enrichment of mTOR, PI3K, and insulin-like growth factor signaling pathways has been observed in resistant mantle cell lymphoma models.[6]
-
Upregulation of Bypass Molecules: Specific molecules can be upregulated to confer resistance. For example, in lung adenocarcinoma, the microtubule regulator stathmin 2 (STMN2) has been shown to be essential for both the establishment and maintenance of resistance to PRMT5 inhibition.[4][5]
-
No Evidence of PRMT5 Upregulation or Mutation: Notably, resistance is not always associated with the upregulation of PRMT5 protein itself or mutations in the PRMT5 gene, especially with SAM-competitive inhibitors.[6]
Q4: What are the potential on-target toxicities associated with PRMT5 inhibition, and how can they be monitored?
Since PRMT5 is essential for normal cellular function, on-target inhibition can lead to toxicities, particularly in highly proliferative tissues.[2]
-
Common Adverse Effects: In clinical trials, common treatment-related adverse effects include anemia, thrombocytopenia, and nausea.[2][7]
-
Monitoring: Regular monitoring of blood counts is crucial in preclinical in vivo studies and clinical trials to detect hematological toxicities.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
| Potential Cause | Troubleshooting Step |
| Inhibitor Instability/Precipitation | Prepare fresh inhibitor stock solutions in a suitable solvent like DMSO and ensure complete dissolution before diluting into the assay buffer. Visually inspect for any precipitation.[1] |
| Variable Assay Conditions | Strictly maintain and verify the assay buffer pH (ideally 6.5-8.5) and a constant temperature (around 37°C).[1] |
| Reagent Quality Degradation | Use high-quality, fresh reagents, including the PRMT5 enzyme, substrate, and the methyl donor S-adenosylmethionine (SAM). Ensure proper storage and handling.[1] |
Issue 2: Weak or No Effect in Cell-Based Assays Despite Potent Biochemical Activity
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | If the inhibitor's permeability is low, consider using a different cell line or a delivery agent. Extending the incubation time may also allow for sufficient intracellular accumulation.[1] |
| Insufficient Incubation Time | Increase the duration of inhibitor treatment to allow for adequate target engagement and downstream biological effects to manifest.[1] |
| Cell Line Insensitivity | The chosen cell line may not be dependent on PRMT5 for survival. Consider screening a panel of cell lines, including those with known vulnerabilities to PRMT5 inhibition (e.g., MTAP-deleted cancers).[8][9] |
Issue 3: Difficulty in Detecting a Decrease in Symmetric Dimethylarginine (SDMA) by Western Blot
| Potential Cause | Troubleshooting Step |
| Ineffective Antibody | Validate the anti-SDMA antibody using positive and negative controls (e.g., cell lysates from PRMT5 knockout vs. wild-type cells). |
| Insufficient Treatment Duration/Concentration | Optimize the inhibitor concentration and treatment time. A time-course and dose-response experiment is recommended. |
| High Basal SDMA Levels | Ensure that the basal level of SDMA in the chosen cell line is detectable and that a sufficient dynamic range exists to observe a decrease. |
| Protein Loading and Transfer Issues | Use a loading control (e.g., beta-actin) to ensure equal protein loading. Optimize transfer conditions for the specific proteins of interest. |
Experimental Protocols
Biochemical PRMT5 Inhibition Assay (TR-FRET)
Objective: To determine the direct inhibitory effect of a compound on PRMT5 enzymatic activity and calculate its IC50 value.[10]
Principle: This assay measures the methylation of a biotinylated histone H4 peptide substrate by the PRMT5/MEP50 complex.[10] A europium-labeled anti-methylated arginine antibody and streptavidin-allophycocyanin (APC) are used for detection.[10] When the substrate is methylated, FRET occurs between the europium and APC.[10]
Methodology:
-
Prepare a reaction buffer (e.g., Tris-HCl, NaCl, DTT, and a detergent).[10]
-
Add the PRMT5/MEP50 enzyme complex and the inhibitor at varying concentrations to the wells of a microtiter plate.[10]
-
Initiate the reaction by adding the biotinylated H4 peptide substrate and S-adenosylmethionine (SAM).[10]
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[10]
-
Stop the reaction and add the detection reagents: europium-labeled anti-methyl-H4R3 antibody and streptavidin-APC.[10]
-
Incubate to allow for antibody binding.[10]
-
Measure the FRET signal using a plate reader.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
Objective: To determine the effect of a PRMT5 inhibitor on the proliferation and viability of cancer cells and calculate the GI50 value.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations, including a vehicle control (e.g., DMSO).[1]
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[1]
-
Add MTT solution to each well and incubate for an additional 4 hours.[1]
-
Carefully remove the medium containing MTT.[1]
-
Add DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[1]
Western Blotting for Symmetric Dimethylarginine (SDMA)
Objective: To assess the on-target effect of a PRMT5 inhibitor by measuring the reduction in global SDMA levels in cells.
Methodology:
-
Treat cells with the PRMT5 inhibitor at various concentrations and for different durations.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[3]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary anti-SDMA antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and add a chemiluminescent substrate.[1]
-
Visualize the protein bands using an imaging system.[1]
-
Re-probe the membrane with an antibody for a loading control (e.g., beta-actin).[1]
Visualizations
Caption: PRMT5 signaling pathway and points of inhibition.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 5. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
ensuring complete dissolution of PRMT5-IN-36-d3 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for ensuring the complete dissolution of PRMT5-IN-36-d3 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound and similar small molecule inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: I don't have a specific solubility value for this compound in DMSO. Where should I start?
A2: While specific solubility data for this compound is not readily published, a structurally similar compound, PRMT5-IN-30, has a reported solubility of 50 mg/mL in DMSO with the assistance of sonication.[1] It is advisable to start with a conservative concentration, such as 10 mM, and visually confirm complete dissolution before proceeding to higher concentrations.
Q3: My this compound is not fully dissolving in DMSO. What are the common causes?
A3: Several factors can contribute to incomplete dissolution:
-
Compound Purity: Impurities can affect solubility.
-
DMSO Quality: DMSO is highly hygroscopic; absorbed water can reduce its solvating power for many organic compounds. Always use fresh, anhydrous, high-purity DMSO.
-
Temperature: Dissolution can be temperature-dependent. Gentle warming may be required.
-
Concentration: You may be exceeding the solubility limit of the compound in DMSO.
-
Insufficient Agitation: Proper mixing is crucial for dissolution.
Q4: How should I store my this compound stock solution in DMSO?
A4: To ensure stability and prevent degradation, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q5: I observed a precipitate in my DMSO stock solution after storing it. What should I do?
A5: Precipitation can occur, especially after freeze-thaw cycles. Before use, bring the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If the precipitate persists, gentle warming and sonication may be necessary. If the precipitate does not dissolve, the concentration of your stock solution may be lower than intended.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when dissolving this compound in DMSO.
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution | Concentration exceeds solubility limit. | Prepare a more dilute stock solution (e.g., start with 10 mM and decrease if necessary). | The compound dissolves completely at a lower concentration. |
| Low-quality or wet DMSO. | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. | The compound dissolves readily in the fresh, water-free DMSO. | |
| Insufficient agitation or energy. | Vortex vigorously for 2-5 minutes. If undissolved particles remain, sonicate in a water bath for 10-15 minutes. | Mechanical agitation and sonication provide the energy needed to break crystal lattice forces. | |
| Low temperature. | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. | Increased kinetic energy enhances the dissolution process. | |
| Precipitation Upon Storage | Freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw events. | Aliquoting preserves the integrity and concentration of the stock solution. |
| Supersaturated solution. | The initial concentration may be too high. Try preparing a slightly more dilute stock solution. | A lower, more stable concentration prevents precipitation upon storage. | |
| Precipitation Upon Dilution in Aqueous Media | Rapid change in solvent polarity ("salting out"). | Perform serial dilutions of the DMSO stock into the aqueous buffer. Add the stock solution dropwise while vortexing the buffer. | Gradual dilution minimizes the shock of solvent change, keeping the compound in solution. |
| Final DMSO concentration is too low. | Ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain solubility, typically between 0.1% and 0.5% for cell-based assays. | The compound remains soluble at an optimized final DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Calculation: Determine the mass of this compound and the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 448.39 g/mol .
-
Mass (mg) = 10 mM * Volume (L) * 448.39 g/mol
-
-
Preparation:
-
Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Assisted Dissolution (if necessary):
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Alternatively, or in addition to sonication, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
-
Storage:
-
Once the solution is clear and homogenous, aliquot it into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Media for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium while avoiding precipitation.
Procedure:
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Perform an intermediate dilution of the DMSO stock solution in fresh DMSO if a very low final concentration is required.
-
Add the DMSO stock solution (or the intermediate dilution) dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the medium. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
-
Final Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Application: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Troubleshooting workflow for incomplete dissolution of this compound in DMSO.
References
Validation & Comparative
Unveiling the Mechanism of Action: A Comparative Guide to PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the mechanism of action of the novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, PRMT5-IN-36, against established alternatives GSK3326595 and JNJ-64619178. This report synthesizes available preclinical data to illuminate the distinct and shared pathways of these potent anti-cancer agents.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine (SDMA) residues on a multitude of histone and non-histone protein substrates. This post-translational modification is integral to the regulation of essential cellular processes, including gene transcription, RNA splicing, and signal transduction. The dysregulation of PRMT5 activity is frequently implicated in the pathogenesis of various cancers, making its inhibition a promising strategy for therapeutic intervention.
This guide focuses on the validation of the mechanism of action of PRMT5-IN-36, a novel inhibitor, by comparing its performance with two well-characterized PRMT5 inhibitors, GSK3326595 and JNJ-64619178, which have been evaluated in clinical trials.
Comparative Analysis of PRMT5 Inhibitors
The inhibitory activity of PRMT5-IN-36 and its comparators has been assessed through various biochemical and cellular assays. The following tables summarize the available quantitative data, providing a clear comparison of their potency and cellular efficacy.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Source |
| PRMT5-IN-36 (Exemplified) | PRMT5 | CellTiter-Glo | 3.1 (HCT 116 MTAP-deficient) | [1] |
| 4.9 (LU99 MTAP-deficient) | [1] | |||
| GSK3326595 | PRMT5/MEP50 | Biochemical Assay | 6 | [2] |
| JNJ-64619178 | PRMT5/MEP50 | Biochemical Assay | <1 | [3] |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 (nM) | Source |
| PRMT5-IN-36 (Exemplified) | HCT 116 (MTAP-deficient) | Cell Proliferation | Viability | 3.1 | [1] |
| LU99 (MTAP-deficient) | Cell Proliferation | Viability | 4.9 | [1] | |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Cell Proliferation | Viability | <10 | [2] |
| JNJ-64619178 | A549 (Non-small cell lung) | Cell Proliferation | Viability | 1.8 | [3] |
Mechanism of Action and Signaling Pathways
PRMT5 inhibitors exert their anti-cancer effects by blocking the catalytic activity of the PRMT5 enzyme, leading to a reduction in SDMA levels on target proteins. This disruption of methylation events interferes with key signaling pathways involved in cancer cell proliferation, survival, and differentiation.
GSK3326595 is a potent and selective inhibitor of PRMT5 that is competitive with the protein substrate and non-competitive with the S-adenosylmethionine (SAM) cofactor. JNJ-64619178 is a highly potent, selective, and orally bioavailable PRMT5 inhibitor that demonstrates a slow off-rate, leading to sustained target inhibition. While specific mechanistic data for PRMT5-IN-36 is emerging from patent literature, its high potency in MTAP-deficient cell lines suggests a mechanism that exploits the synthetic lethal relationship between PRMT5 inhibition and MTAP deletion.
Caption: PRMT5 signaling pathway and points of inhibition.
Experimental Protocols
The validation of a PRMT5 inhibitor's mechanism of action relies on a series of well-defined experimental protocols. Below are detailed methodologies for key assays.
Biochemical PRMT5 Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the enzymatic activity of PRMT5 and for calculating its IC50 value.
References
Comparative Efficacy of PRMT5 Inhibitors: A Guide for Researchers
A comprehensive analysis of leading PRMT5 inhibitors reveals a landscape of potent and selective compounds with significant therapeutic potential. While specific efficacy data for PRMT5-IN-36-d3 is not publicly available, this guide provides a detailed comparison of other well-characterized PRMT5 inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target in oncology due to its critical roles in cellular processes such as transcriptional regulation, RNA splicing, and signal transduction. The subsequent development of small molecule inhibitors has provided powerful tools to probe PRMT5 biology and offers promising avenues for cancer therapy. This guide synthesizes available data on the biochemical and cellular activity, as well as in vivo efficacy, of prominent PRMT5 inhibitors.
Overview of PRMT5 Inhibition
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modification of histone and non-histone proteins. Dysregulation of PRMT5 activity is implicated in various cancers, making it an attractive therapeutic target. PRMT5 inhibitors primarily act by competing with the enzyme's cofactor, S-adenosylmethionine (SAM), or the protein substrate, thereby blocking its methyltransferase activity.
Quantitative Comparison of PRMT5 Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several leading PRMT5 inhibitors, providing a direct comparison of their biochemical and cellular potency.
Table 1: Biochemical IC50 Values against PRMT5/MEP50 Complex
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (nM) |
| GSK3326595 | Pemrametostat, EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.0 - 19.7 |
| JNJ-64619178 | Onametostat | SAM-competitive | < 1 |
| EPZ015666 | GSK3235025 | Substrate-competitive | 22 |
| LLY-283 | - | SAM-competitive | 22 |
Note: IC50 values can vary based on experimental conditions.
Table 2: Cellular IC50 Values (Anti-proliferative Activity)
| Inhibitor | Cell Line | Proliferation IC50 (nM) |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | 11 |
| JNJ-64619178 | A549 (Lung Cancer) | 80 |
| EPZ015666 | Z-138 (Mantle Cell Lymphoma) | 8 |
| LLY-283 | A375 (Melanoma) | 40 |
In Vivo Efficacy in Xenograft Models
Several PRMT5 inhibitors have demonstrated significant anti-tumor activity in preclinical xenograft models, highlighting their therapeutic potential.
Table 3: In Vivo Efficacy of PRMT5 Inhibitors
| Inhibitor | Xenograft Model | Dosing Regimen | Outcome |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | 100 mg/kg, BID, oral | Significant tumor growth inhibition |
| EPZ015666 | Z-138 (Mantle Cell Lymphoma) | 200 mg/kg, BID, oral | Dose-dependent tumor growth inhibition |
| LLY-283 | A375 (Melanoma) | 100 mg/kg, QD, oral | Tumor growth inhibition |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PRMT5 signaling pathway and a general workflow for evaluating PRMT5 inhibitor efficacy.
Caption: Simplified PRMT5 signaling pathway and points of inhibition.
Caption: General experimental workflow for PRMT5 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in the evaluation of PRMT5 inhibitors.
Biochemical PRMT5 Inhibition Assay (e.g., TR-FRET)
This assay measures the direct inhibition of PRMT5's methyltransferase activity.
-
Reagents: Recombinant human PRMT5/MEP50 complex, S-adenosylmethionine (SAM), biotinylated histone H4 peptide substrate, europium-labeled anti-sDMA antibody, and streptavidin-allophycocyanin (SA-APC) acceptor.
-
Procedure:
-
The PRMT5/MEP50 enzyme is incubated with varying concentrations of the inhibitor in a reaction buffer containing SAM.
-
The histone H4 peptide substrate is added to initiate the methylation reaction.
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.
-
The plate is incubated to allow for antibody binding and FRET signal development.
-
The TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the amount of sDMA produced. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Symmetric Dimethylarginine (sDMA) Assay
This assay quantifies the level of sDMA on total cellular proteins, serving as a direct biomarker of PRMT5 activity within cells.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).
-
Cells are lysed, and total protein is extracted.
-
An ELISA-based method or Western blotting is used to detect and quantify sDMA levels, often normalized to total protein concentration or a housekeeping protein.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of sDMA inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on cancer cell growth.
-
Cell Culture: Cancer cell lines are maintained in their respective growth media.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the PRMT5 inhibitor.
-
After a prolonged incubation period (e.g., 7-14 days), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated from the resulting dose-response curves.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of PRMT5 inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Procedure:
-
Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The PRMT5 inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
The landscape of PRMT5 inhibitors is rapidly evolving, with several potent and selective compounds demonstrating promising preclinical activity. While a direct comparison involving this compound is not possible due to the absence of public data, the information presented on inhibitors such as GSK3326595, JNJ-64619178, EPZ015666, and LLY-283 provides a valuable benchmark for the field. Continued research and clinical development of these and other novel PRMT5 inhibitors will be crucial in realizing their full therapeutic potential in oncology.
Validating the Inhibitory Effect of PRMT5 Inhibitors on Histone Methylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of protein arginine methyltransferase 5 (PRMT5) inhibitors, with a focus on validating their inhibitory effects on histone methylation. We will explore the mechanism of action of PRMT5 and compare the performance of various inhibitors using supporting experimental data. This guide also offers detailed experimental protocols for key assays to assess inhibitor efficacy. While specific data for the research compound PRMT5-IN-36-d3 is not extensively available in public literature, its inhibitory profile is expected to be similar to its non-deuterated counterparts and other potent PRMT5 inhibitors. Deuteration is a common strategy to improve the pharmacokinetic properties of a compound without significantly altering its primary biological activity.
Introduction to PRMT5 and Histone Methylation
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] In the context of epigenetics, PRMT5 primarily targets arginine residues on histone tails, including H4R3 (histone H4 arginine 3), H3R8 (histone H3 arginine 8), H2AR3, and H3R2.[3] These methylation marks play a crucial role in regulating gene expression. For instance, H4R3me2s and H3R8me2s are generally associated with transcriptional repression.[3][4][5] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a significant target for therapeutic intervention.[2][3][6]
Comparison of PRMT5 Inhibitors
Several small molecule inhibitors targeting PRMT5 have been developed. This section compares some of the well-characterized inhibitors based on their biochemical potency. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
| Inhibitor | Target | Biochemical IC50 | Key Features |
| EPZ015666 (GSK3235025) | PRMT5 | 22 nM[7] (Ki of 5 nM[8]) | Potent, selective, and orally bioavailable.[8] |
| GSK3326595 (EPZ015938) | PRMT5 | 6.2 nM[9][10][11] | Potent, selective, and reversible inhibitor.[11] |
| JNJ-64619178 (Onametostat) | PRMT5 | 0.14 nM[12][13][14] | Highly potent, selective, orally active, and pseudo-irreversible inhibitor.[12][13] |
Note: Data for this compound is not publicly available. The values presented are for well-established PRMT5 inhibitors and serve as a benchmark for comparison.
Visualizing the PRMT5 Signaling Pathway and Experimental Workflow
Understanding the signaling pathway of PRMT5 and the workflow for testing inhibitors is crucial for experimental design.
Caption: PRMT5 signaling pathway in histone methylation.
Caption: Experimental workflow for inhibitor validation.
Detailed Experimental Protocols
Accurate validation of an inhibitor's effect on histone methylation relies on robust experimental protocols. Below are methodologies for two common assays.
Western Blotting for Histone Methylation
Western blotting is a widely used technique to detect specific histone modifications.[15]
Objective: To qualitatively or semi-quantitatively measure the levels of specific symmetrically dimethylated histone marks (e.g., H4R3me2s) in cells treated with a PRMT5 inhibitor.
Materials:
-
Cell lysis buffer
-
SDS-PAGE gels (15% or 4-20% gradient is recommended for small histone proteins)[16]
-
PVDF or nitrocellulose membrane (0.2 µm for proteins <20 kDa)[15][16]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the histone mark of interest, e.g., anti-H4R3me2s, and a total histone antibody for loading control, e.g., anti-H3 or anti-H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Protocol:
-
Sample Preparation: Culture cells to the desired confluency and treat with various concentrations of the PRMT5 inhibitor for a specified duration. Lyse the cells and extract histones. An acid extraction method can be employed for cleaner histone preparations.[17]
-
Gel Electrophoresis: Separate the histone proteins by SDS-PAGE.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the signal of the modified histone to the total histone loading control.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a highly sensitive, no-wash immunoassay suitable for the quantitative detection of histone modifications in a high-throughput format.[19][20]
Objective: To quantitatively measure the inhibition of PRMT5-mediated histone methylation in a cell-based or biochemical assay.
Materials:
-
AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated histone mark (e.g., anti-H4R3me2s)
-
Streptavidin-coated Donor beads
-
Biotinylated anti-histone antibody (recognizes the histone tail, e.g., anti-H3 C-terminus)
-
Cell-Histone Lysis, Extraction, and Detection buffers
-
384-well microplates
-
Alpha-enabled plate reader
Protocol (Cell-Based Assay):
-
Cell Plating and Treatment: Seed cells in a 384-well plate and treat with a serial dilution of the PRMT5 inhibitor. Incubate for the desired time (e.g., 16-21 hours).[19]
-
Cell Lysis: Add Cell-Histone™ Lysis buffer to the wells and incubate for 15 minutes at room temperature.[19]
-
Histone Extraction: Add Cell-Histone Extraction buffer and incubate for 10 minutes at room temperature.[19]
-
Detection Complex Formation: Add a mix of AlphaLISA Acceptor beads and biotinylated anti-histone antibody. Incubate for 60 minutes at room temperature.[19][21]
-
Addition of Donor Beads: Add Streptavidin-coated Donor beads in subdued light and incubate for 30 minutes at room temperature in the dark.[19][20]
-
Signal Reading: Read the plate on an Alpha-enabled plate reader. The signal intensity is proportional to the level of histone methylation.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Validating the inhibitory effect of compounds like this compound on histone methylation is a critical step in their development as potential therapeutic agents. By employing a combination of robust experimental techniques such as Western Blotting and AlphaLISA, researchers can effectively quantify the potency and cellular efficacy of these inhibitors. The comparative data on established PRMT5 inhibitors such as EPZ015666, GSK3326595, and JNJ-64619178 provide a valuable benchmark for evaluating novel compounds. The provided protocols and workflows offer a solid foundation for designing and executing experiments aimed at characterizing the next generation of epigenetic modulators.
References
- 1. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK3326595 | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. drughunter.com [drughunter.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 15. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 16. researchgate.net [researchgate.net]
- 17. Histone Modification [labome.com]
- 18. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of PRMT5-IN-36-d3 activity in different cancer cell lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors across various cancer cell lines. While this guide focuses on publicly available data for well-characterized inhibitors, it is important to note that specific activity data for PRMT5-IN-36 and its deuterated form, PRMT5-IN-36-d3, is not available in the public domain. This compound is primarily utilized as a tracer or internal standard in research applications.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in cellular processes such as gene expression, mRNA splicing, and signal transduction.[1] Its overexpression is linked to poor prognosis in numerous cancers, making it a focal point for the development of targeted inhibitors.[2] This guide offers a comparative overview of the efficacy of several key PRMT5 inhibitors, supported by experimental data.
Comparative Efficacy of PRMT5 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected PRMT5 inhibitors across a range of cancer cell lines. These values represent the concentration of the inhibitor required to reduce the biological activity of PRMT5 by 50% and are a key measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Cancer Cell Line | Cancer Type | MTAP Status | IC50 (nM) |
| GSK3326595 | A549 | Non-Small Cell Lung Cancer | WT | ~286 |
| HCT116 | Colorectal Carcinoma | del | 262 | |
| HCC38 | Triple-Negative Breast Cancer | Not Specified | 21.9 | |
| MDA-MB-453 | Triple-Negative Breast Cancer | Not Specified | 109.4 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 319.3 | |
| JNJ-64619178 | A panel of 94 cancer cell lines | Various | Not Specified | GI50 ≤ 10⁻⁸ M in sensitive lines |
| MRTX1719 | HCT116 | Colorectal Carcinoma | del | 12 |
| HCT116 | Colorectal Carcinoma | WT | 890 | |
| LU99 | Lung Cancer | del | Dose-dependent tumor growth inhibition | |
| Panel of MTAP del cell lines | Various | del | Median IC50 = 90 | |
| Panel of MTAP WT cell lines | Various | WT | Median IC50 = 2200 | |
| C220 | ES-2 | Ovarian Cancer | Not Specified | 3-18 |
| HLCL61 | ATL-related cell lines | Adult T-Cell Leukemia/Lymphoma | Not Specified | 3,090 - 7,580 |
| T-ALL cell lines | T-Cell Acute Lymphoblastic Leukemia | Not Specified | 13,060 - 22,720 | |
| CMP5 | ATL-related cell lines | Adult T-Cell Leukemia/Lymphoma | Not Specified | 3,980 - 21,650 |
| T-ALL cell lines | T-Cell Acute Lymphoblastic Leukemia | Not Specified | 32,500 - 92,970 |
Note: IC50 values can vary based on experimental conditions such as assay type and duration.
PRMT5 Signaling Pathway in Cancer
PRMT5 plays a multifaceted role in promoting cancer by methylating both histone and non-histone proteins. This leads to the transcriptional regulation of genes involved in cell cycle progression, apoptosis, and signal transduction. Key downstream effects include the modulation of pathways such as the RB-E2F pathway and the activation of pro-survival signaling.
PRMT5 signaling pathway in cancer and points of therapeutic intervention.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of PRMT5 inhibitors.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of a PRMT5 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
PRMT5 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plate for a specified period (e.g., 72 to 120 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[3]
Western Blot Analysis
This protocol is for detecting changes in the levels of PRMT5 and its methylation targets following inhibitor treatment.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells with RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow for PRMT5 Inhibitor Evaluation
The general workflow for assessing the efficacy of a novel PRMT5 inhibitor involves a series of in vitro and in vivo experiments.
A general experimental workflow for the evaluation of a PRMT5 inhibitor.
References
A Comparative Guide to PRMT5 Inhibitors: GSK3326595 vs. PRMT5-IN-36-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Protein Arginine Methyltransferase 5 (PRMT5): the clinical-stage compound GSK3326595 and the research chemical PRMT5-IN-36-d3. Due to the limited publicly available data for this compound, this comparison focuses on the well-characterized properties of GSK3326595 and discusses the potential characteristics of this compound based on its nature as a deuterated compound.
At a Glance: Key Compound Characteristics
| Feature | GSK3326595 | This compound |
| Target | Protein Arginine Methyltransferase 5 (PRMT5) | Protein Arginine Methyltransferase 5 (PRMT5) |
| Mechanism of Action | Selective, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor | Presumed PRMT5 inhibitor |
| Biochemical Potency (IC50) | ~6-9.2 nM | No data available |
| Cellular Potency | Inhibition of cellular symmetric dimethylarginine (sDMA) marks and anti-proliferative effects in various cancer cell lines | No data available |
| Development Stage | Clinical Trials | Preclinical research tool |
| Key Differentiator | Well-characterized clinical candidate with established in vitro and in vivo data | Deuterated version of a PRMT5 inhibitor, likely for pharmacokinetic studies |
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, playing a key role in various processes including gene transcription, RNA splicing, and signal transduction.[1][2] It catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] Dysregulation of PRMT5 activity has been implicated in numerous cancers, making it a compelling target for therapeutic intervention.[1][4] PRMT5 inhibitors are being developed as potential anti-cancer agents.[1]
GSK3326595: A Clinical-Stage PRMT5 Inhibitor
GSK3326595 (also known as pemrametostat) is a potent, selective, and orally bioavailable inhibitor of PRMT5.[5] It has been the subject of extensive preclinical and clinical investigation.
Biochemical and Cellular Activity of GSK3326595
GSK3326595 demonstrates potent and selective inhibition of PRMT5 enzymatic activity.
| Parameter | Value | Experimental Context |
| Biochemical IC50 | 9.2 nM | In vitro enzymatic assay against PRMT5.[6] |
| Cellular sDMA Inhibition | Concentration-dependent decrease | Western blot analysis in MV-4-11 cells.[6] |
| Anti-proliferative Activity | Potent effects | Observed in various tumor cell lines, including MV-4-11 and MDA-MB-468.[6] |
Mechanism of Action of GSK3326595
GSK3326595 exerts its anti-tumor effects through multiple mechanisms downstream of PRMT5 inhibition. A key mechanism involves the modulation of RNA splicing, which can lead to the activation of tumor suppressor pathways like p53.
This compound: A Deuterated Research Tool
This compound is a deuterated analog of a PRMT5 inhibitor. "d3" indicates that three hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen.
The Role of Deuteration in Drug Discovery
Deuteration is a strategy used in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate.[7][8] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond.[7]
Expected Properties of this compound
Without direct experimental data, the properties of this compound can be inferred based on the principles of deuteration:
-
Target and Potency: It is expected to inhibit PRMT5, and its biochemical and cellular potency are likely to be similar to its non-deuterated parent compound, "PRMT5-IN-36."
-
Pharmacokinetics: The primary difference is expected to be in its pharmacokinetic profile. Compared to its non-deuterated counterpart, this compound may exhibit:
-
Application: this compound is likely intended for use in research settings to study the pharmacokinetics of this particular series of PRMT5 inhibitors or as a stable-isotope-labeled internal standard for analytical assays.
Experimental Protocols
Detailed and validated protocols are essential for the accurate assessment and comparison of PRMT5 inhibitors.
Biochemical PRMT5 Enzymatic Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against PRMT5.
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Test compound (GSK3326595 or other inhibitors)
-
Assay buffer
-
Scintillation cocktail and microplates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubate the plate at a controlled temperature for a specified duration.
-
Stop the reaction.
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces PRMT5 activity by 50%.
-
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5 Inhibition Promotes Osteogenic Differentiation of Mesenchymal Stromal Cells and Represses Basal Interferon stimulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 (PRMT5) activates WNT/β-catenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Assessing the Selectivity of PRMT5-IN-36-d3 for PRMT5: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the selectivity of the deuterated PRMT5 inhibitor, PRMT5-IN-36-d3, for its target enzyme, Protein Arginine Methyltransferase 5 (PRMT5). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of cancer and other diseases. Here, we delve into the available data on its selectivity, detail the experimental methodologies for assessing such parameters, and provide visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is the deuterated analog of PRMT5-IN-36, a known inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in the regulation of gene expression, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target. Deuterated compounds are often developed to improve pharmacokinetic properties, such as metabolic stability, without altering the fundamental pharmacological activity.
Selectivity Profile of PRMT5 Inhibitors
A critical aspect of any therapeutic inhibitor is its selectivity for the intended target over other related enzymes, which minimizes off-target effects and potential toxicity. While specific quantitative data for the selectivity of this compound or its non-deuterated counterpart against a broad panel of methyltransferases is not publicly available in comprehensive datasets, the general approach to determining selectivity involves screening the compound against a panel of related enzymes.
For context, we can look at the selectivity profile of a well-characterized PRMT5 inhibitor, EPZ015666 (GSK3235025) . This provides a benchmark for the level of selectivity that can be achieved for PRMT5 inhibitors.
Table 1: Selectivity Profile of a Representative PRMT5 Inhibitor (EPZ015666)
| Methyltransferase Target | IC50 (µM) | Selectivity vs. PRMT5 (fold) |
| PRMT5 | 0.022 | 1 |
| CARM1 (PRMT4) | >50 | >2273 |
| PRMT1 | >50 | >2273 |
| PRMT3 | >50 | >2273 |
| PRMT6 | >50 | >2273 |
| SETD7 | >50 | >2273 |
| SETD8 | >50 | >2273 |
| G9a | >50 | >2273 |
| SUV39H2 | >50 | >2273 |
| EZH2 | >50 | >2273 |
| MLL1 | >50 | >2273 |
| DOT1L | >50 | >2273 |
Data sourced from Chan-Penebre et al., Nat Chem Biol. 2015. This table is for illustrative purposes to show a typical selectivity panel for a PRMT5 inhibitor.
Experimental Protocols
The assessment of inhibitor selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments used to characterize the potency and selectivity of PRMT5 inhibitors.
Biochemical Enzymatic Assay for IC50 Determination
This assay directly measures the enzymatic activity of PRMT5 and the inhibitory potential of a compound by quantifying the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate.
Principle: The assay can be performed using various detection methods, including radiometric assays that measure the incorporation of a radiolabeled methyl group into a substrate, or luminescence-based assays that measure the production of the byproduct S-adenosylhomocysteine (SAH).
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (or other suitable substrate)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) for radiometric assay or unlabeled SAM for luminescence-based assays
-
Test inhibitor (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 1 mM DTT)
-
96-well filter plates (for radiometric assay)
-
Scintillation fluid (for radiometric assay)
-
Luminescence-based detection kit (e.g., Methyltransferase-Glo™)
-
Microplate reader (scintillation counter or luminometer)
Procedure (Radiometric Method):
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, the substrate peptide, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the ability of an inhibitor to bind to PRMT5 within a live cell context.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay utilizes a NanoLuc® luciferase-tagged PRMT5 and a fluorescent tracer that binds to the PRMT5 active site. When the tracer is bound, energy is transferred from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. A test compound that binds to PRMT5 will displace the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-PRMT5 fusion protein
-
Transfection reagent
-
NanoBRET™ fluorescent tracer for PRMT5
-
Nano-Glo® Luciferase Assay substrate
-
Test inhibitor (this compound)
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-PRMT5 expression vector and seed them into 96-well plates.
-
Incubate the cells to allow for protein expression.
-
Prepare serial dilutions of the test inhibitor.
-
Add the test inhibitor to the cells, followed by the NanoBRET™ tracer.
-
Incubate the plate to allow for compound entry and target engagement.
-
Add the Nano-Glo® Luciferase Assay substrate to measure both donor (luciferase) and acceptor (tracer) emission.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value for target engagement.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the role of PRMT5 and the methods used to assess its inhibition, the following diagrams are provided.
Conclusion
The comprehensive assessment of the selectivity of this compound is crucial for its development as a research tool and potential therapeutic agent. While direct, publicly available selectivity panel data for this specific molecule is currently limited, the established methodologies for determining inhibitor specificity provide a clear path for its evaluation. By employing robust biochemical and cell-based assays, researchers can generate the necessary data to compare the potency of this compound against PRMT5 with its activity against other methyltransferases, thereby establishing its selectivity profile. This information is essential for the accurate interpretation of experimental results and for advancing our understanding of the therapeutic potential of PRMT5 inhibition.
A Comparative Analysis of Novel PRMT5 Inhibitors: In Vitro and In Vivo Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo potency of several novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a critical enzyme in various cellular processes, and its dysregulation is implicated in multiple cancers, making it a compelling therapeutic target. This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes the PRMT5 signaling pathway and a typical inhibitor evaluation workflow.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the in vitro and in vivo potency of selected novel PRMT5 inhibitors based on publicly available data. Direct comparison should be approached with caution as experimental conditions may vary between studies.
| Inhibitor | In Vitro Potency (IC50) | Cellular Potency (EC50/GI50) | In Vivo Efficacy (Tumor Growth Inhibition - TGI) | Key References |
| GSK3326595 (EPZ015666) | 22 nM (Biochemical Assay) | Nanomolar range in Mantle Cell Lymphoma (MCL) cell lines | Z-138 MCL Xenograft: 52.1% TGI at 25 mg/kg BID, 88.03% TGI at 50 mg/kg BID, 106.05% TGI at 100 mg/kg BID.[1][2] | [1][2][3] |
| JNJ-64619178 | Sub-nanomolar range (Biochemical Assay) | Potent antiproliferative activity in various cancer cell lines.[4][5] | Showed tumor regression in small cell lung cancer (SCLC) xenograft models at 10 mg/kg daily oral dosing.[6] | [4][5][7] |
| LLY-283 | 22 nM (Biochemical Assay) | 25 nM (Cellular Assay in MCF7 cells)[8][9]; Low nanomolar GI50 in H3K27M DMG cell lines.[3] | Showed antitumor activity in mouse xenografts when dosed orally.[8][9] | [3][8][9] |
| MRTX1719 | MTA-cooperative; >70-fold selectivity in MTAP-deleted cells.[10] | Potent and selective inhibition of cell viability in MTAP-deleted cancer cell lines.[10] | LU99 (MTAPdel) Xenograft: 86% TGI at 50 mg/kg QD, 88% TGI at 100 mg/kg QD.[6][11] | [6][10][11] |
| PRT543 | 10.8 nM (Biochemical Assay) | Data not publicly available in a comparable format. | Data not publicly available in a comparable format. |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used in the evaluation of PRMT5 inhibitors.
Biochemical PRMT5 Enzymatic Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on PRMT5 enzymatic activity.
Principle: The assay quantifies the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate, typically a histone peptide. The inhibition of this reaction by a test compound is measured.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosylmethionine (SAM), often radiolabeled (e.g., [3H]-SAM)
-
Test inhibitor
-
Assay buffer
-
Scintillation proximity assay (SPA) beads or filter plates
-
Microplate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the reaction mixture at a controlled temperature for a specified duration (e.g., 60 minutes at 30°C).
-
Stop the reaction.
-
Capture the methylated substrate using SPA beads or by filtering through a filter plate.
-
Measure the signal (e.g., radioactivity) using a suitable plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PRMT5 activity by 50%.
Cellular Proliferation Assay (MTS/MTT Assay)
This assay assesses the effect of a PRMT5 inhibitor on the growth and viability of cancer cell lines.
Principle: The metabolic activity of viable cells is measured, which correlates with the number of living cells. MTS and MTT are tetrazolium salts that are reduced by metabolically active cells to form a colored formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTS or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 72 to 120 hours).[12]
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours.[13]
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 or GI50 value.[13]
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of a PRMT5 inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.[14]
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
Administer the test inhibitor or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).[14]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.[14]
-
Monitor the body weight of the mice as an indicator of toxicity.[14]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.[14]
Mandatory Visualizations
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular processes and highlights its impact on cancer-related pathways. PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins, influencing gene expression, RNA splicing, and signal transduction.[15] Its activity is linked to the regulation of key oncogenic pathways such as WNT/β-catenin and AKT/GSK3β.[16]
Caption: PRMT5 signaling pathway and points of inhibition.
Experimental Workflow for PRMT5 Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel PRMT5 inhibitors.
Caption: A typical workflow for PRMT5 inhibitor drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 inhibition shows in vitro efficacy against H3K27M-altered diffuse midline glioma, but does not extend survival in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. selleckchem.com [selleckchem.com]
- 9. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating PRMT5 as a Therapeutic Target: A Comparative Guide
A Note on PRMT5-IN-36-d3: Publicly available experimental data for the specific compound PRMT5-IN-36 and its deuterated form, this compound, is limited. Commercial suppliers describe it as an orally active PRMT5 inhibitor for cancer research, with the deuterated version intended for use as a tracer or internal standard in analytical assays[1][2][3][4]. Due to the scarcity of published data, this guide will utilize well-characterized PRMT5 inhibitors, GSK3326595 and JNJ-64619178, as exemplars to demonstrate the experimental workflow for validating PRMT5 as a therapeutic target.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.
The Role of PRMT5 in Cancer
PRMT5 is overexpressed in a variety of solid tumors and hematological malignancies, and its elevated expression often correlates with poor prognosis[5]. It contributes to tumorigenesis through several mechanisms:
-
Epigenetic Regulation: PRMT5-mediated histone methylation can lead to the repression of tumor suppressor genes and the activation of oncogenes[5][6].
-
RNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome. Its inhibition can lead to splicing defects in genes critical for cancer cell survival and proliferation[6].
-
Signal Transduction: PRMT5 can methylate key components of signaling pathways, such as the PI3K/AKT and NF-κB pathways, promoting cancer cell growth and survival[5][7].
-
DNA Damage Response: PRMT5 plays a role in the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents[8].
Validating PRMT5 as a Therapeutic Target
The validation of PRMT5 as a therapeutic target involves a series of experiments to demonstrate that its inhibition leads to a desired anti-cancer effect. This is typically achieved using small molecule inhibitors. The following sections outline the key experiments and comparative data for two clinical-stage PRMT5 inhibitors, GSK3326595 and JNJ-64619178.
Comparative Performance of PRMT5 Inhibitors
The following tables summarize the key performance metrics for GSK3326595 and JNJ-64619178, providing a framework for comparing PRMT5 inhibitors.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| GSK3326595 | PRMT5/MEP50 | Biochemical | 6.2 | [9] |
| JNJ-64619178 | PRMT5/MEP50 | Biochemical | 0.14 | [3] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Endpoint | Value (nM) | Reference |
| GSK3326595 | Z-138 (MCL) | Cell Proliferation | IC50 | <10 | [10] |
| JNJ-64619178 | A549 (Lung) | Cell Proliferation | IC50 | 1.1 | [2] |
| JNJ-64619178 | Z-138 (MCL) | Cell Proliferation | IC50 | 0.4 | [2] |
Table 3: Selectivity
| Compound | Off-Target | Assay Type | % Inhibition at 10 µM | Reference |
| JNJ-64619178 | 36 other methyltransferases | Biochemical | <15% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PRMT5 inhibitors. Below are generalized protocols for key experiments.
Biochemical PRMT5 Enzymatic Assay
This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of a compound.
Principle: The assay measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate, typically a histone H4 peptide, by the PRMT5/MEP50 complex. The resulting product, S-adenosylhomocysteine (SAH), or the methylated substrate is then detected.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Test compound (e.g., GSK3326595, JNJ-64619178)
-
Assay buffer
-
Detection reagent (e.g., antibody specific for methylated substrate or SAH, or a luminescence-based SAH detection kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the PRMT5/MEP50 enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction.
-
Add the detection reagent and incubate according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PRMT5 activity by 50%.
Cell Viability Assay
This assay determines the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.
Principle: The metabolic activity of viable cells, which is proportional to the number of living cells, is measured using a colorimetric or luminescent reagent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the EC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Western Blot Analysis for Target Engagement
This assay assesses the in-cell target engagement of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3.
Principle: Western blotting is used to detect changes in the levels of specific proteins and their post-translational modifications in cell lysates following treatment with a PRMT5 inhibitor.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-SDMA, anti-SmD3, anti-PRMT5, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the image using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on SDMA levels.
Visualizations
PRMT5 Signaling Pathways
Caption: Simplified PRMT5 signaling pathways in cancer.
Experimental Workflow for PRMT5 Inhibitor Validation
Caption: General workflow for validating a PRMT5 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PRMT5 Inhibitors in MTAP-Deleted Cancers: A Guide for Researchers
A new class of PRMT5 inhibitors is showing significant promise in selectively targeting cancer cells with a specific genetic alteration known as MTAP deletion. This guide provides a comparative overview of these emerging therapies, summarizing key preclinical and clinical data to aid researchers and drug developers in this rapidly advancing field.
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A in about 10-15% of all human cancers, creates a unique vulnerability that can be exploited by a novel class of drugs targeting Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits PRMT5, making these cells exquisitely sensitive to further PRMT5 inhibition.[4][5][6] This has led to the development of MTA-cooperative PRMT5 inhibitors, which selectively bind to the PRMT5-MTA complex, offering a targeted approach with a potentially wider therapeutic window compared to first-generation, non-selective PRMT5 inhibitors.[5][7][8]
This guide compares key MTA-cooperative PRMT5 inhibitors currently in development, including MRTX1719, AMG 193, TNG908, TNG462, and AZD3470, alongside notable first-generation inhibitors for context.
Mechanism of Action: A Tale of Two Inhibitor Classes
First-generation PRMT5 inhibitors, such as GSK3326595 and JNJ-64619178, are SAM-competitive or substrate-competitive, meaning they bind to the PRMT5 active site and block its function in both healthy and cancerous cells.[3][9] This lack of selectivity can lead to on-target toxicities, particularly hematological adverse effects, which has limited their clinical utility.[2][3]
In contrast, MTA-cooperative inhibitors, also referred to as second-generation PRMT5 inhibitors, are designed to specifically stabilize the inactive complex formed between PRMT5 and the accumulated MTA in MTAP-deleted cells.[5][7][9] This novel mechanism of action leads to potent and selective killing of MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells.[8][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]
- 5. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Engagement of PRMT5-IN-36-d3 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target engagement of PRMT5 inhibitors in a cellular context, with a focus on PRMT5-IN-36-d3. Due to the limited publicly available data for this compound, this guide utilizes data from well-characterized PRMT5 inhibitors as benchmarks for comparison. The provided experimental protocols and data will enable researchers to design and execute robust experiments to evaluate novel PRMT5 inhibitors like this compound.
PRMT5 (Protein Arginine Methyltransferase 5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its role in various cellular processes, including gene transcription, RNA splicing, and cell signaling, has made it a significant therapeutic target in oncology. This compound is the deuterated form of PRMT5-IN-36, an orally active PRMT5 inhibitor developed for cancer research. As a deuterated compound, it can be used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.
Comparative Analysis of PRMT5 Inhibitors
Confirming that a compound directly interacts with its intended target in the complex environment of a living cell is crucial in drug development. The following table summarizes the biochemical and cellular potency of several known PRMT5 inhibitors. While specific data for this compound is not currently available in the public domain, this table provides a framework for its evaluation.
| Inhibitor | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Cellular sDMA Inhibition IC50 | Cellular Proliferation IC50 | NanoBRET Target Engagement EC50 |
| This compound | PRMT5 Inhibitor | Data not available | Data not available | Data not available | Data not available |
| GSK3326595 (Pemrametostat) | Substrate-competitive, SAM-uncompetitive | 6.0 - 19.7 nM[1][2] | ~25 nM (Z-138 cells) | 21.9 nM (HCC38 cells)[3] | 5-10 fold higher than biochemical IC50[4] |
| LLY-283 | SAM-competitive | 22 nM[5][6][7][8] | 25 nM (MCF7 cells)[7][8][9] | 46 nM (A375 cells)[5] | Markedly reduced potency compared to biochemical IC50[4] |
| MRTX1719 | MTA-cooperative | 8 nM (in MTAPdel cells)[10] | 8 nM (in MTAPdel HCT116 cells)[10] | 12 nM (in MTAPdel HCT116 cells)[10] | Data not available |
| JNJ-64619178 (Onametostat) | SAM-competitive, Pseudo-irreversible | 0.33 µM[11] | Data not available | 25.73 µM[11] | Data not available |
| EPZ015666 | Substrate-competitive, SAM-cooperative | ~22 nM | ~50 nM (Z-138 cells) | ~100 nM (Z-138 cells) | Data not available |
Key Experimental Protocols for On-Target Engagement
To validate the on-target engagement of this compound, a combination of biophysical, biochemical, and cellular assays is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in intact cells. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PRMT5 by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a test compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a vector expressing PRMT5 fused to NanoLuc® luciferase and a vector for its binding partner WDR77.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to PRMT5.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine).
-
BRET Measurement: Measure the BRET signal using a luminometer. The BRET signal is generated by energy transfer from the NanoLuc® luciferase to the fluorescent tracer when they are in close proximity.
-
Data Analysis: A decrease in the BRET signal in a dose-dependent manner indicates that the test compound is competing with the tracer for binding to PRMT5. Calculate the EC50 value from the dose-response curve.
Western Blotting for Symmetric Dimethylarginine (sDMA)
This assay provides functional confirmation of PRMT5 inhibition by measuring the levels of symmetric dimethylarginine (sDMA), a direct product of PRMT5 enzymatic activity, on its substrates.
Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for sDMA (e.g., anti-sDMA-H4R3 or a pan-sDMA antibody).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for sDMA and the loading control. A dose-dependent decrease in the sDMA signal indicates on-target inhibition of PRMT5 activity.
Visualizing PRMT5 Signaling and Experimental Workflows
To further aid in the understanding of PRMT5's role and the methods to study its inhibition, the following diagrams have been generated.
Caption: PRMT5 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Confirming On-Target Engagement.
By employing the described experimental protocols and utilizing the provided comparative data as a benchmark, researchers can effectively validate the on-target engagement of this compound and other novel PRMT5 inhibitors, thereby advancing the development of new cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. LLY-283 | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. LLY-283 | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 9. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Preclinical Efficacy of PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of leading Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in preclinical models. We delve into the quantitative data from key experiments, detail the methodologies to ensure reproducibility, and visualize the complex signaling pathways and experimental workflows.
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a pivotal role in regulating gene expression, mRNA splicing, and signal transduction.[1] Its overexpression has been linked to poor prognosis in a variety of cancers, including lymphoma, breast, lung, and colorectal cancers, making it a compelling therapeutic target.[1] This guide focuses on a comparative analysis of several key PRMT5 inhibitors: the clinical-stage compounds GSK3326595 and JNJ-64619178 , and the MTA-cooperative inhibitor MRTX1719 . We also include data on other notable inhibitors such as EPZ015666 and LLY-283 to provide a broader context.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of selected PRMT5 inhibitors across various preclinical models.
Table 1: In Vitro Biochemical and Cellular Potency of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Biochemical IC50 (nM) | Cellular sDMA Inhibition IC50 (nM) | Cell Proliferation IC50 (nM) | Reference |
| GSK3326595 | Substrate-competitive | 6.0 - 19.7 | ~5 - 56 (in various cell lines) | Varies by cell line | [2] |
| JNJ-64619178 | SAM and substrate pocket binder (pseudo-irreversible) | <1 (sub-nanomolar) | Potent inhibition observed | Potent inhibition in sensitive lines | [2][3] |
| MRTX1719 | MTA-cooperative | >70-fold selective for MTAP-deleted cells | Selective in MTAP-deleted cells | Selective in MTAP-deleted cells | [4][5] |
| EPZ015666 | Substrate-competitive | 22 | Nanomolar range in MCL lines | Nanomolar range in MCL lines | [6] |
| LLY-283 | SAM-competitive | 22 | 25 | Varies by cell line | [7][8] |
Table 2: In Vivo Anti-Tumor Efficacy of PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| GSK3326595 | HCT116 MTAPdel | Not specified | Similar to MTAPwt | [4] |
| HCT116 MTAPwt | Not specified | Similar to MTAPdel | [4] | |
| JNJ-64619178 | HCT116 MTAPdel | Not specified | Similar to MTAPwt | [4] |
| HCT116 MTAPwt | Not specified | Similar to MTAPdel | [4] | |
| MRTX1719 | HCT116 MTAPdel | 50-100 mg/kg, q.d. | Significant TGI | [4] |
| HCT1116 MTAPwt | 50-100 mg/kg, q.d. | No effect | [4] | |
| EPZ015666 | Triple-Negative Breast Cancer | Not specified | 39% | [9] |
| Mantle Cell Lymphoma (Z-138) | 200 mg/kg, b.i.d. | ~95% | [10] | |
| LLY-283 | Pediatric High-Grade Glioma | 50 mg/kg, 3 days/week | Did not improve survival | [11] |
Signaling Pathways and Experimental Workflows
To understand the context of PRMT5 inhibition, it is crucial to visualize the key signaling pathways and the experimental workflows used to evaluate these inhibitors.
Caption: PRMT5 signaling and inhibitor mechanisms.
Caption: Workflow for PRMT5 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols cited in the efficacy data.
Biochemical PRMT5 Enzymatic Assay (Radiometric)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PRMT5.
-
Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H4 peptide substrate by the recombinant PRMT5/MEP50 complex.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
³H-SAM
-
Test inhibitor
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction plate, combine the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and assay buffer.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Symmetric Dimethylarginine (sDMA) Western Blot Assay
This assay assesses the ability of an inhibitor to block PRMT5 activity within a cellular context by measuring the levels of sDMA on target proteins.[1]
-
Principle: Western blotting is used to detect the levels of sDMA-modified proteins (e.g., SmD3) in cell lysates after treatment with a PRMT5 inhibitor.
-
Materials:
-
Cancer cell line of interest
-
PRMT5 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-sDMA, anti-total SmD3 (loading control), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-sDMA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify the band intensities to determine the relative reduction in sDMA levels.
-
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft mouse model.[12][13]
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the PRMT5 inhibitor on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Vehicle and PRMT5 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.[12]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]
-
Inhibitor Administration: Administer the PRMT5 inhibitor or vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).[12]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.[12]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Tumors can be further analyzed for pharmacodynamic markers.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. | Semantic Scholar [semanticscholar.org]
- 7. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. PRMT5 Maintains Tumor Stem Cells to Promote Pediatric High-Grade Glioma Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to PRMT5 Inhibitors: Benchmarking PRMT5-IN-36-d3 Against First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery has seen a significant focus on Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme often dysregulated in various cancers. Its role in critical cellular processes, including gene transcription, RNA splicing, and cell signaling, has made it a compelling target for therapeutic intervention. This guide provides a comparative analysis of PRMT5-IN-36-d3 against well-characterized first-generation PRMT5 inhibitors, offering insights into their performance based on available preclinical data.
Overview of PRMT5 Inhibition
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification is crucial for a variety of cellular functions, and its dysregulation is implicated in the progression of numerous cancers. First-generation PRMT5 inhibitors primarily act as S-adenosyl methionine (SAM)-competitive inhibitors, binding to the cofactor binding pocket of the enzyme. While effective at inhibiting PRMT5's enzymatic activity, these inhibitors can lack selectivity for cancer cells and may be associated with mechanism-based toxicities.
This compound represents a more recent tool compound. As a deuterated version of PRMT5-IN-36, it is designed to have potentially improved metabolic stability and pharmacokinetic properties, a common strategy in modern drug development to enhance in vivo performance. This guide will compare its profile, where data is available, against established first-generation inhibitors.
Quantitative Performance Comparison
The following table summarizes the biochemical potency and cellular activity of representative first-generation PRMT5 inhibitors. While specific biochemical IC50 data for this compound is not publicly available, the data for its non-deuterated counterpart and other inhibitors provide a benchmark for expected performance.
| Inhibitor | Type / Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Cellular SDMA Inhibition (IC50) | Cell Proliferation Inhibition (IC50) | Key References |
| This compound | Deuterated PRMT5 Inhibitor | Not Publicly Available | Not Publicly Available | Not Publicly Available | N/A |
| GSK3326595 (Pemrametostat) | SAM-Competitive | ~6.2 nM | 5-56 nM (in various cell lines) | Varies by cell line | [1][2][3][4][5] |
| EPZ015666 | SAM-Competitive | ~22 nM | Potent inhibition in nM range | 96-904 nM (MCL cell lines) | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PRMT5 inhibitors. Below are protocols for key experiments cited in the evaluation of these compounds.
Biochemical PRMT5 Inhibition Assay (HTRF)
This assay quantitatively measures the enzymatic activity of purified PRMT5/MEP50 complex and the potency of inhibitors.
Principle: This homogeneous time-resolved fluorescence (HTRF) assay measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a biotinylated histone H4 peptide substrate. The methylated substrate is detected by a europium cryptate-labeled anti-SDMA antibody and a streptavidin-XL665 conjugate. Proximity of the donor (europium) and acceptor (XL665) upon binding to the methylated substrate results in a FRET signal.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
PRMT5 inhibitors (e.g., this compound, GSK3326595)
-
Europium cryptate-labeled anti-SDMA antibody
-
Streptavidin-XL665
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 4 mM MgCl2, 0.01% BSA)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the PRMT5 inhibitors in the assay buffer.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme, the biotinylated H4 peptide substrate, and the inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagents (Europium-labeled antibody and Streptavidin-XL665) in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm).
-
Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the HTRF ratio to determine the IC50 value.
Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This assay assesses the on-target activity of a PRMT5 inhibitor within a cellular context by measuring the levels of SDMA on cellular proteins.
Principle: Cells are treated with the PRMT5 inhibitor, and the total protein is extracted. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the symmetric dimethylarginine mark.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PRMT5 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SDMA
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PRMT5 inhibitor for a specified time (e.g., 48-72 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent reduction in SDMA levels.
Cell Viability (MTS) Assay
This assay measures the effect of a PRMT5 inhibitor on cell proliferation and viability.
Principle: The MTS assay is a colorimetric method that relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PRMT5 inhibitor
-
96-well cell culture plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72-120 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizing PRMT5's Role and Inhibition Strategy
To better understand the context of PRMT5 inhibition, the following diagrams illustrate the PRMT5 signaling pathway and a general workflow for comparing inhibitors.
PRMT5 signaling pathway and mechanism of first-generation inhibitors.
Workflow for comparing the performance of PRMT5 inhibitors.
Conclusion
First-generation PRMT5 inhibitors like GSK3326595 and EPZ015666 have demonstrated potent enzymatic and cellular activity, validating PRMT5 as a therapeutic target in oncology. While direct comparative data for this compound is emerging, its deuterated nature suggests a focus on improving pharmacokinetic properties, a critical aspect of drug development. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. Future investigations should aim to directly benchmark novel compounds like this compound against established inhibitors to fully elucidate their relative advantages and potential for clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of PRMT5-IN-36-d3: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of PRMT5-IN-36-d3, this document outlines procedural guidance to ensure the safety of laboratory personnel and compliance with standard regulations. As a deuterated derivative of a potent PRMT5 inhibitor used in cancer research, proper disposal is critical.[1]
This guide is intended for researchers, scientists, and drug development professionals. It is crucial to supplement this information with a thorough review of your institution's specific chemical hygiene plan and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling potent chemical compounds should be strictly followed. Treat this compound as potentially hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
Handling:
-
Avoid inhalation of dust or powder. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Do not eat, drink, or smoke in areas where the compound is handled.
Step-by-Step Disposal Protocol
The following steps provide a general framework for the proper disposal of this compound and associated waste.
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other disposable materials in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: If this compound is dissolved in a solvent (e.g., DMSO), collect the solution in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other types of chemical waste unless compatibility is confirmed.[2][3]
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."[4]
-
The label should clearly identify the contents, including "this compound" and any solvents used.
-
Indicate the primary hazards (e.g., "Potentially Toxic," "Chemical Hazard").
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
Follow all institutional procedures for waste manifest and pickup.
-
PRMT5 Signaling and Function
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, primarily through the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[6] Its activity impacts gene expression, RNA splicing, signal transduction, and the DNA damage response.[6][7] Dysregulation of PRMT5 is frequently observed in various cancers, making it a significant therapeutic target.[7][8]
Below is a diagram illustrating some of the key signaling pathways and cellular processes regulated by PRMT5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling PRMT5-IN-36-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the research compound PRMT5-IN-36-d3. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, treating the compound as potentially hazardous. These guidelines are designed to ensure the safety of laboratory personnel and the integrity of research by providing clear operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated, with side shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant | Prevents skin contact with the compound. Double-gloving is recommended for extended handling. |
| Body Protection | Laboratory Coat | Full-length, cuffed sleeves | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | Certified chemical fume hood | Recommended when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols. |
Operational Plans: Step-by-Step Handling Procedures
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The supplier, MedchemExpress, recommends storing at room temperature in the continental US, but this may vary elsewhere. Always refer to the Certificate of Analysis for specific storage conditions.[1]
2.2. Preparation of Solutions:
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Wear all recommended PPE as outlined in the table above.
-
Use a calibrated analytical balance to weigh the compound.
-
Slowly add the desired solvent to the solid to avoid generating dust.
-
Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date of preparation.
2.3. General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Keep the work area clean and organized to prevent accidental spills.
Emergency Procedures
3.1. Spill Response:
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: Close the doors to the affected area to contain any potential vapors.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or the compound is volatile.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover the spill.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
3.2. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound, including the pure compound, contaminated solutions, and disposable labware, must be treated as hazardous chemical waste.
-
Collection: Collect all waste in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store the waste container in a secure, designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: PPE Donning and Doffing Sequence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
